Product packaging for 1-Quinolin-5-yl-methylamine hydrochloride(Cat. No.:CAS No. 1187931-81-2)

1-Quinolin-5-yl-methylamine hydrochloride

Cat. No.: B1396418
CAS No.: 1187931-81-2
M. Wt: 194.66 g/mol
InChI Key: LSVBCYBGVYQEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Quinolin-5-yl-methylamine hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN2 B1396418 1-Quinolin-5-yl-methylamine hydrochloride CAS No. 1187931-81-2

Properties

IUPAC Name

quinolin-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVBCYBGVYQEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718258
Record name 1-(Quinolin-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-81-2
Record name 1-(Quinolin-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Quinolin-5-yl-methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of 1-Quinolin-5-yl-methylamine hydrochloride (CAS No: 1187931-81-2), a key building block in contemporary drug discovery and development.[1][2][3] Tailored for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, this document outlines the methodologies for determining critical physicochemical parameters. While specific experimental data for this compound is not extensively published, this guide furnishes detailed, field-proven protocols for the evaluation of its identity, purity, and stability. The causality behind experimental choices is elucidated to empower researchers in their laboratory investigations. This guide addresses the existing ambiguity in literature regarding the hydrochloride salt form and focuses on the monohydrochloride, while acknowledging the reported dihydrochloride.

Introduction and Structural Elucidation

This compound is a pivotal intermediate in the synthesis of a variety of bioactive molecules. Its quinoline moiety is a well-established pharmacophore found in numerous therapeutic agents. A critical point of clarification is the existence of both a monohydrochloride (C₁₀H₁₀N₂·HCl) and a dihydrochloride (C₁₀H₁₀N₂·2HCl) form reported in the literature, with distinct CAS numbers and molecular weights. This guide will primarily focus on the monohydrochloride, CAS: 1187931-81-2.[1][2][3]

Chemical Identity
PropertyValueSource
Chemical Name This compound[1]
Synonyms Quinolin-5-ylmethanamine hydrochloride[4]
CAS Number 1187931-81-2[1][2][3]
Molecular Formula C₁₀H₁₁ClN₂ (or C₁₀H₁₀N₂·HCl)[1][3]
Molecular Weight 194.66 g/mol [3]
Appearance Solid, Off-white to yellow crystalline powder-
Purity ≥ 95%[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environments in the molecule. For quinoline derivatives, the aromatic protons typically appear in the downfield region of the spectrum.[5][6][7]

Expected ¹H NMR Spectral Features:

  • Quinoline Protons: A series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants will be influenced by the position of the methylamine substituent.

  • Methylamine Protons: The methylene (-CH₂-) protons adjacent to the quinoline ring and the amine group will likely appear as a singlet or a multiplet, depending on the solvent and proton exchange. The amine protons (-NH₃⁺) may appear as a broad singlet.

  • Solvent: Deuterated solvents such as DMSO-d₆ or D₂O are commonly used. In D₂O, the amine protons will exchange with deuterium and their signal will disappear.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For amine hydrochlorides, characteristic vibrational bands are expected.[8][9][10][11][12]

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationExpected Appearance
3400-3250N-H stretch (primary amine salt)Broad
3000-2850C-H stretch (aromatic and aliphatic)Medium to strong
1625-1560N-H bend (primary amine salt)Medium
~1600, ~1500C=C and C=N stretch (quinoline ring)Sharp, medium to strong
1335-1250C-N stretch (aromatic amine)Medium to strong

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For quinoline derivatives, fragmentation often involves the quinoline ring system.[13][14][15][16][17]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The peak corresponding to the free base (C₁₀H₁₀N₂) at m/z 158.

  • Major Fragments: Loss of the methylamine group or fragmentation of the quinoline ring.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

  • Data Analysis: Interpret the resulting mass spectrum to confirm the molecular weight and deduce the fragmentation pathways.

Physicochemical Properties

Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Melting Point Determination [18][19][20][21]

  • Sample Preparation: Finely powder a small amount of the crystalline solid. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[22][23][24][25]

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solutions at various pH values) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Express the solubility in terms of mg/mL or mol/L.

Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and other properties.

Experimental Protocol: pKa Determination (Potentiometric Titration)

  • Solution Preparation: Prepare a solution of the compound of known concentration in water or a co-solvent system.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer regions in the titration curve.

Solid-State Properties and Stability

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is a critical parameter for formulation, packaging, and storage.[][27][28][29][30]

Experimental Protocol: Gravimetric Sorption Analysis (GSA)

  • Instrumentation: Use a dynamic vapor sorption (DVS) analyzer.

  • Sample Preparation: Place a small, accurately weighed amount of the sample in the instrument.

  • Methodology: Expose the sample to a range of controlled relative humidity (RH) levels at a constant temperature. The instrument continuously measures the change in mass as the sample absorbs or desorbs water.

  • Data Analysis: Generate a sorption-desorption isotherm by plotting the change in mass versus RH. This provides a detailed profile of the compound's hygroscopic behavior.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility and stability.[31][32][33][34]

Screening for Polymorphism:

Polymorphism can be investigated by recrystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solid forms can be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Chemical Stability

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy. Amine hydrochlorides are generally more stable than their free base counterparts.[35][36][37][38]

Forced Degradation Studies:

To assess the intrinsic stability of the molecule, forced degradation studies are performed under various stress conditions:

  • Acid/Base Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Stress: Heating the solid material.

  • Photostability: Exposure to light.

The degradation products are then identified and quantified using a stability-indicating analytical method, typically HPLC.

Safety and Handling

Based on available safety data sheets, this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[23]

Hazard Statements: H302, H315, H319, H332, H335

Precautionary Measures:

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Conclusion

This technical guide provides a framework for the comprehensive physical characterization of this compound. While specific experimental values for many properties are not yet established in the public domain, the protocols and theoretical considerations presented herein offer a robust starting point for researchers. A thorough understanding of these physical properties is paramount for the successful development of new therapeutic agents derived from this versatile chemical scaffold.

Visualizations

Workflow for Physicochemical Characterization

G cluster_0 Identity & Purity cluster_1 Physical Properties cluster_2 Solid-State & Stability NMR NMR Spectroscopy Sol Solubility NMR->Sol IR IR Spectroscopy pKa pKa IR->pKa MS Mass Spectrometry MP Melting Point MS->MP Stab Stability MP->Stab Hygro Hygroscopicity Sol->Hygro Poly Polymorphism pKa->Poly Start Sample of 1-Quinolin-5-yl- methylamine hydrochloride Start->NMR Start->IR Start->MS

Caption: Workflow for the comprehensive physicochemical characterization.

Decision Tree for Salt Form Identification

G Start Initial Sample Analysis MW_Analysis Molecular Weight Determination (MS) Start->MW_Analysis Elemental_Analysis Elemental Analysis (%Cl) Start->Elemental_Analysis Result1 MW ≈ 194.7 g/mol %Cl ≈ 18.2% MW_Analysis->Result1 Observed Result2 MW ≈ 231.1 g/mol %Cl ≈ 30.7% MW_Analysis->Result2 Observed Elemental_Analysis->Result1 Observed Elemental_Analysis->Result2 Observed Mono_HCl Monohydrochloride Result1->Mono_HCl Di_HCl Dihydrochloride Result2->Di_HCl

Caption: Decision tree for identifying the hydrochloride salt form.

References

An In-Depth Technical Guide to 1-Quinolin-5-yl-methylamine Hydrochloride: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Quinolin-5-yl-methylamine hydrochloride, a pivotal chemical entity in modern drug discovery. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical structure, synthesis, and critical applications, with a particular focus on its role as a foundational component in the burgeoning field of targeted protein degradation.

Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Its rigid structure and versatile functionalization potential make it an ideal building block for designing molecules that can interact with specific biological targets. In recent years, the quinoline motif has gained significant attention in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4]

This compound serves as a crucial intermediate in the synthesis of these complex therapeutic agents. Its primary amine handle allows for the straightforward attachment of linkers, which are essential for connecting the quinoline moiety to a ligand that binds the target protein. This guide will elucidate the structural characteristics, synthesis, and strategic application of this important compound.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent amine, 1-(quinolin-5-yl)methanamine. The addition of hydrochloric acid enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂ · HCl[5]
Molecular Weight 194.66 g/mol [5]
CAS Number 1187931-81-2[5]
Appearance Off-white to yellow crystalline powder/solid[6]
Storage Conditions Inert atmosphere, 2-8°C[5]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a suitable quinoline precursor. The key steps involve the formation of quinoline-5-carbaldehyde followed by reductive amination.

Step 1: Synthesis of Quinoline-5-carbaldehyde

The precursor, quinoline-5-carbaldehyde, can be synthesized via several established methods, such as the Vilsmeier-Haack reaction on an activated quinoline derivative.[6] This reaction introduces a formyl group onto the quinoline ring system.

Experimental Protocol: Vilsmeier-Haack Formylation of a Quinoline Derivative [7]

  • To a solution of dry chloroform and dry N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C, and the mixture is stirred for one hour to generate the Vilsmeier reagent.

  • The chosen quinoline precursor is then added to the reaction mixture.

  • The resulting mixture is brought to a gentle reflux for several hours.

  • The reaction is quenched by the addition of crushed ice and neutralized with an aqueous solution of a weak base, such as sodium carbonate, to a pH of 6-7.

  • The product, quinoline-5-carbaldehyde, is then extracted with an organic solvent and purified using standard techniques like column chromatography.

The causality behind these choices lies in the reactivity of the reagents. The Vilsmeier reagent is a potent electrophile that attacks the electron-rich quinoline ring. The choice of a quinoline starting material with electron-donating groups can enhance the reaction's efficiency and regioselectivity.

start Quinoline Derivative intermediate Formylation Reaction start->intermediate 1. Add Quinoline reagents Vilsmeier Reagent (POCl₃, DMF) reagents->intermediate 2. Vilsmeier-Haack Conditions purification Extraction & Purification intermediate->purification 3. Quench & Neutralize product Quinoline-5-carbaldehyde purification->product

Caption: Workflow for the synthesis of quinoline-5-carbaldehyde.

Step 2: Reductive Amination to 1-Quinolin-5-yl-methylamine

The final step in the synthesis is the conversion of the aldehyde to the primary amine via reductive amination. This is a robust and widely used transformation in organic synthesis.[8][9]

Experimental Protocol: Reductive Amination of Quinoline-5-carbaldehyde [8][9]

  • Quinoline-5-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.

  • An ammonia source, typically aqueous ammonia or ammonium acetate, is added to the solution.

  • A reducing agent is then introduced. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred due to their mildness and selectivity for the imine intermediate over the starting aldehyde.

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by quenching any remaining reducing agent and extracting the product.

  • The free amine is then treated with a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the hydrochloride salt.

  • The resulting solid, this compound, is collected by filtration and dried.

The choice of a mild reducing agent is critical to prevent the reduction of the starting aldehyde before the imine is formed. The acidic conditions often employed in this reaction facilitate the formation of the iminium ion, which is more susceptible to reduction.

start Quinoline-5-carbaldehyde intermediate Reductive Amination start->intermediate 1. Dissolve in Solvent reagents Ammonia Source & Reducing Agent reagents->intermediate 2. Add Reagents product_amine 1-(Quinolin-5-yl)methanamine intermediate->product_amine 3. Reaction & Work-up hcl_treatment HCl Treatment product_amine->hcl_treatment 4. Isolate Free Amine final_product This compound hcl_treatment->final_product

Caption: Workflow for the synthesis of the final product.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral features are outlined below based on the known characteristics of the quinoline and methylamine moieties.

Table 2: Expected Spectroscopic Data for this compound
TechniqueExpected Features
¹H NMR - Aromatic protons of the quinoline ring system (typically in the range of 7.0-9.0 ppm).- A singlet or AB quartet for the benzylic methylene (-CH₂-) protons (around 4.0-4.5 ppm).- A broad singlet for the ammonium (-NH₃⁺) protons (variable, often downfield).
¹³C NMR - Aromatic carbons of the quinoline ring (typically 120-150 ppm).- The benzylic carbon (-CH₂-) signal (around 40-50 ppm).
FTIR - N-H stretching vibrations of the ammonium group (broad band around 3000 cm⁻¹).- C-H stretching of the aromatic and aliphatic groups (around 3100-2800 cm⁻¹).- C=C and C=N stretching of the quinoline ring (1600-1450 cm⁻¹).
Mass Spec. - A molecular ion peak corresponding to the free base (C₁₀H₁₀N₂) at m/z ≈ 158.08.

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary utility of this compound in contemporary drug discovery is as a building block for the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

poi_ligand Target Protein Ligand protac PROTAC Molecule poi_ligand->protac linker Linker linker->protac e3_ligand E3 Ligase Ligand (e.g., Quinoline-based) e3_ligand->protac

References

An In-Depth Technical Guide to 1-Quinolin-5-yl-methylamine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Quinolin-5-yl-methylamine hydrochloride (CAS Number: 1187931-81-2), a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document delves into the physicochemical properties, synthesis strategies, and established and prospective applications of this compound, with a particular focus on its relevance to neurodegenerative diseases, oncology, and emerging therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of the quinoline scaffold in their research endeavors.

Introduction: The Quinoline Moiety as a Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a versatile scaffold for interacting with a wide array of biological targets.[2] Quinoline derivatives are found in numerous natural products and have been successfully developed into FDA-approved drugs for a range of indications, including cancer, malaria, and infectious diseases.[3] The inherent biological activity of the quinoline nucleus, combined with its synthetic tractability, makes it a "privileged structure" in the design of novel therapeutics.[1]

This compound, as a derivative of this important scaffold, presents a strategic entry point for the synthesis of diverse compound libraries. The primary amine functionality at the 5-position serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Structural Elucidation

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound and Related Forms

PropertyThis compound(Quinolin-5-yl)methanamine (Free Base)
CAS Number 1187931-81-258123-57-2
Molecular Formula C₁₀H₁₁ClN₂C₁₀H₁₀N₂
Molecular Weight 194.66 g/mol 158.20 g/mol [4]
Appearance SolidWhite powder[5]
Purity ≥95%≥95%[5]
Storage 2-8°C, under inert gas2-8°C[5]

Note on CAS Numbers: It is important for researchers to be aware of the different CAS numbers associated with this molecule. CAS 1187931-81-2 specifically refers to the hydrochloride salt, while CAS 58123-57-2 is often used for the free base, (Quinolin-5-yl)methanamine. Depending on the synthetic route and intended application, either form may be encountered or prepared. The hydrochloride salt generally offers improved solubility in aqueous media and enhanced stability.

Spectral Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons in the aromatic region (typically between 7.0 and 9.0 ppm). The benzylic protons of the methylamine group would likely appear as a singlet or a multiplet (depending on coupling to the amine proton) in the range of 4.0-4.5 ppm. The amine protons would be observed as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon NMR would display ten distinct signals corresponding to the carbon atoms of the quinoline ring and the methylamine side chain. The aromatic carbons would resonate in the downfield region (120-150 ppm), while the benzylic carbon would be found further upfield.

  • Mass Spectrometry: The mass spectrum (ESI+) would be expected to show a prominent peak for the molecular ion of the free base at m/z 159.09 [M+H]⁺.

Synthesis of the Quinoline Scaffold

The synthesis of quinoline derivatives is well-established in the chemical literature, with several named reactions providing versatile routes to this scaffold.[6] The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Several classical methods can be adapted for the synthesis of the 5-substituted quinoline core:

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For a 5-substituted quinoline, a meta-substituted aniline would be the logical starting material.

  • Doebner-von Miller Reaction: An α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst. This method offers flexibility in the substitution pattern of the resulting quinoline.

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Proposed Synthetic Protocol for (Quinolin-5-yl)methanamine

A plausible and efficient laboratory-scale synthesis of the free base, (Quinolin-5-yl)methanamine, can be envisioned starting from 5-nitroquinoline. This multi-step synthesis provides a reliable pathway to the target compound.

Experimental Protocol: Synthesis of (Quinolin-5-yl)methanamine

  • Reduction of 5-Nitroquinoline: 5-nitroquinoline is reduced to 5-aminoquinoline. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation (e.g., H₂, Pd/C).

  • Sandmeyer Reaction: The resulting 5-aminoquinoline is converted to 5-cyanoquinoline via a Sandmeyer reaction. This involves diazotization of the amine with sodium nitrite and hydrochloric acid, followed by reaction with a copper(I) cyanide solution.

  • Reduction of the Nitrile: The 5-cyanoquinoline is then reduced to the primary amine, (Quinolin-5-yl)methanamine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is typically effective for this transformation.

  • Formation of the Hydrochloride Salt: To obtain this compound, the free base is dissolved in a suitable organic solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl). The hydrochloride salt will precipitate and can be collected by filtration.

G A 5-Nitroquinoline B 5-Aminoquinoline A->B Reduction (e.g., SnCl2, HCl) C 5-Cyanoquinoline B->C Sandmeyer Reaction (NaNO2, HCl; CuCN) D (Quinolin-5-yl)methanamine C->D Reduction (e.g., LiAlH4) E 1-Quinolin-5-yl-methylamine hydrochloride D->E Acidification (HCl)

Caption: Proposed synthetic pathway to this compound.

Applications and Biological Relevance

The true value of this compound lies in its potential as a starting material for the synthesis of novel bioactive molecules. The quinoline core, coupled with the reactive primary amine, allows for its incorporation into a wide range of molecular architectures.

Neurodegenerative Diseases

Quinoline derivatives have shown significant promise in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7][8] The mechanisms of action are often multi-faceted and can include:

  • Enzyme Inhibition: The quinoline scaffold can be elaborated to target key enzymes implicated in neurodegeneration. For instance, derivatives have been designed as inhibitors of Acetylcholinesterase (AChE), which is a primary target in Alzheimer's therapy.[9]

  • Antioxidant Properties: Oxidative stress is a major contributor to neuronal damage. The quinoline ring system can be functionalized to possess radical scavenging and antioxidant properties.[7]

  • Metal Chelation: Dysregulation of metal ion homeostasis is linked to protein aggregation in neurodegenerative diseases. Certain quinoline derivatives can act as metal chelators, potentially mitigating these pathological processes.

Oncology

The quinoline scaffold is present in several approved anticancer drugs, and research into new quinoline-based oncology agents is highly active.[1] Their mechanisms of action are diverse and include:

  • Kinase Inhibition: Many quinoline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[10]

  • DNA Intercalation and Topoisomerase Inhibition: The planar nature of the quinoline ring allows it to intercalate into DNA, disrupting DNA replication and transcription. Some derivatives also inhibit topoisomerases, enzymes essential for DNA topology.[11]

  • Inhibition of DNA Methyltransferases (DNMTs): Recent studies have highlighted the potential of quinoline-based compounds as inhibitors of DNMTs.[12] A 2024 study demonstrated that quinoline analogs with methylamine substituents can inhibit human DNMT1, suggesting a role for compounds like this compound in the development of new epigenetic therapies.[12]

Emerging Therapeutic Modalities: PROTACs

Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.

The structure of this compound makes it an ideal building block for PROTAC synthesis. The quinoline moiety can be derivatized to serve as the target protein ligand (or "warhead"), while the methylamine group provides a convenient attachment point for a linker, which can then be connected to an E3 ligase ligand.

G cluster_0 PROTAC Molecule cluster_1 Cellular Machinery A Target Protein Ligand (Warhead) (derived from quinoline) B Linker A->B D Target Protein A->D binds C E3 Ligase Ligand B->C E E3 Ubiquitin Ligase C->E binds F Proteasome D->F degradation E->D ubiquitinates

Caption: The mechanism of action of a PROTAC, for which this compound is a potential building block.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically important building block for modern drug discovery. Its quinoline core provides a foundation with proven biological relevance, while the primary amine handle offers synthetic versatility. The potential applications of this compound and its derivatives span a wide range of therapeutic areas, from neurodegenerative diseases and oncology to the cutting-edge field of targeted protein degradation. As research continues to uncover the full potential of the quinoline scaffold, compounds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

1-Quinolin-5-yl-methylamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-Quinolin-5-yl-methylamine Hydrochloride

A Comprehensive Overview for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, plausible synthetic routes, critical quality control procedures, and its significant applications in the synthesis of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and organic synthesis.

Core Chemical and Physical Properties

This compound is a versatile reagent valued for its quinoline core, a scaffold present in numerous biologically active compounds.[1][2] It is crucial to distinguish between the monohydrochloride and dihydrochloride forms of this compound, as they possess different molecular weights and CAS numbers. This guide primarily focuses on the monohydrochloride form, which is frequently utilized in synthetic applications.

A summary of the key quantitative data for both the monohydrochloride and the related dihydrochloride and free base forms is presented below for clarity and comparison.

PropertyThis compound1-Quinolin-5-yl-methylamine Dihydrochloride1-Quinolin-5-yl-methylamine (Free Base)
Molecular Formula C₁₀H₁₀N₂·HCl (or C₁₀H₁₁ClN₂)[3][4]C₁₀H₁₀N₂·2HCl[5]C₁₀H₁₀N₂[6]
Molecular Weight 194.66 g/mol [4][7]231.12 g/mol [5]158.2 g/mol [6][8]
CAS Number 1187931-81-2[3][4][9]58123-57-2[5]58123-57-2[6][10]
Appearance Off-white to yellow crystalline powder/solid[5]Off-white to yellow crystalline powder/solid[5]Not specified
Typical Purity ≥95%[3]≥95% (Assay)[5]≥97% (HPLC)[10]
Storage Conditions 2-8°C, under inert gas[4][7]Store at < -40 °C[5]4°C[10]

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it more convenient to handle in a laboratory setting compared to the free base.[11] Proper storage under an inert atmosphere is recommended to prevent degradation.[4]

G cluster_main This compound A Chemical Structure (C10H11ClN2) B Molecular Weight 194.66 g/mol D Key Application Pharmaceutical Building Block B->D C CAS Number 1187931-81-2 C->D E Primary Hazard Irritant (Skin/Eyes) D->E

Caption: Key properties of 1-Quinolin-5-yl-methylamine HCl.

Synthesis, Characterization, and Quality Assurance

While multiple proprietary methods exist for the synthesis of quinoline derivatives, a common academic approach involves the reduction of a nitrile or an aldehyde.[12] A plausible, generalized synthetic pathway for 1-Quinolin-5-yl-methylamine is the reduction of 5-cyanoquinoline.

Plausible Synthetic Workflow:

  • Starting Material: 5-Cyanoquinoline.

  • Reduction: The nitrile group is reduced to a primary amine using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent such as Tetrahydrofuran (THF). This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture.

  • Workup: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to neutralize the excess reagent and precipitate aluminum salts.

  • Extraction: The resulting free base, 1-Quinolin-5-yl-methylamine, is extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in the solvent) to precipitate the desired hydrochloride salt.

  • Isolation: The resulting solid, this compound, is isolated by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.

Quality Assurance Workflow: The identity and purity of the synthesized compound must be rigorously validated. A self-validating quality control system is essential for ensuring reproducible results in downstream applications.

G start Receive/Synthesize Batch visual Visual Inspection (Color, Form) start->visual hplc HPLC Analysis (Purity ≥95%) visual->hplc lcms LC-MS Analysis (Confirm MW = 194.66) hplc->lcms nmr 1H NMR Spectroscopy (Confirm Structure) lcms->nmr pass Batch Passes QC nmr->pass All Specs Met fail Batch Fails QC (Repurify or Reject) nmr->fail Specs Not Met

Caption: A typical Quality Control (QC) workflow for a chemical reagent.

  • Step 1: Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound, ensuring the correct product has been formed.

  • Step 2: Structural Verification: ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the arrangement of atoms and functional groups.

  • Step 3: Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the sample, typically requiring a result of ≥95% for use in sensitive applications.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules.[5] The quinoline scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties.[2][5]

Key Application Areas:

  • Scaffold for Novel Therapeutics: It serves as a foundational piece for creating new drugs targeting neurological disorders and cancers.[5]

  • Fragment-Based Drug Design: The molecule can be used as a starting fragment for elaboration into more potent and selective inhibitors of various enzyme targets.

  • Protein Degrader Building Blocks: This compound is listed as a building block for protein degraders, suggesting its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are cutting-edge therapeutic modalities.[3]

G start 1-Quinolin-5-yl- methylamine HCl (Building Block) synthesis Chemical Synthesis (e.g., Amidation, Alkylation) start->synthesis library Compound Library (Diverse Derivatives) synthesis->library screening High-Throughput Screening (HTS) library->screening hit Hit Compound (Shows Activity) screening->hit lead Lead Optimization (Improve Properties) hit->lead candidate Drug Candidate lead->candidate

References

A Technical Guide to the Synthesis of 1-Quinolin-5-yl-methylamine Hydrochloride: Strategies and Methodologies for a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Quinolin-5-yl-methylamine and its hydrochloride salt are pivotal intermediates in medicinal chemistry and drug discovery.[1] As a versatile scaffold, this compound serves as a foundational building block for a range of bioactive molecules, including agents targeted for neuropharmacological and oncological research.[1][2] This guide provides an in-depth examination of the prevalent synthetic strategies for preparing 1-Quinolin-5-yl-methylamine hydrochloride, with a focus on practical, field-proven methodologies. We will dissect two primary synthetic routes, detailing the underlying reaction mechanisms, explaining the rationale behind procedural choices, and providing step-by-step protocols suitable for a research and development laboratory setting.

Introduction and Strategic Overview

The quinoline moiety is a privileged scaffold in pharmaceutical sciences, appearing in numerous natural products and synthetic drugs.[3][4] The specific substitution pattern of 1-Quinolin-5-yl-methylamine, with an aminomethyl group at the C5 position, offers a critical vector for molecular elaboration, enabling chemists to explore structure-activity relationships (SAR) by introducing diverse functionalities.

The synthesis of this target molecule can be approached from several distinct precursors. The selection of a specific route often depends on the availability of starting materials, scalability requirements, and tolerance for certain reagent classes. Two of the most logical and widely applicable strategies commence from either Quinoline-5-carbaldehyde or 5-Cyanoquinoline .

  • Route A: Reductive Amination of Quinoline-5-carbaldehyde. This is arguably the most direct and efficient pathway. It involves the formation of an imine intermediate from the aldehyde, followed by its immediate reduction to the primary amine. This method is favored for its typically high yields and operational simplicity.[5]

  • Route B: Reduction of 5-Cyanoquinoline. This classical approach leverages the robust reduction of a nitrile functional group to a primary amine. While effective, it often requires more potent reducing agents (e.g., lithium aluminum hydride or high-pressure catalytic hydrogenation) compared to Route A.

This guide will focus principally on Route A, as it represents a more modern, flexible, and often safer approach for laboratory-scale synthesis.

Synthetic Workflow and Key Transformations

The chosen synthetic pathway is a multi-step process beginning with the functionalization of the quinoline core, followed by the key transformation to install the aminomethyl group, and concluding with the formation of the stable hydrochloride salt.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Amine Formation cluster_2 Part C: Salt Formation Quinoline Quinoline Quinoline-5-carbaldehyde Quinoline-5-carbaldehyde Quinoline->Quinoline-5-carbaldehyde Vilsmeier-Haack (POCl₃, DMF) Imine_Intermediate Iminium Intermediate (transient) Quinoline-5-carbaldehyde->Imine_Intermediate NH₄OAc / NH₃ Quinoline-5-carbaldehyde->Imine_Intermediate 1-Quinolin-5-yl-methylamine 1-Quinolin-5-yl-methylamine (Free Base) Imine_Intermediate->1-Quinolin-5-yl-methylamine Reduction (e.g., NaBH₄) Imine_Intermediate->1-Quinolin-5-yl-methylamine Target_HCl_Salt 1-Quinolin-5-yl-methylamine HCl 1-Quinolin-5-yl-methylamine->Target_HCl_Salt HCl in Solvent (e.g., Ether/MeOH) 1-Quinolin-5-yl-methylamine->Target_HCl_Salt

Caption: Overall synthetic workflow from quinoline to the target hydrochloride salt.

Detailed Experimental Protocols

Part A: Synthesis of Quinoline-5-carbaldehyde (Precursor)

Principle: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[6] In this case, quinoline is activated by the electrophilic Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), leading to preferential substitution at the C5 position.[7]

Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of dry DMF (3 equivalents) in dry chloroform to 0°C.

  • Vilsmeier Reagent Formation: Add POCl₃ (3.5 equivalents) dropwise to the cooled DMF solution while maintaining the temperature at 0°C. Stir the resulting mixture for one hour at this temperature to ensure complete formation of the electrophilic chloroiminium salt.

  • Electrophilic Substitution: Add quinoline (1 equivalent) to the reaction mixture. After the addition is complete, slowly warm the mixture to room temperature and then heat to a gentle reflux for 16-20 hours.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of crushed ice. Neutralize the acidic solution to a pH of 6-7 using a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (DCM) or chloroform (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Quinoline-5-carbaldehyde as a solid.[8]

Part B: Reductive Amination to 1-Quinolin-5-yl-methylamine

Principle: This one-pot reaction proceeds via two key steps. First, the aldehyde reacts with an ammonia source (e.g., ammonium acetate or ammonia in methanol) to form a transient imine or iminium ion. Second, a mild reducing agent, such as sodium borohydride (NaBH₄), is introduced to reduce the C=N double bond to the desired primary amine.[5] The choice of NaBH₄ is strategic; it is selective for the imine over the aldehyde, yet it is reactive enough for the transformation to proceed efficiently under mild conditions.

G aldehyde Quinoline-5-carbaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + H⁺ ammonia NH₃ iminium Iminium Ion hemiaminal->iminium - H₂O product 1-Quinolin-5-yl-methylamine iminium->product Hydride Attack reducer [H⁻] from NaBH₄

Caption: Simplified mechanism of the reductive amination process.

Methodology:

  • Reaction Setup: Dissolve Quinoline-5-carbaldehyde (1 equivalent) in methanol (MeOH) in a round-bottom flask. Add ammonium acetate (10 equivalents) or use a saturated solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Add an aqueous solution of sodium hydroxide (e.g., 1M NaOH) to make the solution basic (pH > 10). Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x volumes).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 1-Quinolin-5-yl-methylamine free base, which can be used directly in the next step.

Part C: Formation of this compound

Principle: The conversion of the free base amine to its hydrochloride salt is a standard procedure to improve the compound's stability, crystallinity, and handling properties.[9] This is achieved by protonating the basic nitrogen atoms of the molecule with a source of anhydrous HCl.

Methodology:

  • Solution Preparation: Dissolve the crude amine free base from Part B in a minimal amount of a suitable solvent, such as methanol or isopropanol.

  • Acidification: To this solution, add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting solid under vacuum to yield this compound as an off-white to yellow crystalline solid.[1]

Product Characterization and Data

The identity and purity of the final product must be confirmed by standard analytical techniques.

Parameter Description
Appearance Off-white to light yellow crystalline solid[1]
Molecular Formula C₁₀H₁₀N₂ · xHCl (typically dihydrochloride)[1]
Molecular Weight 158.20 g/mol (free base)[10][11]; 231.12 g/mol (dihydrochloride)[1]
¹H NMR Expected signals for aromatic quinoline protons, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₃⁺ protons.
¹³C NMR Expected signals for the 9 aromatic carbons of the quinoline ring and one aliphatic carbon for the CH₂ group.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 159.09 for the free base.

Safety and Handling Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium borohydride (NaBH₄): Flammable solid that reacts with water and acids to produce flammable hydrogen gas.

  • Hydrochloric Acid (HCl) solutions: Corrosive. Avoid inhalation of vapors and contact with skin.

Conclusion

The synthesis of this compound is a well-established process crucial for advancing pharmaceutical research. The reductive amination of Quinoline-5-carbaldehyde stands out as a highly efficient and reliable method, offering good yields and operational simplicity. By understanding the mechanisms and rationale behind each step, from precursor synthesis to final salt formation, researchers can confidently and safely produce this valuable chemical intermediate for application in drug discovery and development programs.

References

An In-Depth Technical Guide to 1-Quinolin-5-yl-methylamine hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Moiety - A Cornerstone of Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry. Its presence in a multitude of natural products and synthetic bioactive compounds underscores its significance as a "privileged structure".[1][2] From the historical antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This guide focuses on a particularly valuable building block, 1-Quinolin-5-yl-methylamine hydrochloride, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its synthesis, properties, and applications, grounded in field-proven insights and methodologies.

Physicochemical Properties and Characterization

This compound is the salt form of the free base, (quinolin-5-yl)methanamine. The hydrochloride salt is often preferred in research and development due to its improved stability and solubility in aqueous media.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂[3]
Molecular Weight 194.66 g/mol [3]
CAS Number 1187931-81-2[3]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water and polar organic solvents
Storage Store in a cool, dry, and well-ventilated area[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: the formation of the free amine via the Leuckart reaction, followed by conversion to the hydrochloride salt.

Step 1: Synthesis of (Quinolin-5-yl)methanamine (Free Base) via the Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes or ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[5] This reaction is particularly well-suited for the conversion of 5-formylquinoline to the corresponding primary amine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-formylquinoline (1 equivalent) and ammonium formate (excess, typically 3-5 equivalents).

  • Heating: Heat the reaction mixture to a temperature of 160-180°C. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add a strong base, such as a concentrated solution of sodium hydroxide (NaOH), to hydrolyze the intermediate formamide and liberate the free amine.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (quinolin-5-yl)methanamine. The crude product can be further purified by column chromatography on silica gel.

Leuckart_Reaction 5-Formylquinoline 5-Formylquinoline ReactionMixture Reaction Mixture 5-Formylquinoline->ReactionMixture Ammonium Formate Ammonium Formate Ammonium Formate->ReactionMixture Heat Heat (160-180°C) ReactionMixture->Heat Hydrolysis Base Hydrolysis (NaOH) Heat->Hydrolysis FreeAmine (Quinolin-5-yl)methanamine Hydrolysis->FreeAmine

Caption: Leuckart reaction workflow for the synthesis of (Quinolin-5-yl)methanamine.

Step 2: Formation of the Hydrochloride Salt

The purified free amine is then converted to its hydrochloride salt to improve its handling and stability.

  • Dissolution: Dissolve the purified (quinolin-5-yl)methanamine in a suitable anhydrous organic solvent, such as diethyl ether or ethanol.[6]

  • Acidification: Slowly add a solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane) to the amine solution with stirring.[6]

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.

Salt_Formation FreeAmine (Quinolin-5-yl)methanamine AnhydrousSolvent Anhydrous Solvent (e.g., Diethyl Ether) FreeAmine->AnhydrousSolvent HClSolution Anhydrous HCl Solution AnhydrousSolvent->HClSolution Precipitation Precipitation HClSolution->Precipitation HydrochlorideSalt 1-Quinolin-5-yl-methylamine hydrochloride Precipitation->HydrochlorideSalt

Caption: Workflow for the conversion of the free amine to its hydrochloride salt.

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules, particularly in the realm of oncology.[4] The primary amine handle allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[7]

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[7] Several quinoline-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

Tubulin_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by Quinoline Derivative TubulinDimers α/β-Tubulin Dimers Microtubule Dynamic Microtubule TubulinDimers->Microtubule Inhibition Inhibition of Polymerization TubulinDimers->Inhibition MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision QuinolineDerivative Quinoline Derivative QuinolineDerivative->Inhibition DisruptedMicrotubule Disrupted Microtubule Inhibition->DisruptedMicrotubule CellCycleArrest Cell Cycle Arrest DisruptedMicrotubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of tubulin polymerization inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinoline-based compounds have been developed as potent inhibitors of various kinases involved in cancer progression.[9]

Representative Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of representative quinoline derivatives against various human cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline-5-sulfonamidesC-32 (Amelanotic Melanoma)Comparable to Cisplatin[10][11]
Quinoline-5-sulfonamidesMDA-MB-231 (Breast Adenocarcinoma)Comparable to Doxorubicin[10][11]
Quinoline-5-sulfonamidesA549 (Lung Adenocarcinoma)Comparable to Cisplatin[10][11]
2-Aryl-4,6-disubstituted quinolinesHePG-2 (Liver)5.6 - 19.2[12]
2-Aryl-4,6-disubstituted quinolinesHCT-116 (Colon)5.6 - 19.2[12]
2-Aryl-4,6-disubstituted quinolinesMCF-7 (Breast)5.6 - 19.2[12]

Key Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include vehicle and untreated controls.[13]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start CellSeeding Seed Cells in 96-well Plate Start->CellSeeding Incubation1 Incubate 24h CellSeeding->Incubation1 CompoundTreatment Treat with Quinoline Derivatives Incubation1->CompoundTreatment Incubation2 Incubate 48-72h CompoundTreatment->Incubation2 MTTAddition Add MTT Reagent Incubation2->MTTAddition Incubation3 Incubate 4h MTTAddition->Incubation3 FormazanSolubilization Solubilize Formazan Crystals Incubation3->FormazanSolubilization AbsorbanceMeasurement Measure Absorbance (570 nm) FormazanSolubilization->AbsorbanceMeasurement DataAnalysis Calculate IC₅₀ AbsorbanceMeasurement->DataAnalysis End End DataAnalysis->End

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the change in light scattering.[15]

  • Reagent Preparation: Prepare tubulin stock solution, GTP solution, and polymerization buffer.

  • Reaction Setup: In a 96-well plate, combine the polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin stock solution to each well to initiate polymerization.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[15]

  • Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory effect of the compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of novel therapeutic agents. Its straightforward synthesis and the amenability of its primary amine functionality to a wide range of chemical transformations make it an attractive starting point for the development of compound libraries for high-throughput screening. The demonstrated anticancer potential of quinoline derivatives, particularly as inhibitors of tubulin polymerization and protein kinases, highlights the continued importance of this scaffold in oncology drug discovery. Future research will likely focus on the development of more selective and potent quinoline-based inhibitors, as well as the exploration of their therapeutic potential in other disease areas. The robust and well-established experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the pharmacological promise of this privileged heterocyclic motif.

References

Unlocking Therapeutic Potential: 1-Quinolin-5-yl-methylamine Hydrochloride as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Quinolin-5-yl-methylamine hydrochloride has emerged not as a standalone therapeutic agent with a defined mechanism of action, but as a pivotal structural motif and versatile building block in medicinal chemistry. Its significance lies in providing a robust scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the utility of this compound as a foundational element in the development of novel therapeutics, particularly in the realms of neuropharmacology and oncology. We will explore the mechanistic diversity of quinoline derivatives that can be accessed from this key intermediate, discuss strategic considerations for library design and screening, and provide exemplary protocols for the synthesis and evaluation of potential drug candidates. This document serves as a comprehensive resource for researchers aiming to leverage the therapeutic potential inherent in the quinoline core.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties that facilitate interactions with various biological targets. Quinoline derivatives have been successfully developed into drugs for a range of diseases, including cancer, malaria, and inflammatory conditions.[1][2]

This compound represents a strategically important starting material for accessing a specific chemical space within the broader class of quinoline-based compounds. The primary amine at the 5-position of the quinoline nucleus offers a versatile handle for a variety of chemical transformations, allowing for the systematic elaboration of the core structure to generate libraries of novel compounds for biological screening.

Mechanistic Plasticity of Quinoline Derivatives Accessible from this compound

While this compound itself is not recognized for a specific biological mechanism, its derivatives have been shown to modulate a wide range of cellular processes. The following sections highlight key mechanisms of action that can be targeted through synthetic modifications of this scaffold.

Targeting Protein Kinases in Oncology

The quinoline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme's active site. The nitrogen atom of the quinoline ring can form a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.

Derivatives of 1-Quinolin-5-yl-methylamine can be readily synthesized to explore this target class. For instance, acylation or sulfonylation of the primary amine can introduce functionalities that interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Hypothetical Signaling Pathway Modulation:

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a quinoline derivative.

Quinoline Derivative Class Mechanism of Action Therapeutic Target Example
AnilinoquinolinesATP-competitive kinase inhibitionEpidermal Growth Factor Receptor (EGFR)
Quinoline-carboxamidesAllosteric kinase inhibitionMitogen-activated protein kinase (MEK)
FuroquinolinesTopoisomerase I inhibitionDNA replication machinery
Modulation of Neurological Targets

The quinoline core is also a privileged scaffold in neuropharmacology. The structural rigidity and potential for diverse functionalization make it suitable for interacting with the complex binding pockets of G-protein coupled receptors (GPCRs) and ion channels.

Starting from this compound, medicinal chemists can synthesize derivatives with potential activity at various neurological targets. For example, the primary amine can be reacted with different aldehydes to form Schiff bases, which can then be reduced to secondary amines, introducing a wide range of substituents to probe structure-activity relationships at dopamine or serotonin receptors.

Experimental Workflow for Neurological Target Screening:

neuro_workflow Start 1-Quinolin-5-yl- methylamine HCl Synthesis Synthesis of Derivative Library Start->Synthesis Primary_Screen Primary Screen: Radioligand Binding Assay (e.g., D2 Receptor) Synthesis->Primary_Screen Hit_Confirmation Hit Confirmation & Potency (IC50 Determination) Primary_Screen->Hit_Confirmation Functional_Assay Functional Assay: (e.g., cAMP accumulation) Hit_Confirmation->Functional_Assay Selectivity_Panel Selectivity Profiling (vs. other GPCRs) Functional_Assay->Selectivity_Panel Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for identifying neurologically active quinoline derivatives.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl/Alkyl-1-(quinolin-5-yl)methanamines

This protocol describes a general method for the derivatization of the primary amine of this compound via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted quinoline derivative.

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a representative in vitro assay to screen for the inhibitory activity of synthesized quinoline derivatives against a protein kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of kinase buffer.

  • Add 50 nL of the serially diluted test compounds or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Self-Validation: Include a known EGFR inhibitor (e.g., gefitinib) as a positive control to validate the assay performance.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile starting material in the quest for novel therapeutic agents. Its utility lies not in its own biological activity, but in the vast chemical space it unlocks for medicinal chemists. By leveraging the synthetic accessibility of derivatives from this core, researchers can continue to explore a multitude of biological targets and mechanisms of action. Future efforts in this area will likely focus on the development of more complex and diverse libraries of quinoline derivatives, aided by computational modeling and high-throughput screening, to identify next-generation drug candidates for a wide range of human diseases. The inherent "drug-likeness" of the quinoline scaffold ensures that this compound will remain a relevant and important tool in the drug discovery pipeline for the foreseeable future.

References

An In-Depth Technical Guide to the Solubility of 1-Quinolin-5-yl-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's journey from the laboratory bench to clinical efficacy. For researchers and drug development professionals, a comprehensive understanding of a candidate's solubility is not merely an academic exercise; it is a critical determinant of bioavailability, formulation strategies, and ultimately, the success of a therapeutic agent. This guide is dedicated to a thorough exploration of the solubility of 1-Quinolin-5-yl-methylamine hydrochloride, a member of the quinoline class of compounds which are of significant interest in medicinal chemistry.[1] While specific experimental data for this exact molecule remains limited in public literature, this whitepaper will serve as an in-depth technical guide, leveraging established principles of physical chemistry, predictive modeling, and standardized experimental protocols to provide a robust framework for its characterization. Our focus will be on equipping the research scientist with the foundational knowledge and practical methodologies required to confidently assess and interpret the solubility profile of this and similar amine hydrochloride salts.

The Physicochemical Landscape of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. This compound, as an amine salt, possesses characteristics that are pivotal to its behavior in various solvent systems.

Molecular Structure and its Implications

The structure of 1-Quinolin-5-yl-methylamine comprises a quinoline core, a bicyclic aromatic heterocycle, with a methylamine substituent at the 5-position. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms.

  • The Quinoline Core: The quinoline ring system is inherently aromatic and relatively nonpolar, which generally contributes to lower aqueous solubility.[2] Quinoline itself is only slightly soluble in cold water.[2]

  • The Methylamine Group: The primary amine group introduces a polar and basic center to the molecule. In its neutral form, it can act as both a hydrogen bond donor and acceptor, potentially improving interactions with polar solvents.

  • The Hydrochloride Salt: The formation of a hydrochloride salt by treating the basic amine with hydrochloric acid is a common strategy to enhance the aqueous solubility of pharmaceutical compounds.[3] The salt exists in an ionized state in solution, which promotes interaction with polar solvents like water.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations of key physicochemical parameters that govern solubility.

PropertyPredicted ValueSignificance for Solubility
pKa ~8.5 - 9.5The pKa of the methylamine group is crucial for understanding the pH-dependent solubility. At pH values significantly below the pKa, the amine will be predominantly protonated (ionized), leading to higher aqueous solubility. Conversely, at pH values above the pKa, the neutral, less soluble form will dominate. The quinoline nitrogen is a much weaker base (pKa of quinoline is ~4.9) and will be protonated only under strongly acidic conditions.
logP ~2.0 - 2.5The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A positive logP value indicates a preference for a nonpolar environment (octanol) over a polar one (water). This predicted range suggests that the neutral form of the molecule has moderate lipophilicity, which would imply limited intrinsic aqueous solubility.

Note: These values are estimations derived from computational algorithms and should be confirmed experimentally.

The interplay between the lipophilic quinoline core and the ionizable methylamine group is central to the solubility behavior of this molecule. The hydrochloride salt form is expected to significantly enhance its solubility in aqueous media compared to the free base, particularly at acidic to neutral pH.

Thermodynamic Solubility: A Foundational Parameter

In drug discovery and development, the thermodynamic or equilibrium solubility is considered the "true" solubility of a compound. It represents the maximum concentration of a substance that can be dissolved in a solvent at equilibrium under specified conditions of temperature and pressure. This is a critical parameter for preclinical development, influencing everything from in vitro assay design to the feasibility of oral formulations.[4]

The Influence of Solvent Polarity

Based on the principle of "like dissolves like," the solubility of this compound is expected to vary significantly with the polarity of the solvent.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): As an ionic salt, high solubility is anticipated in these solvents. Water, with its high dielectric constant and ability to form strong hydrogen bonds, is expected to be a good solvent, particularly at pH values where the amine is protonated. Lower molecular weight alcohols like methanol and ethanol should also effectively solvate the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful, polar aprotic solvents. While they may not solvate the chloride ion as effectively as protic solvents, they are generally good solvents for a wide range of organic molecules and are expected to dissolve this compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the ionic and polar nature of the hydrochloride salt, negligible solubility is expected in nonpolar solvents.

The Critical Role of pH in Aqueous Solubility

For an ionizable compound like this compound, pH is arguably the most critical factor governing its aqueous solubility. The relationship between pH, pKa, and solubility can be visualized through a pH-solubility profile.

As the pH of an aqueous solution increases towards and beyond the pKa of the methylamine group, the equilibrium will shift towards the neutral, free base form of the molecule. This form is inherently less polar and is expected to have significantly lower aqueous solubility than the protonated, salt form. Consequently, a sharp decrease in solubility is anticipated as the pH approaches and surpasses the pKa. This pH-dependent solubility is a key consideration for oral drug development, as the compound will experience a wide range of pH environments in the gastrointestinal tract.[5][6][7][8][9]

A Practical Guide to Determining Thermodynamic Solubility

The following section provides a detailed, field-proven protocol for determining the thermodynamic solubility of this compound. The shake-flask method is the gold standard for this purpose, and its successful execution relies on careful attention to experimental detail.

The Shake-Flask Method: A Step-by-Step Protocol

This method is designed to achieve a true equilibrium between the undissolved solid and the saturated solution.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (e.g., purified water, 0.1 M phosphate buffered saline pH 7.4, ethanol, methanol, DMSO)

  • Thermostatic shaker incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution with the appropriate mobile phase to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Add an excess of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary experiment to determine the time to reach equilibrium is recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant, ensuring that no solid material is disturbed.

    • For aqueous samples, centrifugation followed by filtration through a 0.22 µm syringe filter is recommended to remove any remaining solid particles.

  • Quantification by HPLC-UV:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample and the calibration standards onto the HPLC system.

    • Analyze the chromatograms to determine the peak area corresponding to 1-Quinolin-5-yl-methylamine.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µg/mL.

Visualizing the Workflow

Caption: Thermodynamic Solubility Determination Workflow.

Advanced Considerations in Solubility Assessment

A comprehensive understanding of solubility extends beyond a single data point. Several other factors can significantly influence the measured solubility and the subsequent interpretation of the data.

The Potential Impact of Crystal Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, stability, and, critically, solubility. A metastable polymorph will generally have a higher solubility than the most stable crystalline form. It is therefore imperative for drug development professionals to be aware of the polymorphic landscape of their compound. While no specific data on the polymorphism of this compound is readily available, it is a phenomenon that should be investigated for any crystalline solid intended for pharmaceutical development.

Kinetic vs. Thermodynamic Solubility: A Note for High-Throughput Screening

In early-stage drug discovery, kinetic solubility assays are often employed for high-throughput screening. These methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer. Precipitation is then monitored over a shorter timeframe. While useful for rapid screening, kinetic solubility values can sometimes be higher than thermodynamic solubility, as they may represent a supersaturated state. For lead optimization and preclinical development, the determination of thermodynamic solubility is essential for accurate characterization.

Conclusion: A Framework for Understanding and Application

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data for this compound is not yet widely published, we have established a robust scientific foundation based on its molecular structure, predicted physicochemical properties, and the well-understood principles governing the solubility of amine salts.

The key takeaways for the research scientist are:

  • The hydrochloride salt form is expected to confer significantly greater aqueous solubility compared to the free base.

  • The solubility in aqueous media will be highly dependent on pH, with higher solubility anticipated at pH values below the pKa of the methylamine group.

  • The shake-flask method coupled with HPLC-UV analysis represents the gold standard for determining thermodynamic solubility.

  • Factors such as crystal polymorphism can have a profound impact on solubility and should be investigated during drug development.

By applying the principles and protocols outlined in this guide, researchers can confidently approach the solubility characterization of this compound and other novel chemical entities, thereby enabling informed decision-making in the critical early stages of drug discovery and development.

References

An In-depth Technical Guide to the Stability and Storage of 1-Quinolin-5-yl-methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical stability and storage considerations for 1-Quinolin-5-yl-methylamine hydrochloride (CAS: 1187931-81-2), a key building block in modern drug discovery and development. Synthesizing data from material safety data sheets, principles of organic chemistry, and established regulatory guidelines, this document offers a deep dive into the compound's intrinsic stability, potential degradation pathways, and the causative logic behind recommended storage protocols. Furthermore, it furnishes detailed, field-proven experimental workflows for assessing stability, ensuring that researchers can maintain the integrity, purity, and reliability of this vital chemical intermediate.

Introduction: The Significance of this compound in Research

This compound is a substituted quinoline derivative increasingly utilized as a versatile intermediate in the synthesis of complex organic molecules. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, making this reagent particularly valuable in the fields of medicinal chemistry and pharmaceutical development. The primary amine functionality provides a reactive handle for a wide array of chemical transformations.

Given its role as a foundational starting material, the chemical integrity of this compound is paramount. The presence of impurities or degradation products can have cascading effects on downstream synthetic steps, leading to reduced yields, difficult purifications, and potentially confounding biological data. Therefore, a thorough understanding of its stability profile is not merely a matter of good laboratory practice but a prerequisite for robust and reproducible scientific outcomes. This guide serves to elucidate the factors governing its stability and provide actionable protocols for its proper handling and storage.

Physicochemical Properties and Intrinsic Stability

This compound is typically supplied as a solid, ranging in appearance from off-white to yellow crystalline powder. As an amine hydrochloride salt, it is generally more stable and less prone to oxidation than its corresponding free base form. The protonation of the amine group reduces the nucleophilicity and electron density of the nitrogen atom, rendering it less susceptible to oxidative degradation.

However, like all complex organic molecules, it is not immune to degradation. The stability of the compound is influenced by several environmental factors, which are visually summarized in the diagram below.

Stability_Factors cluster_compound This compound cluster_factors Environmental Stress Factors cluster_degradation Potential Degradation Pathways Compound C₁₀H₁₀N₂·HCl Thermal Thermal Degradation Compound->Thermal Photo Photodegradation Compound->Photo Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Temperature Temperature Temperature->Thermal accelerates Light Light (UV/Vis) Light->Photo initiates Moisture Moisture / Humidity Moisture->Hydrolysis enables Oxygen Oxygen (Air) Oxygen->Oxidation drives pH pH (in solution) pH->Hydrolysis catalyzes Incompatibles Incompatible Materials (Strong Oxidizers, Bases) Incompatibles->Oxidation promotes

Caption: Factors influencing the stability of this compound.

Predicted Degradation Pathways

Based on the chemical structure—a quinoline ring system and a primary amine hydrochloride—several degradation pathways can be predicted under stress conditions. These are the very reactions that proper storage conditions aim to prevent.

  • Oxidation: The electron-rich quinoline ring and the primary amine (especially if deprotonated to the free base) are susceptible to oxidation.[1] Atmospheric oxygen can be a reactant, and this process is often accelerated by light or the presence of metal ions. Potential oxidation products could include the formation of a quinoline N-oxide or hydroxylation at various positions on the quinoline ring.[1][2] Strong oxidizing agents will aggressively degrade the molecule.

  • Photodegradation: Quinoline and its derivatives are known to be photosensitive.[3] Exposure to UV or even high-intensity visible light can provide the energy to initiate degradation reactions.[4] This can lead to complex reaction cascades, including oxidation and ring cleavage, resulting in a variety of colored impurities.[2]

  • Hydrolysis: As a hydrochloride salt, the compound is hygroscopic, meaning it can absorb moisture from the air. While the C-N single bond is generally stable to hydrolysis, the presence of water can facilitate other degradation reactions and may affect the physical form of the solid. In solution, pH becomes a critical factor. Under basic conditions, the amine hydrochloride will be converted to the more reactive free base, which is more prone to oxidation.

  • Thermal Degradation: Elevated temperatures accelerate the rates of all chemical reactions, including degradation.[5] While the compound may be stable at room temperature for extended periods, high temperatures can lead to decomposition, the specifics of which would need to be determined experimentally.

Recommended Storage and Handling Protocols

The primary goal of a storage protocol is to mitigate the environmental factors that drive degradation. The following recommendations are based on a synthesis of supplier data sheets and chemical first principles.[6][7]

Parameter Recommendation Causality (Why this is important)
Temperature Store in a cool environment. Refrigeration (2-8°C) is recommended for long-term storage. Reduces the rate of all potential degradation reactions, thereby maximizing shelf-life.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.
Light Protect from light. Store in an amber vial or in a dark location. Prevents the initiation of photodegradation reactions, which can lead to complex impurities.
Moisture Keep container tightly sealed in a dry place. Use of a desiccator is advisable. Prevents the absorption of moisture, which can lead to hydrolysis-mediated reactions and physical changes. Amines are known to be hygroscopic.
Container Use a well-sealed, appropriate container (e.g., glass vial with a secure cap). Prevents exposure to air and moisture from the ambient environment.
Incompatibles Store away from strong oxidizing agents, strong acids, and strong bases. Avoids rapid and potentially hazardous chemical reactions that would degrade the compound.

Handling: When handling this compound, standard laboratory safety practices should be employed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Experimental Workflow: Assessing Chemical Stability

To empirically determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions more severe than those it would encounter during routine storage.[8] The International Council for Harmonisation (ICH) provides guidelines for such studies.[5][9]

The workflow for a comprehensive stability assessment is outlined below.

Stability_Workflow cluster_stress_conditions Forced Degradation Conditions (ICH Q1A/Q1B) Prep Prepare Stock Solution (e.g., 1 mg/mL in Diluent) Stress Expose Aliquots to Stress Conditions Prep->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxid Therm Thermal (Solid State) (e.g., 80°C) Stress->Therm Photo Photolytic (Solid & Solution) (ICH compliant light chamber) Stress->Photo Sample Sample at Time Points (e.g., 0, 2, 8, 24, 48 hrs) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Quench Neutralize/Quench Reaction (if applicable) Sample->Quench Analyze Analyze via Stability-Indicating HPLC-UV/PDA Method Quench->Analyze Data Quantify Parent Peak & Degradants (Assess Peak Purity) Analyze->Data

Caption: Experimental workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and identify conditions that affect the stability of this compound. The goal is to achieve 5-20% degradation of the parent compound.[10]

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/Photodiode Array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, calibrated thermometers, ICH-compliant photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: [1][10][11]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store a sample of the solid compound in an oven at 80°C.

    • Photostability: Expose both solid and stock solution samples to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sampling and Analysis:

    • For solution-state studies, draw aliquots at various time points (e.g., 0, 4, 8, 24, and 48 hours).

    • For solid-state studies, draw samples at later time points (e.g., 1, 5, and 10 days).

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent peak of this compound from all potential degradation products generated during the forced degradation study.

Typical HPLC Conditions:

Parameter Condition
Column C18 Reverse-Phase (e.g., Agilent Zorbax, Waters Symmetry, Phenomenex Luna), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at an appropriate wavelength (e.g., 230 nm or 254 nm, determine λmax by scanning) and PDA for peak purity analysis.
Injection Vol. 10 µL

Method Validation: The specificity of the method is demonstrated if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples, thus proving the method is "stability-indicating."[4]

Conclusion

The chemical stability of this compound is a critical parameter that underpins its successful application in research and development. While stable under optimal conditions, it is susceptible to degradation by oxidation, light, heat, and moisture. Adherence to stringent storage protocols—specifically, storage in a cool, dark, dry, and inert environment—is essential for preserving its purity and reactivity. The implementation of systematic stability studies, guided by the principles of forced degradation, allows for the development of robust analytical methods and provides a comprehensive understanding of the compound's liability. By following the guidelines and protocols outlined in this document, scientists can ensure the long-term integrity of this compound, thereby safeguarding the quality and reproducibility of their synthetic and biological research.

References

Methodological & Application

Application Note & Protocol: 1-Quinolin-5-yl-methylamine Hydrochloride as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] 1-Quinolin-5-yl-methylamine hydrochloride, also known as 5-(aminomethyl)quinoline hydrochloride, serves as a critical starting material and molecular scaffold for the synthesis of novel drug candidates. Its structure features a rigid, planar quinoline system, ideal for targeted interactions with biological macromolecules, and a reactive primary amine handle that allows for straightforward chemical derivatization. This document provides a comprehensive guide for researchers, outlining the compound's properties and a detailed experimental protocol for its application in the synthesis of novel amide derivatives, a common step in drug discovery programs targeting neurological disorders, cancers, and infectious diseases.[3]

Introduction: The Strategic Value of the Quinoline Scaffold

Quinoline and its derivatives have long been a focal point of pharmaceutical research due to their presence in natural products and their proven therapeutic efficacy.[2] The quinoline ring system is a versatile pharmacophore that can be functionalized at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.[4] Compounds incorporating this scaffold exhibit a remarkable range of bioactivities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[1][5]

This compound provides an accessible entry point into this rich chemical space. The primary amine group at the 5-position serves as a versatile nucleophile, enabling the construction of a diverse library of derivatives through reactions such as amidation, sulfonylation, and reductive amination. This application note details a representative protocol for amide bond formation, a fundamental transformation in medicinal chemistry, to generate novel quinoline-based entities for biological screening.

Physicochemical Properties & Handling

Proper characterization and handling of starting materials are foundational to reproducible research. The key properties of 1-Quinolin-5-yl-methylamine and its hydrochloride salt are summarized below.

PropertyValueReference
Chemical Name This compound[6]
Synonyms 5-(Aminomethyl)quinoline hydrochloride[]
CAS Number 1187931-81-2 (hydrochloride); 58123-57-2 (dihydrochloride)[3][6]
Molecular Formula C₁₀H₁₁ClN₂ (hydrochloride)[6]
Molecular Weight 194.66 g/mol (hydrochloride)[6]
Appearance Off-white to yellow crystalline powder/solid[3]
Storage Store in an inert atmosphere, 2-8°C[6]
Safety Warning. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

Core Application: A Building Block for Drug Discovery

The journey from a chemical starting material to a potential drug candidate is a multi-step process. This compound serves as an ideal building block within this workflow due to its predictable reactivity and the established biological relevance of its quinoline core. The primary amine allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Purification & Characterization cluster_2 Phase 3: Biological Evaluation A 1-Quinolin-5-yl-methylamine (Starting Scaffold) C Amide Coupling Reaction (Protocol Below) A->C B Select Target-Oriented Functional Group (R-COOH) B->C D Reaction Work-up & Crude Product Isolation C->D Yields Novel Derivative Library E Purification (e.g., Column Chromatography) D->E F Structure Verification (NMR, LC-MS, HRMS) E->F G In Vitro Screening (e.g., Enzyme Assays, Cell Viability) F->G Submit Pure Compound H Hit Identification & SAR Analysis G->H I Lead Optimization H->I I->B Design Next Generation

Caption: Drug discovery workflow using a chemical scaffold.

Experimental Protocol: Synthesis of a N-(Quinolin-5-ylmethyl)amide Derivative

This protocol describes a general and robust method for coupling this compound with a generic carboxylic acid (R-COOH) using a standard peptide coupling agent. This procedure is a self-validating system; successful synthesis and purification confirm the reactivity and utility of the starting material.

Principle of the Reaction

This synthesis relies on the formation of an amide bond, one of the most stable and common linkages in pharmaceuticals. Direct reaction between a carboxylic acid and an amine is typically unfavorable and requires high temperatures. The use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt), activates the carboxylic acid to form a highly reactive intermediate. This intermediate readily reacts with the primary amine of 1-Quinolin-5-yl-methylamine under mild conditions to form the desired amide product with high efficiency.

Materials and Reagents
  • This compound (1.0 eq)

  • Carboxylic acid of choice (R-COOH) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Silica gel for flash chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology
  • Reagent Preparation:

    • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HOBt (1.5 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

    • Stir the solution at room temperature for 10 minutes.

  • Activation of Carboxylic Acid:

    • Add EDC (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes. A successful activation is sometimes indicated by the formation of a white precipitate (the urea byproduct of EDC).

  • Amine Addition:

    • In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of DMF.

    • Add the base, DIPEA or TEA (3.0 eq), to neutralize the hydrochloride salt and facilitate the reaction.

    • Using a syringe, add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress using TLC (e.g., using a 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes mobile phase). The disappearance of the starting amine and the appearance of a new, typically less polar, spot indicates product formation.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt.

      • Deionized water (1x).

      • Brine (1x) to facilitate phase separation.

    • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Use a gradient elution system, typically starting with a non-polar solvent (e.g., Hexanes/Ethyl Acetate) and gradually increasing polarity to isolate the desired amide product.

  • Characterization:

    • Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Caption: Schematic of the amide coupling reaction.

Potential Biological Targets & Downstream Screening

Once a library of N-(Quinolin-5-ylmethyl)amide derivatives is synthesized and purified, the next step is to evaluate their biological activity. The quinoline scaffold is implicated in a wide array of mechanisms, making these new compounds promising candidates for various therapeutic areas.

Potential Therapeutic AreaBiological Target / MechanismReference
Oncology Telomerase Inhibition, DNA Topoisomerase I Inhibition[2][]
Infectious Disease Antimalarial, Antimicrobial, Antileishmanial (Mitochondrial Function)[2][4][8]
Neurological Disorders Neurotransmitter System Modulation[3]
Inflammatory Disease Anti-inflammatory Pathways[1]

Conclusion

This compound is a high-value, versatile chemical scaffold for the synthesis of novel compounds in drug discovery and development. Its straightforward reactivity, coupled with the proven pharmacological importance of the quinoline core, makes it an essential tool for medicinal chemists. The detailed protocol provided herein offers a reliable and reproducible method for generating diverse amide libraries, paving the way for the discovery of next-generation therapeutic agents.

References

Application Notes and Protocols for 1-Quinolin-5-yl-methylamine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 1-Quinolin-5-yl-methylamine hydrochloride in cell culture experiments. As a novel quinoline derivative, this compound presents opportunities for investigating its biological activities, particularly in the fields of oncology and neuropharmacology where quinoline-containing compounds have shown significant promise[1]. This document outlines the foundational knowledge, safety precautions, and detailed experimental protocols to empower researchers to effectively integrate this compound into their studies.

Our approach is grounded in established principles of cell-based assays and small molecule inhibitor testing, providing a robust framework for characterizing the effects of this compound.[2][3] While specific mechanistic data for this compound is not extensively documented in publicly available literature, the protocols herein are designed to be adaptable for the systematic evaluation of its potential therapeutic applications.

Compound Profile and Scientific Rationale

This compound is a quinoline derivative, a class of heterocyclic compounds known for a wide range of biological activities, including antimalarial, anticancer, and neuroactive properties.[1] The quinoline structure is a key pharmacophore in numerous approved drugs. The introduction of a methylamine hydrochloride group at the 5-position of the quinoline ring suggests potential for novel interactions with biological targets.

Given its structural similarity to other bioactive quinolines, it is hypothesized that this compound may modulate intracellular signaling pathways critical for cell survival, proliferation, or differentiation. Preliminary research suggests its utility as a building block in the synthesis of targeted therapeutics, particularly in neuropharmacology and anti-cancer research.[4] Therefore, the primary applications in cell culture are likely to involve assessing its cytotoxic, cytostatic, or neuroprotective effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for proper handling, storage, and preparation of stock solutions.

PropertyValueReference
CAS Number 1187931-81-2[5][6]
Molecular Formula C₁₀H₁₁ClN₂[6]
Molecular Weight 194.66 g/mol [6]
Appearance White to off-white crystalline powder/solid[4]
Storage Inert atmosphere, 2-8°C[6][7]

Safety and Handling

As with any novel chemical compound, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[8][9][10]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[9][10][11] Handle in a well-ventilated area or a chemical fume hood.[9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]

The safety data sheet (SDS) should be consulted for comprehensive safety information.[8][9][10][11]

Reagent Preparation

Accurate and consistent preparation of stock solutions is fundamental to obtaining reproducible experimental results.

Protocol 1: Preparation of a 10 mM Stock Solution
  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (MW = 194.66 g/mol ), weigh out 1.947 mg of the compound.

  • Solubilization: Due to the hydrochloride salt, the compound is expected to be soluble in aqueous solutions. However, for cell culture applications, sterile dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules.[2] Dissolve the weighed compound in an appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The solubility of this compound in other solvents should be determined empirically if DMSO is not suitable for a specific experimental setup.

General Cell Culture Protocols

The following protocols provide a framework for assessing the biological effects of this compound on cultured cells.

Protocol 2: Determining the Optimal Concentration Range (Dose-Response)

This protocol is essential for identifying the effective concentration range of the compound for subsequent functional assays. A common method for this is the MTT or similar cell viability assay.[2]

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.[2]

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[2] It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cell death.[2]

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours), depending on the cell type and the expected mechanism of action.[2]

  • Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method such as the MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.[12]

  • Data Analysis: Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited). This will guide the selection of concentrations for future experiments.

Workflow for Dose-Response Experiment

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 24-72h C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance/Luminescence E->F G Calculate IC50 Value F->G

Caption: Workflow for determining the dose-response of a compound.

Investigating the Mechanism of Action

Once the effective concentration range is established, further experiments can be designed to elucidate the mechanism of action of this compound.

Hypothetical Signaling Pathway Investigation

Based on the known activities of other quinoline derivatives, this compound could potentially interfere with key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.

Hypothetical_Signaling_Pathway cluster_pathway Potential Target Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 1-Quinolin-5-yl- methylamine HCl Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

This protocol can be used to determine if this compound affects the phosphorylation status of key proteins in a signaling cascade.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at one or two effective concentrations (e.g., IC₅₀ and 2x IC₅₀) for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ERK and total ERK).

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon treatment with the compound.

Conclusion and Future Directions

These application notes provide a foundational guide for the in vitro characterization of this compound. The provided protocols for determining cytotoxicity and investigating potential mechanisms of action offer a starting point for researchers. Future studies could explore its effects in more complex models, such as 3D cell cultures or in vivo animal models, to further validate its therapeutic potential.[12] Additionally, target identification studies will be crucial to fully elucidate its molecular mechanism of action.

References

Application Notes and Protocols for In Vivo Studies with 1-Quinolin-5-yl-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Preclinical Research

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are instrumental in the development of drugs for treating cancer, malaria, and various neurological disorders.[3][4][5] 1-Quinolin-5-yl-methylamine hydrochloride is a member of this versatile class, presenting itself as a valuable building block for pharmaceutical development.[4][6] Its structure, featuring a reactive methylamine group on the quinoline core, suggests potential as an intermediate for synthesizing novel bioactive molecules or as a primary agent for exploring new therapeutic pathways.[6]

This guide provides a comprehensive framework for researchers and drug development professionals on the utilization of this compound in in vivo studies. It consolidates field-proven insights with technical data to facilitate robust preclinical experimental design, from initial formulation to efficacy evaluation.

Physicochemical Properties and Formulation Considerations

The hydrochloride salt form of a compound is often selected to enhance aqueous solubility and stability, which are critical for predictable in vivo performance.[7][8] While specific experimental data for this compound is not extensively published, its properties can be inferred from its chemical structure and the general characteristics of similar compounds.

Table 1: Physicochemical Characteristics of this compound

PropertyValue/InformationRationale & Significance for In Vivo Studies
Molecular Formula C₁₀H₁₁ClN₂Essential for calculating molarity and dose concentrations.
Molecular Weight 194.66 g/mol Critical for accurate preparation of dosing solutions.
CAS Number 1187931-81-2Unique identifier for ensuring the correct substance is being used.
Appearance Likely an off-white to yellow solid.[6]Visual confirmation of the substance's physical state. Any deviation may indicate impurity or degradation.
Solubility (Predicted) Expected to be soluble in aqueous vehicles such as saline or water, a common characteristic of hydrochloride salts.[7][9] Solubility may be further enhanced by adjusting the pH.High aqueous solubility is advantageous for preparing homogenous solutions for intravenous administration, which is often preferred in early pharmacokinetic studies to ensure complete bioavailability.[5] For oral administration, good solubility can improve absorption.
Stability Generally stable under standard laboratory conditions. Should be stored in a cool, dry place, protected from light.[6]Proper storage is crucial to prevent degradation and ensure the integrity of the compound throughout the duration of the study. Stock solutions should be evaluated for short-term stability.
pKa (Predicted) The amine group is basic. The pKa difference between the drug and the counter-ion (HCl) is significant, ensuring salt formation.[10]The pKa influences the degree of ionization at different physiological pH values, which can affect absorption, distribution, and target engagement.[8]

Putative Mechanisms of Action: Targeting Key Signaling Pathways

Quinoline derivatives exert their biological effects through diverse mechanisms, frequently targeting fundamental cellular processes in cancer and neurological pathways.[3][11][12] Given the structural class of this compound, its potential mechanisms of action can be postulated based on established activities of related compounds.

  • Kinase Inhibition: A significant number of quinoline-based molecules function as inhibitors of various protein kinases that are critical for cell signaling, proliferation, and survival.[11][13] These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as those in the PI3K/AKT/mTOR pathway.[11] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to cell death.[3][7] Some quinoline analogs also inhibit topoisomerase enzymes, which are essential for resolving DNA supercoils during replication.[12]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a quinoline derivative acting as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline 1-Quinolin-5-yl-methylamine hydrochloride (Hypothetical) Quinoline->PI3K Inhibits

Caption: Hypothetical kinase inhibition pathway.

In Vivo Study Design: A Roadmap to Preclinical Evaluation

A well-designed in vivo study is crucial for understanding the pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile of a test compound.[13] The following workflow provides a general framework for the preclinical evaluation of this compound.

G A 1. Formulation & Vehicle Selection B 2. Maximum Tolerated Dose (MTD) & Dose-Range Finding Study A->B Establish safe dosing range C 3. Pharmacokinetic (PK) Study (IV and PO administration) B->C Select doses for PK D 4. Efficacy Study in Disease-Relevant Animal Model C->D Inform dosing regimen for efficacy E 5. Tissue Distribution & Metabolite Profiling (Optional) D->E Investigate drug disposition F 6. Data Analysis & Interpretation D->F E->F

Caption: General workflow for in vivo studies.

Experimental Protocols

Protocol 1: Vehicle Selection and Formulation

The choice of vehicle is critical and depends on the route of administration and the physicochemical properties of the compound.[9][14]

Objective: To prepare a clear, sterile solution of this compound suitable for intravenous and oral administration in rodents.

Materials:

  • This compound

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile Water for Injection

  • 5% Dextrose in Water (D5W)

  • pH meter

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Solubility Screening: a. Prepare small test solutions of the compound at the highest desired concentration (e.g., 10 mg/mL) in different vehicles (e.g., water, saline, D5W). b. Vortex and visually inspect for complete dissolution. Gentle warming or sonication can be applied if necessary. c. Causality: As a hydrochloride salt, the compound is expected to be soluble in aqueous vehicles.[7] Saline is often the preferred vehicle for intravenous studies as it is isotonic.[15]

  • Formulation for Intravenous (IV) Administration: a. Based on the solubility screen, select the most appropriate vehicle (typically sterile 0.9% saline). b. Weigh the required amount of this compound and dissolve it in the chosen vehicle to achieve the desired final concentration. c. Check the pH of the solution. Adjust if necessary to be within a physiologically tolerated range (typically pH 4-9 for IV administration), although significant adjustments are unlikely to be needed for a simple saline solution.[9] d. Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial. e. Trustworthiness: This sterile filtration step is critical to prevent the introduction of pathogens, which could confound study results or cause adverse reactions in the animals.[9]

  • Formulation for Oral (PO) Gavage Administration: a. For oral administration, sterile water or 0.9% saline are also suitable vehicles. b. Prepare the solution as described in steps 2b and 2c. Sterile filtration is good practice but may not be strictly necessary for oral gavage, depending on institutional guidelines. c. Note: If the compound has limited solubility at higher concentrations, a suspension can be prepared using vehicles like 0.5% w/v carboxymethyl cellulose (CMC) in water.[10]

Protocol 2: Pharmacokinetic (PK) Study in Rodents

Objective: To determine the key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability) of this compound in mice or rats.

Study Design:

  • Animals: Male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.

  • Groups (n=3-4 per group/time point):

    • Group 1: IV administration (e.g., 2 mg/kg)

    • Group 2: PO administration (e.g., 10 mg/kg)

  • Blood Sampling:

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Administration Volume: Typically 5 mL/kg for IV and 10 mL/kg for PO in rats.[14]

Procedure:

  • Fast animals overnight (with access to water) before dosing, particularly for the PO group, to reduce variability in absorption.

  • Administer the formulated compound via the appropriate route (tail vein injection for IV, oral gavage for PO).

  • At each designated time point, collect blood samples (e.g., via saphenous vein) into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).

  • Process the blood samples to obtain plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

  • Store plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

  • Calculate pharmacokinetic parameters using non-compartmental analysis software.

    • Expertise: The selection of time points is crucial to accurately capture the absorption, distribution, and elimination phases of the drug's profile. An initial rapid sampling is necessary for the IV route to define the distribution phase.

Protocol 3: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo cancer model.

Study Design:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude) bearing subcutaneous xenografts of a human cancer cell line (e.g., a line known to have dysregulated kinase signaling, such as A549 lung cancer or MCF-7 breast cancer).[5][16]

  • Groups (n=8-10 per group):

    • Group 1: Vehicle control (administered on the same schedule as the treatment groups).

    • Group 2: this compound (low dose, e.g., 10 mg/kg/day, PO).

    • Group 3: this compound (high dose, e.g., 30 mg/kg/day, PO).

    • Group 4: Positive control (a standard-of-care chemotherapy for the selected cell line).

  • Dosing: Once daily (or as determined by PK data) for 14-21 days.

Procedure:

  • Inject tumor cells subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups based on tumor volume.

  • Initiate dosing as per the study design.

  • Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health throughout the study as indicators of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and potential downstream analysis (e.g., histology, biomarker analysis).

  • Self-Validation: The inclusion of a vehicle control group is essential to ensure that any observed anti-tumor effects are due to the compound and not the vehicle. A positive control group helps to validate the sensitivity of the model to therapeutic intervention.

References

Application Notes and Protocols for 1-Quinolin-5-yl-methylamine hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Neuroscience

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its rigid structure and opportunities for diverse functionalization have made it a "privileged scaffold" in drug discovery, particularly in the realm of neuropharmacology. Derivatives of quinoline have been investigated for their potential to modulate various central nervous system (CNS) targets, including receptors for key neurotransmitters like dopamine and serotonin.[3][4]

1-Quinolin-5-yl-methylamine hydrochloride is a versatile chemical building block, providing a strategic starting point for the synthesis of novel quinoline-based compounds.[5] While this compound itself is primarily utilized as a synthetic intermediate, its structural motif is central to the exploration of new therapeutic agents for neurological and psychiatric disorders. These application notes will, therefore, focus on the utility of this compound as a precursor for generating libraries of compounds for neuropharmacological screening. We will provide detailed protocols for evaluating the biological activity of its derivatives, with a focus on dopaminergic and serotonergic systems, which are implicated in conditions such as Parkinson's disease, schizophrenia, depression, and anxiety.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 1187931-81-2[6][7]
Molecular Formula C₁₀H₁₁ClN₂[6][7]
Molecular Weight 194.66 g/mol [6][7]
Appearance Off-white to yellow to light yellow crystalline powder/solid[5]
Storage Inert atmosphere, 2-8°C[7]

Synthetic Strategy: Leveraging the 5-Aminomethyl-Quinoline Scaffold

The primary amine of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the generation of a diverse library of derivatives. Common synthetic approaches include:

  • Amide Coupling: Reaction with a wide range of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form quinoline-5-carboxamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These synthetic routes enable the systematic modification of the substituent at the 5-position, allowing for the exploration of structure-activity relationships (SAR) at the target of interest.

Neuropharmacological Targets of Quinoline Derivatives

Dopamine Receptors

Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for antipsychotic and anti-Parkinsonian drugs. Several studies have demonstrated that quinoline-based structures can exhibit high affinity for these receptors.[8][9] Derivatives of 1-Quinolin-5-yl-methylamine can be screened for their potential to act as agonists, antagonists, or partial agonists at dopamine receptors.

Serotonin Receptors

The serotonergic system is implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition. Quinoline derivatives have been investigated as ligands for various serotonin receptor subtypes, including 5-HT₃, 5-HT₄, and 5-HT₆ receptors.[3][10][11] The development of selective ligands for these receptors is a key strategy for the treatment of depression, anxiety, and cognitive disorders.

Experimental Protocols

The following protocols are provided as a guide for the neuropharmacological evaluation of novel compounds derived from this compound.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D₂ receptor.[12][13][14]

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]Spiperone (a D₂ antagonist).[13][15]

  • Non-specific Ligand: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Synthesized derivatives of this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • 96-well Plates: For incubation.

  • Filter Mats: Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add test compounds at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Total and Non-specific Binding: For total binding wells, add vehicle (e.g., DMSO). For non-specific binding wells, add haloperidol to a final concentration of 10 µM.

  • Radioligand Addition: Add [³H]Spiperone to all wells at a concentration near its Kd (typically 0.1-0.5 nM).

  • Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter mat using a cell harvester. Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds A1 Add buffer, compounds, radioligand, and membranes to 96-well plate P1->A1 P2 Prepare radioligand and membrane solutions P2->A1 A2 Incubate at room temperature A1->A2 A3 Filter through glass fiber mats A2->A3 A4 Wash filters A3->A4 D1 Scintillation counting A4->D1 D2 Calculate IC50 and Ki values D1->D2

Caption: Workflow for a radioligand binding assay.

In Vivo Assays

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[16][17][18][19][20]

Animals:

  • Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline with a small amount of Tween 80) via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).

  • Testing: Place the animal in the center of the maze, facing one of the open arms.

  • Recording: Record the animal's behavior for 5 minutes using a video camera mounted above the maze.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Interpretation: An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect. Total distance traveled is used to assess for potential sedative or stimulant effects of the compound.

G cluster_pre Pre-Test cluster_test Test cluster_post Post-Test Analysis H1 Habituate animal to testing room D1 Administer test compound or vehicle H1->D1 T1 Place animal in center of Elevated Plus Maze D1->T1 T2 Record behavior for 5 minutes T1->T2 A1 Score time and entries in open/closed arms T2->A1 A2 Analyze for anxiolytic effects A1->A2

Caption: Experimental workflow for the Elevated Plus Maze test.

The FST is a common behavioral test used to screen for potential antidepressant compounds. Antidepressants typically reduce the duration of immobility in this test.[21][22][23][24][25]

Animals:

  • Adult male mice or rats.

Apparatus:

  • A transparent cylindrical tank filled with water (23-25°C).

Procedure:

  • Habituation: Acclimate the animals to the testing room.

  • Drug Administration: Administer the test compound or vehicle as described for the EPM.

  • Testing: Gently place the animal into the water-filled cylinder.

  • Recording: Record the animal's behavior for a 6-minute session. The first 2 minutes are typically considered a habituation period and are not scored.

  • Data Analysis: During the final 4 minutes of the test, score the duration of immobility (i.e., when the animal makes only the movements necessary to keep its head above water).

  • Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Data Presentation: Hypothetical Screening Results

The following tables represent hypothetical data that could be generated from the screening of a library of quinoline derivatives (Compounds A-C) synthesized from this compound.

Table 1: In Vitro Binding Affinities

CompoundDopamine D₂ Receptor Ki (nM)Serotonin 5-HT₂A Receptor Ki (nM)
Compound A 15.2>10,000
Compound B 250.18.5
Compound C 89.6120.3
Reference (Haloperidol) 1.25.6
Reference (Ketanserin) >1,0000.8

Table 2: In Vivo Behavioral Effects (at 10 mg/kg, i.p.)

CompoundEPM: % Time in Open ArmsFST: Immobility Time (s)
Vehicle 18.5 ± 2.1155.2 ± 10.3
Compound A 19.2 ± 2.5148.9 ± 12.1
Compound B 35.8 ± 3.4*85.6 ± 9.8
Reference (Diazepam) 42.1 ± 4.0N/A
Reference (Fluoxetine) N/A72.3 ± 8.5**

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of novel compounds with potential applications in neuropharmacology. The protocols outlined in these application notes provide a framework for the systematic evaluation of such compounds. By exploring the SAR of derivatives targeting dopamine and serotonin receptors, researchers can identify lead candidates for the development of new therapies for a range of CNS disorders. Future work could involve expanding the screening cascade to include additional receptor subtypes, functional assays (e.g., cAMP assays, calcium imaging), and more complex behavioral models to further characterize the pharmacological profile of promising compounds.

References

Application Notes and Protocols: Investigating 1-Quinolin-5-yl-methylamine hydrochloride in Cancer Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4][5] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse array of compounds that can interact with numerous biological targets implicated in cancer progression.[3][4]

While extensive research has focused on various quinoline derivatives, this document specifically addresses 1-Quinolin-5-yl-methylamine hydrochloride . Although direct, in-depth studies on this particular compound in cancer are not yet widely published, its structural features suggest it is a valuable candidate for investigation. As a building block, it has been utilized in the synthesis of novel therapeutic agents for anti-cancer research.[6] This guide, therefore, serves as a comprehensive roadmap for researchers looking to explore the potential of this compound as a novel anticancer agent. We will extrapolate from the well-established activities of related quinoline compounds to propose potential mechanisms of action and provide detailed protocols for its systematic evaluation.

Proposed Mechanisms of Action: A Hypothesis-Driven Approach

Based on the known anticancer activities of the broader quinoline class, we can hypothesize several potential mechanisms through which this compound might exert its effects. These hypotheses form the basis for the experimental protocols outlined in the subsequent sections.

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogues exhibit anticancer effects by inserting themselves between DNA base pairs, interfering with DNA replication and transcription.[2][3] They can also inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication, leading to cell cycle arrest and apoptosis.[1][2]

  • Kinase Inhibition: Quinoline derivatives have been shown to target various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase.[1][2] Inhibition of these kinases can disrupt pro-survival signaling pathways like PI3K/AKT.[1]

  • Induction of Apoptosis: Several quinoline compounds trigger programmed cell death (apoptosis) in cancer cells. This can be initiated through mitochondrial dysfunction, the overproduction of reactive oxygen species (ROS), or the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1][7]

  • Cell Cycle Arrest: By interfering with the cellular machinery that governs cell division, quinoline derivatives can cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation.[8]

The following diagram illustrates these potential signaling pathways that could be modulated by this compound.

G cluster_0 This compound cluster_1 Potential Cellular Targets & Pathways cluster_2 Downstream Effects cluster_3 Cellular Outcomes Compound 1-Quinolin-5-yl-methylamine hydrochloride DNA DNA Intercalation & Topoisomerase Inhibition Compound->DNA Kinases Kinase Inhibition (e.g., EGFR, VEGFR, Pim-1) Compound->Kinases Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Replication Inhibition of DNA Replication & Transcription DNA->Replication Signaling Disruption of Pro-Survival Signaling (e.g., PI3K/AKT) Kinases->Signaling ROS Increased ROS Production Mitochondria->ROS ApoptosisProteins Modulation of Bax/Bcl-2 Ratio Mitochondria->ApoptosisProteins CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Apoptosis Apoptosis Signaling->Apoptosis ROS->Apoptosis ApoptosisProteins->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential mechanisms of action for this compound.

Experimental Protocols: A Step-by-Step Guide for Evaluation

The following protocols are designed to systematically evaluate the anticancer potential of this compound. It is crucial to include appropriate positive and negative controls in all experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

1. Cell Culture and Seeding:

  • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HFF-1) in appropriate media.[7]
  • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
  • Perform serial dilutions to create a range of final concentrations to treat the cells. A common starting range is 0.1 µM to 100 µM.
  • Replace the culture medium in the 96-well plate with medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent).
  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis and distinguishes it from necrosis.

1. Cell Treatment:

  • Seed cells in 6-well plates.
  • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

2. Cell Staining:

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.
  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • The cell populations will be distinguished as follows:
  • Annexin V- / PI- : Live cells
  • Annexin V+ / PI- : Early apoptotic cells
  • Annexin V+ / PI+ : Late apoptotic/necrotic cells
  • Annexin V- / PI+ : Necrotic cells

4. Data Interpretation:

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase.

1. Cell Treatment and Harvesting:

  • Treat cells in 6-well plates with the compound at IC50 concentrations for 24 hours.
  • Harvest and wash the cells with PBS.

2. Cell Fixation and Staining:

  • Fix the cells in cold 70% ethanol overnight at -20°C.
  • Wash the fixed cells with PBS and treat with RNase A.
  • Stain the cellular DNA with Propidium Iodide (PI).

3. Flow Cytometry Analysis:

  • Analyze the DNA content of the cells using a flow cytometer.
  • The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Data Analysis:

  • Compare the cell cycle distribution of treated cells with that of untreated control cells to identify any accumulation of cells in a particular phase.

The following diagram outlines the general workflow for these in vitro assays.

G cluster_assays In Vitro Assays cluster_data Data Acquisition & Analysis cluster_results Key Outputs start Start: Select Cancer & Normal Cell Lines cell_culture Cell Seeding (96-well or 6-well plates) start->cell_culture compound_treatment Treat with 1-Quinolin-5-yl-methylamine HCl (Varying Concentrations & Durations) cell_culture->compound_treatment mtt Protocol 1: MTT Assay (Cell Viability) compound_treatment->mtt annexin Protocol 2: Annexin V/PI Staining (Apoptosis) compound_treatment->annexin cell_cycle Protocol 3: Cell Cycle Analysis (PI Staining) compound_treatment->cell_cycle plate_reader Measure Absorbance (Plate Reader) mtt->plate_reader flow_cytometer1 Flow Cytometry Analysis annexin->flow_cytometer1 flow_cytometer2 Flow Cytometry Analysis cell_cycle->flow_cytometer2 ic50 Determine IC50 Value plate_reader->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells flow_cytometer1->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Phase Distribution flow_cytometer2->cell_cycle_dist

Caption: General workflow for the in vitro evaluation of this compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values (µM) of this compound

Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)*
MCF-7BreastExperimental ValueCalculated Value
A549LungExperimental ValueCalculated Value
HCT-116ColonExperimental ValueCalculated Value
HFF-1Normal FibroblastExperimental ValueN/A

*Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Future Directions and Advanced Protocols

Should initial screenings prove promising, further investigations are warranted to elucidate the precise mechanism of action. These can include:

  • Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., p21, p53, cyclins).[7]

  • Kinase Activity Assays: To directly measure the inhibitory effect of the compound on specific kinases identified as potential targets.

  • In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models of cancer.

Conclusion

This compound, as a member of the pharmacologically significant quinoline family, holds considerable promise for cancer research. While direct studies are currently limited, the established anticancer profiles of related compounds provide a strong rationale for its investigation. The protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers to systematically explore its potential as a novel therapeutic agent. A thorough and hypothesis-driven investigation will be crucial in uncovering the true potential of this compound in the fight against cancer.

References

The Versatile Synthon: 1-Quinolin-5-yl-methylamine Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1] Its unique electronic properties and rigid, planar structure make it an ideal backbone for designing molecules with specific therapeutic or material characteristics. Within the diverse family of quinoline-based building blocks, 1-Quinolin-5-yl-methylamine hydrochloride emerges as a particularly valuable synthon. This primary amine, presented as its hydrochloride salt for enhanced stability and handling, offers a reactive handle at the 5-position of the quinoline ring system, enabling its seamless integration into a multitude of molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound as a synthetic building block. We will delve into its key applications, supported by detailed, field-proven protocols for its most common and impactful transformations: N-acylation and reductive amination. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methods for their specific synthetic targets.

Chemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 1187931-81-2Internal Data
Molecular Formula C₁₀H₁₁ClN₂Internal Data
Molecular Weight 194.66 g/mol Internal Data
Appearance Off-white to yellow crystalline solid[1]
Solubility Soluble in water, methanol; sparingly soluble in dichloromethaneGeneral Knowledge
Storage Store in a cool, dry place, under an inert atmosphereInternal Data

Note on the Hydrochloride Salt: 1-Quinolin-5-yl-methylamine is typically supplied as its hydrochloride salt to improve its stability and shelf-life. The presence of the hydrochloride necessitates the use of a base in most reactions to liberate the free, nucleophilic primary amine. The choice of base is critical and will be discussed in the context of specific protocols.

Core Applications in Synthetic Chemistry

The primary utility of this compound lies in its nucleophilic primary amine functionality. This allows for its participation in a wide range of bond-forming reactions, most notably the formation of amides and secondary amines. These linkages are fundamental in the construction of a diverse array of complex molecules.

N-Acylation: Forging the Amide Bond

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, as the amide group is a cornerstone of many blockbuster drugs. 1-Quinolin-5-yl-methylamine readily undergoes N-acylation with a variety of acylating agents, including acyl chlorides, carboxylic acids (in the presence of coupling agents), and anhydrides.

N_Acylation_Workflow

Caption: General workflow for the N-acylation of this compound.

Protocol 1: Synthesis of N-(Quinolin-5-ylmethyl)benzamide via Acylation with Benzoyl Chloride

This protocol provides a classic example of an N-acylation reaction using an acyl chloride. The choice of triethylamine (TEA) as a base is crucial for neutralizing the HCl generated during the reaction, as well as the hydrochloride salt of the starting material. Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve both the starting materials and the product.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature. This will generate the free amine in situ.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-(Quinolin-5-ylmethyl)benzamide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Outcome: The reaction should afford the desired N-(Quinolin-5-ylmethyl)benzamide as a solid. The yield and purity will depend on the precise reaction conditions and purification.

Reductive Amination: Crafting Secondary Amines

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[2] This one-pot procedure involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For 1-Quinolin-5-yl-methylamine, this reaction provides a direct route to N-substituted derivatives.

Reductive_Amination_Workflow

Caption: General workflow for the reductive amination of this compound.

Protocol 2: Synthesis of N-Benzyl-1-(quinolin-5-yl)methanamine via Reductive Amination

This protocol illustrates a typical reductive amination using benzaldehyde as the carbonyl partner and sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. 1,2-Dichloroethane (DCE) is a common solvent for this reaction.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and suspend it in anhydrous DCE (approx. 0.1 M).

  • Base and Aldehyde Addition: Add triethylamine (1.1 eq) followed by benzaldehyde (1.05 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes). Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-benzyl-1-(quinolin-5-yl)methanamine by silica gel column chromatography using a suitable eluent system.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Bioactive Molecules: A Case Study Approach

The true value of a synthetic building block is demonstrated by its successful application in the synthesis of complex, biologically active molecules. The quinoline-5-ylmethylamine scaffold is a key component in a variety of pharmacologically active compounds, including kinase inhibitors and ion channel modulators.

Case Study: Synthesis of a Sulfonamide Analog

A study by Vanparia et al. (2011) describes the synthesis of 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide.[3] While this specific example involves a nucleophilic substitution on 5-chloromethyl-8-hydroxyquinoline hydrochloride, the resulting product contains the core structure that can be accessed from 1-Quinolin-5-yl-methylamine. The protocol highlights the utility of the quinolin-5-ylmethylamine moiety in constructing sulfonamides, another important functional group in medicinal chemistry.

Retrosynthetic Analysis:

Retrosynthesis

Caption: Retrosynthetic analysis illustrating the disconnection of a target sulfonamide to 1-Quinolin-5-yl-methylamine.

This retrosynthetic analysis demonstrates how 1-Quinolin-5-yl-methylamine can be envisioned as a key starting material for such targets.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its readily accessible primary amine functionality allows for straightforward incorporation of the quinoline-5-ylmethyl scaffold into a wide range of molecular architectures through robust and well-established reactions such as N-acylation and reductive amination. The protocols detailed in this guide provide a solid foundation for researchers to utilize this synthon in their own synthetic endeavors. As the demand for novel quinoline-based compounds with tailored biological activities continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for the discovery of the next generation of therapeutics and functional materials.

References

Application Note: High-Throughput Analysis and Validation of 1-Quinolin-5-yl-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical determination of 1-Quinolin-5-yl-methylamine hydrochloride, a key building block in pharmaceutical development and biochemical research.[1] We present a primary, validated High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for quantification and purity assessment. Additionally, a confirmatory Liquid Chromatography-Mass Spectrometry (LC-MS) method for unambiguous identification is detailed. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific causality and adherence to international validation standards. All methodologies are framed within the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reliability, and reproducibility.[2][3][4][5]

Introduction and Scientific Rationale

This compound is a heterocyclic amine of significant interest in medicinal chemistry, often serving as a precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Its precise quantification and impurity profiling are critical for ensuring the quality, safety, and efficacy of final drug products. The molecular structure, featuring a quinoline ring system (a strong UV chromophore) and a primary amine group, dictates the selection of appropriate analytical techniques.

The primary challenge in analyzing this compound is its polarity and potential for peak tailing on chromatographic columns due to the basic amine. The methods outlined herein are optimized to overcome these challenges, providing robust and reliable results. Our primary method, Reversed-Phase HPLC (RP-HPLC), is selected for its versatility and suitability for polar, ionizable compounds. The confirmatory LC-MS method leverages the high specificity of mass spectrometry for definitive identification, which is crucial for regulatory submissions and in-depth chemical investigations.

Primary Analytical Method: HPLC-UV

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography (C18 Column): A C18 stationary phase is chosen for its hydrophobic nature, which provides effective retention for the aromatic quinoline ring system.[6][7]

  • Acidified Mobile Phase: The use of an acidic modifier (e.g., trifluoroacetic acid or formic acid) is critical. It protonates the primary amine group of the analyte to a single ionic species (R-NH3+). This prevents interactions with residual silanols on the silica backbone of the column, resulting in improved peak shape and reproducibility.

  • UV Detection: The fused aromatic ring structure of quinoline exhibits strong absorbance in the UV region, allowing for sensitive detection without the need for derivatization.[8] A Diode Array Detector (DAD) is recommended to assess peak purity and select the optimal monitoring wavelength.

Detailed Experimental Protocol: HPLC-UV

Objective: To quantify this compound and assess its purity.

A. Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Zorbax Eclipse Plus C18 column (100 x 4.6 mm, 3.5 µm) or equivalent.[9]

  • Reference Standard: this compound (Purity ≥97%).[10]

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic Acid (TFA), 99.5%.

  • Ultrapure water (18.2 MΩ·cm).

B. Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1 L of ultrapure water (0.1% TFA in water). Filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard, transfer to a 10 mL volumetric flask, and dissolve in the diluent.

  • Working Standard & Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter if necessary.

C. Chromatographic Conditions

ParameterRecommended Setting
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% TFA in Water; B: Acetonitrile
Gradient Program 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 225 nm (Acquire spectra from 200-400 nm)[6]
Run Time 15 minutes

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases & Diluent B Prepare Standard Solutions A->B C Prepare Sample Solution A->C E Inject Standards (Calibration) B->E F Inject Samples C->F D System Suitability Test D->E System OK H Generate Calibration Curve E->H G Integrate Peaks F->G I Calculate Concentration & Purity G->I H->I

Caption: General workflow for HPLC-UV analysis.

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale for Confirmation

While HPLC-UV provides accurate quantification, it relies solely on retention time for identification. LC-MS provides an orthogonal detection mechanism by measuring the mass-to-charge ratio (m/z) of the analyte, offering definitive structural confirmation. This is essential for impurity identification and regulatory compliance. Electrospray Ionization (ESI) in positive mode is ideal, as the primary amine readily accepts a proton to form a detectable [M+H]⁺ ion.[11][12]

Detailed Experimental Protocol: LC-MS

Objective: To confirm the identity of 1-Quinolin-5-yl-methylamine.

A. Instrumentation and Reagents

  • LC-MS system with a binary pump, autosampler, and a single quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • Use the same column and reagents as the HPLC-UV method, but replace TFA with formic acid (0.1%) to avoid ion suppression in the MS source.

B. LC-MS Conditions

ParameterRecommended Setting
LC Method Same as HPLC-UV, but replace 0.1% TFA with 0.1% Formic Acid.
Ionization Mode ESI Positive (+)
Expected Ion [M+H]⁺ at m/z 159.09 (for free base C₁₀H₁₀N₂)
Capillary Voltage 3.5 kV
Drying Gas Temp 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Scan Range (Full Scan) m/z 50 - 500
SIM (for quantification) Monitor m/z 159.1

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method requires validation to demonstrate its suitability for the intended purpose.[4] The following parameters must be assessed according to ICH guidelines.[2][3][5][13]

Validation Workflow

Validation_Workflow cluster_precision Start Method Validation Protocol Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery) Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate LOD_LOQ->Report Robustness->Report Repeatability->Report Intermediate->Report

References

A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-Quinolin-5-yl-methylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-Quinolin-5-yl-methylamine in human plasma. 1-Quinolin-5-yl-methylamine is a key heterocyclic amine building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] An accurate bioanalytical method is therefore essential for preclinical and clinical pharmacokinetic studies. The described protocol employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in a drug development setting. This guide provides a comprehensive walkthrough of the method development rationale, detailed protocols, and validation considerations, designed to be a self-validating system for immediate implementation.

Introduction

Quinoline derivatives are a cornerstone in pharmaceutical development, exhibiting a vast range of biological activities that have led to their use in anticancer, antimalarial, and neuropharmacological agents.[1][2] 1-Quinolin-5-yl-methylamine, as a primary aromatic amine derivative of quinoline, serves as a versatile intermediate in the synthesis of these complex molecules. The progression of such novel compounds through the drug development pipeline necessitates robust bioanalytical methods to accurately characterize their absorption, distribution, metabolism, and excretion (ADME) profiles.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for quantifying small molecules in complex biological matrices due to its unparalleled sensitivity, selectivity, and speed.[3][4] This application note addresses the specific challenges of analyzing a polar, basic compound like 1-Quinolin-5-yl-methylamine from plasma. We will detail a method that leverages a simple protein precipitation (PPT) sample preparation technique and optimized reversed-phase chromatography coupled with electrospray ionization (ESI) tandem mass spectrometry. The rationale behind each step is explained to provide a clear and transferable protocol for researchers in the field.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to rational method development. 1-Quinolin-5-yl-methylamine is a basic compound due to the presence of a primary amine and a quinoline nitrogen atom, making it an ideal candidate for positive ion mode mass spectrometry.

PropertyValueSource
Chemical Name 1-Quinolin-5-yl-methylamine dihydrochloride[1]
CAS Number 58123-57-2 (free base)[1]
Molecular Formula C₁₀H₁₀N₂ · 2HCl[1]
Molecular Weight 231.12 g/mol (dihydrochloride)[1]
Free Base MW 158.20 g/mol [5]
Appearance Off-white to light yellow crystalline solid[1]
Key Features Contains a primary aromatic amine and a quinoline scaffold. Expected to be basic and polar.

Diagram of 1-Quinolin-5-yl-methylamine Structure

Caption: Chemical structure of 1-Quinolin-5-yl-methylamine (free base).

Experimental Design and Protocols

This section details the materials, instrumentation, and optimized protocols for the analysis.

Materials and Reagents
  • Analyte: 1-Quinolin-5-yl-methylamine hydrochloride (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., 1-Quinolin-5-yl-methylamine-d4) is highly recommended. If unavailable, a structurally similar compound such as 1-Quinolin-8-yl-methylamine can be used after careful validation.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid (≥99%).

  • Biological Matrix: Blank human plasma (K2-EDTA).

Instrumentation
  • LC System: A UHPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method Optimization

Causality Behind Experimental Choices: The method was developed based on the analyte's physicochemical properties. As a basic compound, an acidic mobile phase was chosen to ensure protonation, which is crucial for good chromatographic peak shape on reversed-phase columns and for efficient ionization in the ESI source.

Liquid Chromatography (LC) Conditions:

ParameterOptimized ValueRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for moderately polar compounds and is robust for bioanalytical applications.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures analyte is in its protonated form for better peak shape and ionization.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity, suitable for UHPLC.
Flow Rate 0.4 mL/minBalances analysis time with chromatographic efficiency for a 2.1 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 5 µLA small volume minimizes potential matrix effects and solvent mismatch.
Gradient Elution 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA rapid gradient suitable for high-throughput analysis, ensuring elution of the analyte while separating it from early-eluting matrix components.

Mass Spectrometry (MS) Conditions:

The mass spectrometer was operated in positive ion ESI mode. The optimal Multiple Reaction Monitoring (MRM) transitions were determined by infusing a standard solution of the analyte and its internal standard.

ParameterAnalyteInternal Standard (IS)Rationale
Ionization Mode ESI PositiveESI PositiveThe basic nature of the analyte allows for ready protonation to form [M+H]⁺ ions.[7]
Precursor Ion (Q1) m/z 159.2m/z 163.2 (Hypothetical d4-IS)Corresponds to the [M+H]⁺ of the free base (MW 158.2).
Product Ion (Q3) m/z 142.2m/z 146.2 (Hypothetical d4-IS)Corresponds to the characteristic loss of ammonia (-NH₃) from the precursor ion. This transition is selective.
Collision Energy To be optimized empiricallyTo be optimized empiricallyOptimized to maximize the abundance of the specific product ion.
Source Temp. 500 °C500 °COptimized for efficient desolvation of the ESI droplets.
Dwell Time 100 ms100 msProvides sufficient data points across the chromatographic peak for accurate quantification.
Sample Preparation: Protein Precipitation (PPT) Protocol

Rationale: PPT is a non-selective but rapid and cost-effective method for removing the bulk of proteins from plasma samples.[8] Acetonitrile is an effective precipitating agent and is compatible with the reversed-phase mobile phase. Performing the precipitation at low temperatures enhances protein removal efficiency.

Step-by-Step Protocol:

  • Aliquot Samples: Label 1.5 mL microcentrifuge tubes. Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into the appropriate tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water) to each tube, except for double blanks.

  • Vortex: Briefly vortex each tube (approx. 5 seconds) to mix.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile (stored at -20°C) to each tube. The 4:1 ratio of solvent to plasma ensures efficient protein precipitation.

  • Mix Thoroughly: Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Transfer Supernatant: Carefully pipette 150 µL of the clear supernatant into a clean 96-well plate or autosampler vial. Avoid disturbing the protein pellet.

  • Inject: Place the plate or vials in the autosampler for LC-MS/MS analysis.

Diagram of the Bioanalytical Workflow

G plasma 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Cold Acetonitrile (200 µL) add_is->add_acn vortex 4. Vortex to Precipitate Protein add_acn->vortex centrifuge 5. Centrifuge at >14,000 x g vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant lcms 7. Inject into LC-MS/MS System supernatant->lcms data 8. Data Acquisition & Processing lcms->data

Caption: Overview of the sample preparation and analysis workflow.

Method Validation Framework

For use in regulated studies, the method must be validated according to guidelines from bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The protocol should be a self-validating system, ensuring trustworthiness.

Key Validation Parameters and Typical Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity & Selectivity To ensure no endogenous components interfere with the analyte or IS.Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To define the concentration range over which the assay is accurate and precise.A calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the variability of the measurements.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be ≥5 times the response of a blank sample. Accuracy and precision must meet criteria.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.The coefficient of variation (%CV) of the matrix factor across different lots of plasma should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, post-preparative, long-term).Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note provides a comprehensive, robust, and high-throughput LC-MS/MS method for the quantification of 1-Quinolin-5-yl-methylamine in human plasma. The simple protein precipitation protocol is well-suited for a drug development environment where rapid sample turnaround is critical. The described chromatographic and mass spectrometric conditions offer excellent sensitivity and selectivity for the analyte. By following the outlined protocols and validation framework, researchers and scientists can confidently implement this method to support pharmacokinetic and other studies essential for advancing new quinoline-based drug candidates.

References

Application Note: A Practical Guide to the NMR Spectroscopic Analysis of 1-Quinolin-5-yl-methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Quinolin-5-yl-methylamine and its hydrochloride salt are pivotal building blocks in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly in neuropharmacology and oncology research.[1] Accurate structural elucidation and purity assessment are critical for drug development, with Nuclear Magnetic Resonance (NMR) spectroscopy being the definitive analytical technique. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, acquisition, and interpretation of ¹H and ¹³C NMR spectra for 1-Quinolin-5-yl-methylamine hydrochloride. We delve into the causal reasoning behind specific protocol choices, particularly concerning the challenges posed by amine hydrochloride salts, to ensure the acquisition of high-quality, reproducible data.

Introduction: The Significance of the Analyte

This compound is a bifunctional molecule featuring a quinoline aromatic system and a primary aminomethyl group. The quinoline moiety is a common scaffold in many biologically active compounds, known for its ability to intercalate with DNA and interact with various enzymes.[2][3] The primary amine provides a reactive handle for further synthetic modifications. As a hydrochloride salt, the compound exhibits improved solubility and stability compared to its free base form, which is a common strategy in pharmaceutical development to enhance bioavailability.[4]

Understanding the NMR spectrum is non-negotiable for confirming its identity and purity. The protonation of the amine group significantly influences the electronic environment of nearby nuclei, a key feature that will be explored in the spectral interpretation.[5]

Chemical Properties and Structure

A clear understanding of the analyte's properties is the first step in developing a robust analytical protocol.

PropertyValueSource(s)
Chemical Name 1-(Quinolin-5-yl)methanamine hydrochloride[6][7]
Synonyms Quinolin-5-yl-methylamine hydrochloride[6]
CAS Number 1187931-81-2[6][7]
Molecular Formula C₁₀H₁₁ClN₂[6][7]
Molecular Weight 194.66 g/mol [6]
Appearance Off-white to light yellow crystalline powder[1]
Solubility Soluble in DMSO and D₂O; sparingly in CDCl₃[8][9]

Molecular Structure:

Figure 1: Structure of this compound with the protonated aminomethyl group at the C5 position of the quinoline ring.

Core Principles: NMR of Amine Hydrochloride Salts

The analysis of amine salts by NMR requires specific considerations not always present with neutral organic molecules.

  • Protonation State: The primary amine exists as an ammonium cation (-NH₃⁺) in the hydrochloride salt. This positive charge strongly deshields adjacent protons (on the -CH₂- group) and carbons, causing them to resonate at a higher chemical shift (further downfield) compared to the neutral free base.[5]

  • Solvent Choice: The choice of deuterated solvent is the most critical parameter.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is the recommended solvent. It is a polar aprotic solvent capable of dissolving the salt without promoting rapid exchange of the N-H protons. This allows the -NH₃⁺ protons to be observed, typically as a broad signal.[9][10]

    • D₂O (Deuterium Oxide): While the compound is soluble in D₂O, the acidic N-H protons will rapidly exchange with the deuterium atoms of the solvent. This results in the disappearance of the -NH₃⁺ signal from the ¹H NMR spectrum.[5]

    • CDCl₃ (Deuterated Chloroform): Most hydrochloride salts have poor solubility in chloroform, making it an unsuitable choice.[11]

  • Hygroscopicity: Amine salts can be hygroscopic. The presence of water can lead to peak broadening, especially for the N-H protons, and will introduce a water signal in the spectrum. Proper handling and storage are essential.

Experimental Protocol: From Vial to Spectrometer

This protocol is designed to be a self-validating system, minimizing common sources of error such as particulate matter and incomplete dissolution.

Workflow for NMR Sample Preparation

The following diagram outlines the optimized workflow for preparing a high-quality NMR sample.

NMR_Sample_Preparation cluster_prep Step 1: Dissolution cluster_transfer Step 2: Filtration & Transfer cluster_analysis Step 3: Analysis weigh Weigh 10-15 mg of 1-Quinolin-5-yl-methylamine HCl into a clean, dry vial. add_solvent Add ~0.7 mL of DMSO-d6. Use a calibrated pipette. weigh->add_solvent dissolve Vortex or gently warm the vial to ensure complete dissolution. add_solvent->dissolve filter Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube. dissolve->filter Crucial for removing insoluble impurities check_volume Ensure sample height meets the spectrometer's requirement (typically ~4-5 cm). filter->check_volume shim Insert sample into spectrometer, lock, and shim for optimal magnetic field homogeneity. check_volume->shim acquire Acquire 1H and 13C spectra using optimized parameters. shim->acquire

Caption: Workflow for preparing 1-Quinolin-5-yl-methylamine HCl for NMR analysis.

Step-by-Step Methodology
  • Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR (25-50 mg for ¹³C NMR) into a small, clean glass vial.[12]

  • Solvent Addition: Using a calibrated glass pipette, add approximately 0.7 mL of high-purity DMSO-d₆.[12]

  • Dissolution: Cap the vial and vortex for 30-60 seconds. If solids persist, the vial can be gently warmed in a water bath (40-50°C) to aid dissolution. Visually inspect against a bright light to ensure no particulate matter remains.

  • Filtration and Transfer: Prepare a Pasteur pipette by pushing a small plug of cotton or glass wool into the neck. Use this filter pipette to transfer the solution from the vial into a clean, dry 5 mm NMR tube. This step is critical to remove any microparticulates that can degrade spectral quality (shimming and resolution).[11]

  • Final Checks: Ensure the solvent height in the NMR tube is sufficient for the spectrometer being used (typically 4-5 cm). Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz spectrometer.

Parameter¹H NMR (Proton)¹³C NMR (Carbon)Rationale
Spectrometer Freq. 400 MHz or higher100 MHz or higherHigher field strength provides better signal dispersion and resolution.
Solvent DMSO-d₆DMSO-d₆Allows observation of N-H protons and provides good solubility.
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C to enhance signal via NOE.
Acquisition Time (AQ) ~4 seconds~1.5 secondsEnsures good digital resolution.
Relaxation Delay (D1) 2-5 seconds2 secondsAllows for nearly complete T1 relaxation, crucial for accurate integration in ¹H NMR.
Number of Scans (NS) 8-161024 or more¹H is highly sensitive; ¹³C has low natural abundance and requires more scans for good S/N.
Spectral Width (SW) ~16 ppm (centered around 6 ppm)~220 ppm (centered around 110 ppm)Encompasses the full range of expected chemical shifts for both aromatic and aliphatic nuclei.
Temperature 298 K (25 °C)298 K (25 °C)Standard operating temperature.

Spectral Interpretation: Predicted Data

The following tables provide the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for this compound in DMSO-d₆. The numbering convention from Figure 1 is used.

Predicted ¹H NMR Spectrum
Proton LabelPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment & Rationale
H-NH₃⁺8.5 - 9.0Broad sN/A3HAmmonium Protons: Highly deshielded and broadened due to quadrupolar relaxation and potential slow exchange.
H-28.9 - 9.1dd~4.2, 1.71HQuinoline H2: Deshielded by adjacent nitrogen and ring currents. Coupled to H3 and H4.
H-48.6 - 8.8dd~8.4, 1.71HQuinoline H4: Deshielded by ring currents. Coupled to H3 and H2.
H-88.1 - 8.3d~8.51HQuinoline H8: Peri-interaction with the C5-substituent causes a downfield shift. Coupled to H7.
H-67.9 - 8.1d~7.21HQuinoline H6: Ortho to the C5-substituent. Coupled to H7.
H-77.7 - 7.9t~7.81HQuinoline H7: Coupled to both H6 and H8, appearing as a pseudo-triplet.
H-37.6 - 7.8dd~8.4, 4.21HQuinoline H3: Coupled to both H2 and H4.
H-CH₂4.5 - 4.7sN/A2HMethylene Protons: Strongly deshielded by the adjacent -NH₃⁺ group and the aromatic ring. Appears as a singlet.
Predicted ¹³C NMR Spectrum
Carbon LabelPredicted Shift (δ, ppm)Assignment & Rationale
C-2150 - 152Quinoline C2: Most deshielded aromatic carbon due to direct attachment to nitrogen.
C-4148 - 150Quinoline C4a (Quaternary): Bridgehead carbon adjacent to nitrogen.
C-8a146 - 148Quinoline C8a (Quaternary): Bridgehead carbon.
C-5133 - 135Quinoline C5 (Quaternary): Carbon bearing the aminomethyl substituent.
C-7129 - 131Quinoline C7: Aromatic CH.
C-8127 - 129Quinoline C8: Aromatic CH.
C-4a126 - 128Quinoline C4a (Quaternary): Bridgehead carbon.
C-6122 - 124Quinoline C6: Aromatic CH.
C-3121 - 123Quinoline C3: Aromatic CH.
C-CH₂41 - 43Methylene Carbon: Significantly deshielded by the adjacent ammonium group.

Conclusion

This application note provides a robust and scientifically grounded framework for the NMR analysis of this compound. By selecting the appropriate solvent (DMSO-d₆), employing a meticulous sample preparation technique, and understanding the spectral effects of amine protonation, researchers can reliably obtain high-resolution ¹H and ¹³C NMR spectra. The predicted chemical shift data herein serves as a valuable reference for spectral assignment, enabling confident structural verification and purity assessment of this important pharmaceutical intermediate.

References

Application Notes and Protocols: 1-Quinolin-5-yl-methylamine Hydrochloride for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for precision in cancer therapy has led to the development of targeted drug delivery systems designed to selectively accumulate at the tumor site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. A promising strategy in this domain is the use of small molecules that bind to overexpressed receptors on cancer cells as targeting ligands. Quinoline derivatives have emerged as a significant class of kinase inhibitors, with many exhibiting high affinity for receptors such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), both of which are pivotal in tumor progression and angiogenesis.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Quinolin-5-yl-methylamine hydrochloride as a potential targeting moiety for conjugating therapeutic payloads to drug delivery vehicles. We present the scientific rationale, detailed protocols for conjugation to carboxylated nanoparticles, and methods for characterization and in vitro validation.

Introduction: The Rationale for Quinoline-Based Targeting

Conventional chemotherapy suffers from a lack of specificity, leading to indiscriminate damage to both healthy and cancerous cells. Targeted drug delivery aims to overcome this limitation by utilizing a targeting ligand that recognizes and binds to specific markers on the surface of cancer cells. Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR are frequently overexpressed in a variety of solid tumors and play a crucial role in signaling pathways that drive cell proliferation, survival, and angiogenesis.[2][5]

Small molecule kinase inhibitors that occupy the ATP-binding site of these receptors have been a cornerstone of targeted cancer therapy.[6][7][8] The quinoline scaffold is a privileged structure found in numerous FDA-approved kinase inhibitors, including lenvatinib (a VEGFR/EGFR inhibitor) and bosutinib.[2] This recurring motif suggests an inherent affinity of the quinoline ring system for the kinase domains of these receptors.

This compound offers a versatile platform for targeted drug delivery. Its primary amine group serves as a reactive handle for covalent attachment to a variety of drug delivery systems, while the quinoline core is hypothesized to act as a targeting ligand, guiding the therapeutic conjugate to cancer cells overexpressing cognate receptors. This approach allows for the delivery of a separate therapeutic agent (e.g., a potent cytotoxic drug) that is conjugated to the same carrier.

Chemical Properties of this compound
PropertyValueReference
Synonyms 1-Quinolin-5-ylmethanamine hydrochloride[9]
CAS Number 1187931-81-2[10]
Molecular Formula C₁₀H₁₀N₂·HCl[5]
Molecular Weight 194.66 g/mol [10]
Appearance Off-white to yellow crystalline powder/solid[9]
Functional Group for Conjugation Primary Amine (-NH₂)N/A

Principle of Conjugation: EDC/NHS Chemistry

To covalently attach this compound to a drug delivery vehicle, we will utilize the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This "zero-length" crosslinking method is ideal for forming a stable amide bond between the primary amine of the quinoline derivative and a carboxyl group on the surface of a nanoparticle or polymer.

The reaction proceeds in two steps:

  • Activation: EDC activates the carboxyl groups on the drug carrier to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis in an aqueous environment and efficiently reacts with the primary amine of 1-Quinolin-5-yl-methylamine to form a stable amide bond.

A two-step protocol is generally recommended to minimize self-conjugation or polymerization of the carrier if it also contains amine groups.

Experimental Protocols

Materials and Reagents
  • Carboxylated Nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved aqueous solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing (MWCO appropriate for the nanoparticle size) or centrifugal filter units

  • Standard laboratory equipment (pH meter, vortex mixer, centrifuge, sonicator, etc.)

Protocol for Conjugation of 1-Quinolin-5-yl-methylamine to Carboxylated Nanoparticles

This protocol is a general guideline and may require optimization based on the specific nanoparticles and desired degree of functionalization.

Workflow Diagram:

Conjugation_Workflow cluster_activation Activation Step (pH 6.0) cluster_coupling Coupling Step (pH 7.4) cluster_purification Quenching & Purification NP Carboxylated Nanoparticles EDC_NHS Add EDC/NHS in MES Buffer NP->EDC_NHS Activated_NP Activated NHS-ester Nanoparticles EDC_NHS->Activated_NP Quinoline 1-Quinolin-5-yl-methylamine in PBS Activated_NP->Quinoline Wash & Resuspend Conjugated_NP Quinoline-Conjugated Nanoparticles Quinoline->Conjugated_NP Quench Add Quenching Buffer (Tris/Glycine) Conjugated_NP->Quench Purify Dialysis or Centrifugal Filtration Quench->Purify Final_Product Purified Quinoline-NP Conjugate Purify->Final_Product

Caption: Workflow for the two-step EDC/NHS conjugation.

Step-by-Step Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add the EDC solution to the nanoparticle suspension to achieve a 10-fold molar excess relative to the available carboxyl groups on the nanoparticles.

    • Immediately add the NHS solution to the same molar excess.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).

  • Washing of Activated Nanoparticles:

    • Centrifuge the activated nanoparticle suspension to pellet the particles.

    • Discard the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer (PBS, pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of the activation reagents.

  • Conjugation with 1-Quinolin-5-yl-methylamine:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Dilute the stock solution in Coupling Buffer to the desired final concentration. A 20- to 50-fold molar excess of the amine relative to the nanoparticles' carboxyl groups is a good starting point for optimization.

    • Add the diluted 1-Quinolin-5-yl-methylamine solution to the washed, activated nanoparticle suspension.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • To quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

    • Purify the conjugated nanoparticles from unreacted 1-Quinolin-5-yl-methylamine and byproducts using either dialysis against PBS or repeated cycles of centrifugal filtration.

  • Storage:

    • Resuspend the final purified conjugate in a suitable storage buffer (e.g., PBS with a cryoprotectant if freezing).

    • Store at 4°C for short-term use or at -20°C for long-term storage.

Characterization of Quinoline-Conjugated Nanoparticles

Successful conjugation must be confirmed and quantified.

Characterization TechniqueParameter MeasuredExpected Outcome
Dynamic Light Scattering (DLS) Hydrodynamic Diameter & Polydispersity Index (PDI)Slight increase in size compared to unconjugated nanoparticles; PDI should remain low, indicating no aggregation.
Zeta Potential Surface ChargeA shift in zeta potential towards a more neutral or positive value upon conjugation of the positively charged quinoline derivative.
UV-Vis Spectroscopy Quinoline AbsorbanceAppearance of a characteristic absorbance peak for the quinoline moiety (typically in the 280-320 nm range) in the conjugate spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy Amide Bond FormationAppearance of new peaks corresponding to the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionIncrease in the N1s signal relative to the core elements of the nanoparticle, confirming the presence of the nitrogen-rich quinoline.
Quantification (via UV-Vis) Conjugation EfficiencyA standard curve of 1-Quinolin-5-yl-methylamine can be used to quantify the amount of conjugated ligand after nanoparticle dissolution or by measuring the unbound ligand in the supernatant.
In Vitro Validation of Targeted Uptake

This protocol outlines a method to assess whether the quinoline-functionalized nanoparticles are preferentially taken up by cancer cells overexpressing a target receptor (e.g., EGFR or VEGFR).

Experimental Design Diagram:

In_Vitro_Validation cluster_setup Cell Culture Setup cluster_treatment Treatment Groups cluster_analysis Analysis High_Receptor High Receptor Expressing Cells (e.g., A549 - EGFR high) Quinoline_NP Quinoline-NP (Targeted) High_Receptor->Quinoline_NP Control_NP Unconjugated NP (Non-Targeted) High_Receptor->Control_NP Blocking Quinoline-NP + Free Quinoline (Competition) High_Receptor->Blocking Low_Receptor Low Receptor Expressing Cells (e.g., a suitable control cell line) Low_Receptor->Quinoline_NP Low_Receptor->Control_NP Uptake_Quant Quantify Nanoparticle Uptake (e.g., ICP-MS for metallic NP, Fluorescence for labeled NP) Quinoline_NP->Uptake_Quant Imaging Visualize Uptake (Confocal Microscopy) Quinoline_NP->Imaging Fluorescently Labeled NP Control_NP->Uptake_Quant Blocking->Uptake_Quant

Caption: Experimental design for in vitro validation of targeted uptake.

Step-by-Step Procedure:

  • Cell Culture:

    • Culture a cancer cell line known to overexpress a target receptor (e.g., A549 cells for high EGFR expression) and a control cell line with low expression.

    • Seed the cells in appropriate well plates (e.g., 24-well plates for quantification, glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Treatment:

    • Prepare suspensions of the quinoline-conjugated nanoparticles and unconjugated (control) nanoparticles in complete cell culture medium at various concentrations.

    • For a competition assay, pre-incubate a set of high-expressing cells with a high concentration of free this compound for 1 hour before adding the quinoline-conjugated nanoparticles. This is to saturate the target receptors.

    • Remove the old medium from the cells and add the nanoparticle suspensions.

    • Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Analysis of Cellular Uptake:

    • Quantitative Analysis:

      • Thoroughly wash the cells with cold PBS three times to remove non-internalized nanoparticles.

      • Lyse the cells using an appropriate lysis buffer.

      • Quantify the amount of internalized nanoparticle material. For metallic nanoparticles (e.g., iron oxide, gold), this can be done using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). If the nanoparticles are fluorescently labeled, the fluorescence intensity of the cell lysate can be measured.

    • Qualitative Analysis (Microscopy):

      • For cells grown on glass-bottom dishes, wash thoroughly with PBS.

      • Fix the cells (e.g., with 4% paraformaldehyde).

      • Stain the cell nuclei (e.g., with DAPI) and/or cell membranes (e.g., with WGA).

      • Image the cells using confocal microscopy to visualize the intracellular localization of fluorescently labeled nanoparticles.

  • Data Interpretation:

    • Targeting Efficacy: Expect to see significantly higher uptake of the quinoline-conjugated nanoparticles in the high-receptor expressing cells compared to the low-expressing cells.

    • Specificity: Uptake of the quinoline-conjugated nanoparticles should be significantly higher than the unconjugated control nanoparticles in the high-expressing cell line.

    • Competition: The competition group (pre-treated with free ligand) should show a significant reduction in nanoparticle uptake compared to the group treated with quinoline-nanoparticles alone, confirming receptor-mediated endocytosis.

Conclusion

This compound represents a valuable building block for the development of targeted drug delivery systems. Its primary amine allows for straightforward and robust conjugation to various nanocarriers using well-established chemistries like EDC/NHS coupling. The quinoline core, a key pharmacophore in numerous kinase inhibitors, provides a strong scientific basis for its use as a targeting ligand for receptors overexpressed in cancer, such as VEGFR and EGFR. The protocols detailed in this document provide a comprehensive framework for researchers to synthesize, characterize, and validate these promising targeted therapeutic agents in a preclinical setting.

References

Application Notes and Protocols for Assay Development with 1-Quinolin-5-yl-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Foundation for Discovery

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its rigid structure and potential for diverse functionalization have made it a cornerstone in the development of therapeutics ranging from antimalarials to anticancer agents.[2] 1-Quinolin-5-yl-methylamine hydrochloride, with its reactive primary amine, serves as a versatile building block for creating focused compound libraries and novel chemical probes.[3] This document provides detailed protocols for leveraging this compound in various contemporary assay formats pertinent to drug discovery and chemical biology.

The primary amine handle on 1-Quinolin-5-yl-methylamine allows for its direct use as a potential competitive ligand or its conjugation to other molecules, such as fluorescent probes or larger biomolecules, to create specialized assay reagents.[4][5] These application notes will guide researchers through the principles and practical steps of developing robust biochemical and cell-based assays centered around this promising chemical entity.

Chemical Profile: this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its effective use in assay development.

PropertyValueSource
CAS Number 1187931-81-2 (HCl salt); 58123-57-2 (free base)[6][7][8][9]
Molecular Formula C₁₀H₁₁ClN₂ (HCl salt)[7]
Molecular Weight 194.66 g/mol (HCl salt)[7]
Appearance Off-white to light yellow solid[3]
Purity Typically ≥95%[3][6]
Storage Store at 2-8°C or colder, under an inert atmosphere.[3][7][10]

Part 1: Biochemical Assays - Probing Direct Molecular Interactions

Biochemical assays are essential for quantifying the direct interaction between a compound and its putative target, such as an enzyme or receptor, in a controlled, cell-free environment.[11]

Fluorescence Polarization (FP) Competition Assay for Target Binding

Principle of the Assay: Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[12][13] It measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[14][15] In this competitive assay format, a fluorescently labeled ligand (the "tracer") binds to a target protein, resulting in a high FP signal. Unlabeled compounds that compete for the same binding site, such as 1-Quinolin-5-yl-methylamine, will displace the tracer, causing it to tumble more freely and thus decrease the FP signal.[12] This allows for the quantification of the binding affinity of the test compound.

Workflow for FP Assay Development:

FP_Workflow cluster_prep Phase 1: Reagent Preparation & Optimization cluster_assay Phase 2: Competition Assay Protocol cluster_analysis Phase 3: Data Analysis Tracer_Prep Synthesize Fluorescent Tracer (e.g., Fluorescein-Quinoline Conjugate) Tracer_Conc Determine Optimal Tracer Concentration Tracer_Prep->Tracer_Conc Target_Prep Purify Target Protein Target_Titr Titrate Target Protein for Signal Window Target_Prep->Target_Titr Buffer_Opt Optimize Assay Buffer (pH, salt, additives) Buffer_Opt->Tracer_Conc Buffer_Opt->Target_Titr Add_Reagents Add Target Protein & Tracer Mixture Tracer_Conc->Add_Reagents Target_Titr->Add_Reagents Compound_Plate Plate Serial Dilutions of 1-Quinolin-5-yl-methylamine HCl Compound_Plate->Add_Reagents Incubate Incubate to Reach Binding Equilibrium Add_Reagents->Incubate Read_Plate Read FP Signal on Plate Reader Incubate->Read_Plate Plot_Data Plot FP Signal vs. [Compound] Read_Plate->Plot_Data Calc_IC50 Calculate IC50 from Dose-Response Curve Plot_Data->Calc_IC50 Calc_Ki Determine Ki (Inhibition Constant) Calc_IC50->Calc_Ki

Caption: Workflow for developing a Fluorescence Polarization competition assay.

Detailed Protocol: FP Competition Assay

  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT. Rationale: This buffer mimics physiological conditions while the detergent prevents non-specific binding to microplates.

    • Target Protein: Prepare a stock solution of the purified target protein (e.g., a kinase or a bromodomain) at a concentration of 1 µM in Assay Buffer.

    • Fluorescent Tracer: Synthesize a tracer by conjugating a fluorophore (e.g., FITC) to a derivative of 1-Quinolin-5-yl-methylamine. Prepare a 100 µM stock in DMSO.

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Optimization (Pre-Screening):

    • Tracer Concentration: Determine the lowest concentration of tracer that gives a stable and robust fluorescence signal (typically 3-5 times the background).[16]

    • Protein Titration: In the presence of the optimized tracer concentration, perform a serial dilution of the target protein to find the concentration that yields 50-80% of the maximum binding signal (EC₅₀ to EC₈₀). This ensures the assay is sensitive to competitive inhibition.[16]

  • Competition Assay Procedure (384-well format):

    • Create a serial dilution of this compound in DMSO, then dilute into Assay Buffer.

    • To the wells of a black, low-volume 384-well microplate, add 5 µL of the diluted test compound.

    • Prepare a master mix containing the target protein and fluorescent tracer at 2x their final optimized concentrations in Assay Buffer.

    • Add 5 µL of the master mix to each well.

    • Controls: Include wells for "no inhibition" (DMSO vehicle instead of compound) and "background" (no protein).

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a microplate reader equipped for FP, using appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Convert the raw parallel and perpendicular fluorescence intensity values to millipolarization (mP) units.

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Z'-factor to assess assay quality; a value between 0.5 and 1.0 indicates an excellent assay.[12]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Principle of the Assay: HTRF is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that is highly suited for high-throughput screening.[17][18][19] It uses a long-lifetime lanthanide donor (e.g., Europium cryptate) and a compatible acceptor (e.g., d2).[20] When the donor and acceptor are brought into close proximity by a binding event, energy transfer occurs. The time-resolved detection minimizes background fluorescence, leading to high signal-to-noise ratios.[18]

Application: To screen for inhibitors of a protein-protein interaction (PPI) where one partner is tagged (e.g., His-tag) and the other is biotinylated. 1-Quinolin-5-yl-methylamine or its derivatives can be tested for their ability to disrupt this interaction.

HTRF Assay Workflow:

HTRF_Workflow cluster_reagents Reagent Setup cluster_protocol Assay Protocol cluster_analysis Data Analysis P1 Protein A (e.g., His-tagged) Mix Add Compound, Protein A, and Protein B to Plate P1->Mix P2 Protein B (Biotinylated) P2->Mix D Donor Ab (Anti-His-Europium) Add_Detect Add Donor & Acceptor Reagents D->Add_Detect A Acceptor (Streptavidin-d2) A->Add_Detect C Test Compound: 1-Quinolin-5-yl-methylamine HCl C->Mix Inc1 Incubate to Allow Interaction/Inhibition Mix->Inc1 Inc1->Add_Detect Inc2 Incubate for FRET Development Add_Detect->Inc2 Read Read TR-FRET Signal Inc2->Read Ratio Calculate HTRF Ratio (Acceptor/Donor Emission) Read->Ratio Plot Plot Ratio vs. [Compound] Ratio->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for an HTRF protein-protein interaction inhibition assay.

Detailed Protocol: HTRF PPI Assay

  • Reagent Preparation:

    • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA).

    • Proteins: Recombinant His-tagged Protein A and Biotinylated Protein B.

    • Detection Reagents: Anti-His-Europium (Eu³⁺) cryptate and Streptavidin-d2 (SA-d2).

    • Test Compound: this compound serially diluted in assay buffer with a constant percentage of DMSO.

  • Assay Procedure (384-well format):

    • Add 2 µL of the test compound dilution to the assay plate.

    • Add 4 µL of a mix containing Protein A and Protein B (at concentrations optimized for robust signal).

    • Incubate for 30 minutes at room temperature.

    • Add 4 µL of a mix containing the HTRF detection reagents (Anti-His-Eu³⁺ and SA-d2).

    • Seal the plate and incubate for 1-2 hours at room temperature (or as recommended by the reagent supplier).[21]

    • Read on an HTRF-certified plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (Acceptor signal / Donor signal) * 10,000.

    • Plot the HTRF ratio against the inhibitor concentration and fit to a four-parameter logistic model to obtain the IC₅₀.

Part 2: Cell-Based Assays - Assessing Activity in a Physiological Context

Cell-based assays are crucial for validating the activity of a compound within a more biologically relevant environment, providing insights into cell permeability, toxicity, and on-target engagement.[11][22][23][24]

Cellular Proliferation/Viability Assay

Principle of the Assay: This assay determines the effect of a compound on the growth and viability of cultured cells. A common method uses a reagent like Resazurin (alamarBlue) or a tetrazolium salt (e.g., XTT), which are metabolically reduced by viable cells to produce a fluorescent or colorimetric signal. A decrease in signal indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[23]

Application: To evaluate the general bioactivity and potential toxicity of this compound on both cancerous and non-cancerous cell lines.

Detailed Protocol: Resazurin-Based Viability Assay

  • Cell Culture:

    • Culture cells (e.g., HeLa for a cancer line, HEK293 for a non-cancer line) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of this compound in culture media, starting from a high concentration (e.g., 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include vehicle control (media with DMSO) and no-cell (media only) wells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Prepare a 10x stock solution of Resazurin in PBS.

    • Add 10 µL of the Resazurin stock to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂.

    • Measure fluorescence on a plate reader with excitation ~560 nm and emission ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell wells).

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement Assay using a Cellular Thermal Shift Assay (CETSA)

Principle of the Assay: CETSA is a powerful method to verify that a compound directly binds to its intended target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tₘ). Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or an immunoassay.

Application: To confirm that this compound directly engages with a specific intracellular target protein.

CETSA Workflow:

CETSA_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis Treat Treat Intact Cells with Compound or Vehicle Heat Heat Cell Suspensions to a Range of Temperatures Treat->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble vs. Precipitated Proteins (Centrifugation) Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Quantify Plot Plot % Soluble Protein vs. Temperature Quantify->Plot Compare Compare Curves (Vehicle vs. Compound) Plot->Compare Shift Determine Thermal Shift (ΔTm) Compare->Shift

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

  • Cell Treatment:

    • Culture cells to high density. Harvest and resuspend in PBS containing the desired concentration of this compound or vehicle (DMSO).

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Quantification:

    • Analyze the supernatant fractions by SDS-PAGE and Western blot using an antibody specific to the target protein.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For both the vehicle- and compound-treated samples, plot the normalized band intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tₘ).

    • The difference in Tₘ between the compound-treated and vehicle-treated samples represents the thermal shift, confirming target engagement.

Conclusion and Future Directions

This compound is a valuable chemical tool for modern drug discovery and chemical biology. Its primary amine functionality provides a versatile point for modification or direct interaction, enabling its use in a wide array of assay platforms. The protocols outlined here for Fluorescence Polarization, HTRF, cellular viability, and CETSA provide a robust framework for researchers to characterize the compound's interactions from the biochemical to the cellular level. By applying these detailed methodologies, scientists can effectively probe the biological activity of this quinoline derivative and its analogs, accelerating the journey from a chemical starting point to a validated biological probe or therapeutic lead.

References

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Solubility of 1-Quinolin-5-yl-methylamine hydrochloride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Quinolin-5-yl-methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will delve into the chemical principles governing its solubility and provide practical, step-by-step guidance to ensure successful preparation of your experimental solutions.

Overview: Why Solubility Can Be a Challenge

1-Quinolin-5-yl-methylamine is a bifunctional basic compound, possessing two nitrogen atoms—one on the quinoline ring and one in the methylamine side chain—that can be protonated. It is typically supplied as a hydrochloride salt to improve its handling and initial aqueous solubility.[1][2] However, like many quinoline derivatives and amine salts, its solubility is critically dependent on the pH of the aqueous medium.[3][4][5] Researchers often face precipitation issues when attempting to dissolve it directly into standard physiological buffers like phosphate-buffered saline (PBS) at pH 7.4. This guide will explain why this occurs and how to overcome it.

Section 1: The Chemistry of Solubility for 1-Quinolin-5-yl-methylamine

Understanding the interplay between pH and the ionization state of the molecule is the key to solving solubility issues.

  • Dual Basic Centers: The molecule has two sites that accept protons: the quinoline ring nitrogen (a weaker base, with a pKa similar to quinoline's ~4.9) and the primary amine of the methylamine group (a stronger base, with a pKa typically around 9-10).

  • The Role of the Hydrochloride Salt: The compound is provided as a hydrochloride (HCl) salt. In this form, one or both of the nitrogen atoms are already protonated (e.g., -NH₃⁺ Cl⁻), rendering the molecule ionic and thus more readily soluble in polar solvents like water.[1]

  • pH-Dependent Ionization:

    • In strongly acidic conditions (pH < 4): Both nitrogen atoms are fully protonated. The molecule carries a positive charge and is highly polar, leading to maximum aqueous solubility.

    • In neutral conditions (pH ≈ 7.4): The quinoline nitrogen is likely deprotonated (neutral), while the methylamine group remains largely protonated (positively charged). The overall polarity of the molecule decreases, which can significantly reduce its solubility compared to the acidic state.

    • In basic conditions (pH > 10): Both nitrogen atoms are deprotonated and neutral. The molecule is in its free base form, which has very low aqueous solubility and is likely to precipitate.

  • The Common Ion Effect: In some cases, preparing solutions in buffers with very high concentrations of chloride ions (Cl⁻) can slightly reduce the solubility of a hydrochloride salt.[6] While less common than pH effects, this can be a contributing factor in certain experimental setups.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral PBS (pH 7.4)?

A: This is the most common issue. At pH 7.4, the molecule is less protonated and therefore less polar than in its fully protonated state in an acidic solution. While the methylamine group is still mostly charged, the deprotonation of the quinoline ring reduces the molecule's overall electrostatic interaction with water, often causing its solubility to drop below the desired concentration.

Q2: What is the optimal pH to dissolve this compound?

A: The optimal pH for initial dissolution is in the acidic range, typically pH 2 to 5 . In this range, the molecule is fully protonated and exhibits its highest aqueous solubility. It is recommended to first prepare a concentrated stock solution in an acidic aqueous medium and then carefully dilute it into your final, higher-pH buffer.

Q3: My compound precipitates when I dilute my acidic stock solution into my cell culture media or final assay buffer. What's happening?

A: This is a classic sign of pH-dependent precipitation. Your cell culture medium is buffered to a physiological pH (e.g., 7.2-7.4). When you add your acidic stock, the buffer in the medium raises the pH of the local environment, causing the compound to deprotonate and precipitate out of solution once its solubility limit at that new pH is exceeded. To avoid this, dilute the stock solution slowly while vortexing or stirring the final buffer, and avoid creating highly concentrated "hot spots." It may also be necessary to lower the final concentration of the compound.

Q4: Can I use organic co-solvents like DMSO or ethanol to improve solubility?

A: Yes, using a co-solvent is a viable strategy. This compound is often soluble in solvents like DMSO. You can prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.

Q5: Does the type of buffer (e.g., Phosphate, TRIS, MES) matter?

A: The primary factor is the buffer's pH. However, the buffer species itself can sometimes interact with the compound. Phosphate buffers are generally a good first choice. If you continue to see precipitation, you might consider trying a different buffering agent like MES or HEPES, but pH remains the most critical parameter to control.

Q6: The compound is listed as both a monohydrochloride and a dihydrochloride. Which one should I use?

A: This depends on the supplier. The dihydrochloride salt (C₁₀H₁₀N₂·2HCl) has both nitrogen atoms protonated in its solid form,[7] while the monohydrochloride (C₁₀H₁₀N₂·HCl) has one.[8] The dihydrochloride may dissolve more readily in pure water. However, once in a buffered solution, the ultimate solubility will still be governed by the solution's pH. Always use the specific molecular weight provided by your supplier for concentration calculations.[7][8]

Section 3: Troubleshooting and Experimental Protocols

This section provides a logical workflow and detailed protocols to overcome solubility challenges.

Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues.

G start Start: Need to prepare aqueous solution pbs Problem: Poor solubility in neutral buffer (e.g., PBS pH 7.4) start->pbs strategy Choose a Solubilization Strategy pbs->strategy acid Strategy 1: pH-Adjusted Aqueous Stock strategy->acid Preferred for low solvent tolerance organic Strategy 2: Organic Co-Solvent Stock strategy->organic Preferred for high concentrations protocol1 Follow Protocol 1: Prepare concentrated stock in acidic water (pH 2-5) acid->protocol1 protocol2 Follow Protocol 2: Prepare concentrated stock in 100% DMSO organic->protocol2 dilute Dilute stock into final aqueous buffer/medium protocol1->dilute protocol2->dilute precip Does it precipitate upon dilution? dilute->precip success Success! Solution is clear. precip->success No troubleshoot Troubleshoot Dilution: 1. Lower final concentration. 2. Dilute more slowly with rapid mixing. 3. Check final pH of solution. precip->troubleshoot Yes troubleshoot->dilute

Caption: A decision tree for troubleshooting the solubility of 1-Quinolin-5-yl-methylamine HCl.

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol utilizes pH modification to achieve dissolution.

  • Calculate Required Mass: Determine the mass of this compound needed for your desired stock concentration (e.g., 10 mM). Use the molecular weight provided on the product's certificate of analysis.

  • Prepare Acidic Solvent: Prepare a small volume of sterile, deionized water. Adjust the pH to between 2 and 4 by adding small, dropwise amounts of 1 M HCl. Monitor the pH with a calibrated pH meter.

  • Initial Dissolution: Add the weighed compound to the acidic water. Cap the vial and vortex vigorously for 1-2 minutes.

  • Gentle Warming (Optional): If the compound has not fully dissolved, warm the solution in a water bath at 30-40°C for 5-10 minutes. Do not boil.

  • Sonication (Optional): If solids persist, place the vial in a bath sonicator for 5-10 minutes. This can help break up aggregates and accelerate dissolution.

  • pH Adjustment (If Necessary): Once the compound is fully dissolved, the pH of this stock solution can be slowly and carefully raised by adding dropwise 1 M NaOH if your experimental design requires it. Be aware that precipitation may occur if you cross the solubility threshold at a higher pH. It is often better to dilute this acidic stock into a final, well-buffered solution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C.

Protocol 2: Preparation of an Organic Co-Solvent Stock Solution

This protocol is an alternative for water-insoluble compounds or when a high concentration stock is needed.

  • Select Solvent: Use 100% anhydrous DMSO.

  • Dissolution: Add the pre-weighed this compound to the required volume of DMSO to achieve your target concentration (e.g., 50 mM).

  • Mix Thoroughly: Vortex the solution for 2-3 minutes until all solid material is dissolved. Gentle warming or sonication can be used if needed, as described in Protocol 1.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Note that DMSO freezes at ~18.5°C.

  • Usage: When preparing your working solution, dilute this DMSO stock at least 1:200 into your final aqueous buffer to keep the final DMSO concentration at or below 0.5%.

Section 4: Data Summary

The following table provides a qualitative summary of the expected solubility behavior of this compound in aqueous solutions as a function of pH.

pH RangePredominant SpeciesExpected Aqueous SolubilityRationale
1.0 - 4.0 Dication (fully protonated)High The molecule is fully ionized, maximizing polarity and favorable interactions with water.[2]
4.0 - 8.5 Monocation (methylamine protonated)Moderate to Low The loss of the positive charge on the quinoline ring reduces overall polarity and solubility.[3][9]
> 9.0 Neutral Free Base (fully deprotonated)Very Low / Insoluble The molecule is in its least polar form and is likely to precipitate from aqueous solution.

Section 5: Mechanistic Visualization

The diagram below illustrates how the ionization state of 1-Quinolin-5-yl-methylamine changes with pH, directly impacting its solubility.

G cluster_0 Low pH (e.g., pH 2) cluster_1 Neutral pH (e.g., pH 7.4) cluster_2 High pH (e.g., pH 11) a Dicationic Form (Both Nitrogens Protonated) High Solubility b Monocationic Form (Amine Protonated) Reduced Solubility a->b + OH⁻ (pKa Quinoline ~4.9) b->a + H⁺ c Neutral Free Base (Both Nitrogens Neutral) Very Low Solubility b->c + OH⁻ (pKa Amine ~9-10) c->b + H⁺

References

Technical Support Center: Preventing Degradation of 1-Quinolin-5-yl-methylamine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Quinolin-5-yl-methylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound in solution. Through a question-and-answer format, this guide addresses common challenges and offers troubleshooting strategies rooted in chemical principles and field-proven insights. Our goal is to empower you with the knowledge to ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)
Solution Preparation and Storage

Question 1: I'm preparing a stock solution of this compound. What is the recommended solvent and storage procedure to ensure its stability?

Answer:

For optimal stability, we recommend preparing stock solutions of this compound in a high-purity, anhydrous solvent such as DMSO or ethanol. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[1][2] However, for long-term storage, non-aqueous solvents are preferred to minimize the risk of hydrolysis.

Key Storage Recommendations:

  • Temperature: For long-term stability, store stock solutions at -20°C or -80°C.[3] For short-term use (less than 24 hours), refrigeration at 2-8°C is acceptable.[3] Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot the stock solution into single-use vials.

  • Light Protection: Quinoline and its derivatives can be photosensitive.[4][5][6] Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photolytic degradation.[3]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.[3] This displaces oxygen and minimizes the potential for oxidative degradation.

Question 2: What are the visible signs of degradation in my this compound solution?

Answer:

Visual inspection can often provide the first indication of compound degradation. Key signs to watch for include:

  • Color Change: A freshly prepared solution should be colorless to pale yellow. The development of a yellow and eventually brown coloration is a common sign of degradation for quinoline compounds, often resulting from oxidation or photodegradation.[4][6]

  • Precipitate Formation: The appearance of a precipitate in a solution that was previously clear can indicate degradation, where the degradation products are less soluble. It can also suggest that the compound is coming out of solution due to temperature changes. If a precipitate is observed in a refrigerated or frozen sample, allow it to warm to room temperature and gently vortex to see if it redissolves before concluding it is degradation.[3]

  • Cloudiness or Haze: A general lack of clarity in the solution can also be an indicator of the formation of insoluble degradation products.

If any of these signs are observed, it is crucial to verify the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with your experiments.

Troubleshooting Guide

Question 3: My experimental results are inconsistent, and I suspect my this compound solution is degrading. What are the primary factors that could be causing this instability?

Answer:

Inconsistent experimental results are a classic symptom of compound instability.[4] The degradation of this compound in solution is primarily influenced by three factors: oxidation, pH, and light exposure.

  • Oxidative Degradation: The amine functional group is susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent.[7][8] This process can be accelerated by the presence of metal ions, which can catalyze the formation of reactive oxygen species.[9][10] The quinoline ring itself can also undergo oxidative degradation.[11]

  • pH-Dependent Instability: The stability of quinoline derivatives is often highly dependent on the pH of the solution.[4] Both strongly acidic and alkaline conditions can promote hydrolysis and other degradation pathways. The optimal pH for stability is compound-specific and should ideally be determined experimentally.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of byproducts.[4][5] This is a common degradation pathway for many heterocyclic aromatic compounds, including quinolines.

The following diagram illustrates the interplay of these factors leading to the degradation of the parent compound.

Caption: Key factors influencing the degradation of this compound.

Question 4: How can I proactively prevent or minimize the degradation of my this compound solution during my experiments?

Answer:

A proactive approach to solution handling is the best defense against degradation. Here are several strategies you can implement:

StrategyActionRationale
pH Control Use buffered solutions to maintain a stable pH within a neutral to slightly acidic range (e.g., pH 5-7).[12] The optimal pH should be determined for your specific experimental conditions.Avoids extreme pH levels that can catalyze hydrolysis and other degradation reactions.[4]
Solvent Choice Prepare fresh dilutions in your aqueous experimental buffer immediately before use from a concentrated, non-aqueous stock.Minimizes the time the compound is in an aqueous environment where hydrolysis and other reactions are more likely.[3]
Oxygen Exclusion Use degassed solvents for solution preparation. If your experiment is sensitive to oxidation, conduct it under an inert atmosphere (e.g., in a glovebox).Reduces the concentration of dissolved oxygen, a key reactant in oxidative degradation pathways.[7][8]
Chelating Agents If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.Sequesters metal ions that can catalyze oxidative degradation.[9]
Light Protection Conduct experiments in low-light conditions or use amber-colored labware.Prevents the initiation of photolytic degradation pathways.[4]

Question 5: I need to confirm the stability of my compound under my specific experimental conditions. How can I perform a simple stability study?

Answer:

Conducting a forced degradation study is a systematic way to assess the stability of your compound. This involves exposing your compound in solution to various stress conditions and monitoring its degradation over time using an analytical technique like HPLC.

Experimental Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare several identical solutions of this compound in your experimental buffer at the desired concentration.

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to one sample.[3]

    • Base Hydrolysis: Add 0.1 M NaOH to another sample.[3]

    • Oxidative Degradation: Add 3% H₂O₂ to a third sample.[3]

    • Thermal Degradation: Place a sample in an oven at an elevated temperature (e.g., 60°C).[3][4]

    • Photolytic Degradation: Expose a sample in a clear vial to a UV lamp or direct sunlight.[3][4]

    • Control: Keep one sample under your standard storage conditions (e.g., 4°C, protected from light).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample. If necessary, neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze each aliquot by a validated HPLC method to quantify the remaining parent compound and detect the appearance of degradation products.

The following workflow diagram outlines the process for a forced degradation study.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Identical Solutions of Compound Acid Acid (0.1M HCl) Prep->Acid Base Base (0.1M NaOH) Prep->Base Oxidation Oxidation (3% H2O2) Prep->Oxidation Thermal Thermal (60°C) Prep->Thermal Photo Photolytic (UV/Light) Prep->Photo Control Control (4°C, Dark) Prep->Control Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Control->Sampling HPLC Analyze by HPLC Sampling->HPLC Data Quantify Parent Compound & Degradation Products HPLC->Data

References

Technical Support Center: Purification of 1-Quinolin-5-yl-methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Quinolin-5-yl-methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this crucial research compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Introduction to the Purification Challenges

This compound is a versatile building block in medicinal chemistry. However, its purification can be challenging due to its physical and chemical properties. The presence of a basic quinoline nitrogen and a primary amine makes the molecule susceptible to strong interactions with acidic stationary phases in chromatography and influences its solubility profile. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: The crude product is a dark, oily, or tar-like substance.
  • Question: My crude this compound is not a solid but a dark, intractable oil. What could be the cause, and how can I resolve this?

  • Answer: The formation of a dark, oily, or tar-like crude product is a common issue in quinoline synthesis, often stemming from polymerization of reaction intermediates, especially if your synthesis route involves harsh acidic conditions or high temperatures.

    Probable Causes:

    • Polymerization: Classic quinoline syntheses like the Skraup or Doebner-von Miller reactions are known to produce tarry byproducts.

    • Residual Solvents: High-boiling point solvents used in the reaction (e.g., nitrobenzene, sulfuric acid) may still be present.

    • Incomplete Reaction: The presence of unreacted starting materials can lead to a complex, non-crystalline mixture.

    Step-by-Step Solution:

    • Aqueous Acid Wash: Begin by dissolving the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash this organic solution with a dilute aqueous acid, such as 1M HCl. The basic 1-Quinolin-5-yl-methylamine will be protonated and move into the aqueous layer, leaving non-basic, tarry impurities in the organic layer.

    • Basification and Extraction: Carefully basify the acidic aqueous layer with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to a pH of 9-10. This will deprotonate the amine, causing the free base to precipitate or form an oil.

    • Extraction of Free Base: Extract the free base into a fresh portion of an organic solvent (e.g., DCM or ethyl acetate).

    • Drying and Solvent Removal: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.

    • Conversion to Hydrochloride Salt: Dissolve the resulting free base in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a solution of HCl in the same solvent (or ethereal HCl) dropwise until the precipitation of the hydrochloride salt is complete.

    • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Poor recovery or no crystallization during recrystallization.
  • Question: I am attempting to recrystallize my crude this compound, but I am either getting very low yields or the compound is "oiling out" instead of crystallizing. What should I do?

  • Answer: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the cooling rate. "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it becomes supersaturated at a temperature above its melting point upon cooling.

    Probable Causes:

    • Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at low temperatures, or it may be too poor a solvent to dissolve the compound even when hot.

    • Presence of Impurities: Impurities can act as a "eutectic mixture," lowering the melting point and preventing crystallization.

    • Cooling Too Rapidly: Rapid cooling can lead to precipitation of an amorphous solid or oil rather than the formation of a crystal lattice.

    Step-by-Step Solution:

    • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal single solvents for recrystallization will dissolve the compound when hot but not when cold. For hydrochloride salts, polar protic solvents are often a good starting point.

      Solvent ClassRecommended Solvents
      Polar Protic Ethanol, Methanol, Isopropanol
      Polar Aprotic Acetone, Acetonitrile
      Non-Polar Toluene, Heptane (likely as anti-solvents)
    • Employ a Mixed Solvent System: If a single solvent is not effective, use a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow it to cool slowly. A common and effective system for hydrochloride salts is an alcohol (e.g., ethanol or isopropanol) with the addition of diethyl ether or ethyl acetate as the anti-solvent.

    • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Once at room temperature, you can then cool it further to maximize crystal formation.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful crystallization.

Issue 3: Streaking and poor separation in silica gel chromatography.
  • Question: I am trying to purify the free base of 1-Quinolin-5-yl-methylamine using silica gel chromatography, but I am observing significant streaking (tailing) of my compound on the TLC plate and the column. How can I improve the separation?

  • Answer: The basic nitrogen atoms in your compound can strongly interact with the acidic silanol groups on the surface of the silica gel. This interaction leads to tailing and poor separation.

    Probable Causes:

    • Acid-Base Interaction: The primary cause is the strong adsorption of the basic amine to the acidic silica gel.

    Step-by-Step Solution:

    • Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base into your mobile phase. A common choice is to add 0.5-2% triethylamine (NEt₃) or pyridine to your eluent system (e.g., ethyl acetate/hexanes or DCM/methanol). This will neutralize the acidic sites on the silica and improve the peak shape.

    • Use an Alternative Stationary Phase:

      • Alumina: Neutral or basic alumina is a good alternative to silica for the purification of basic compounds.

      • Amine-Functionalized Silica: Pre-treated silica with amino groups can significantly reduce tailing.

      • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography with a mobile phase of acetonitrile/water or methanol/water, often with a buffer, can be very effective.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected common impurities in a crude sample of this compound?

    • A1: The impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials, byproducts from side reactions (such as polymers or regioisomers if using a substituted precursor), and residual solvents or catalysts. If the synthesis involves a reduction step, you might have partially reduced intermediates.

  • Q2: What is the best way to store the purified this compound?

    • A2: The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, protected from light. The free base is susceptible to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen).

  • Q3: How can I confirm the purity of my final product?

    • A3: A combination of analytical techniques is recommended:

      • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of buffered water and acetonitrile or methanol is a good starting point.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can help identify impurities.

      • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

      • Melting Point: A sharp melting point range is a good indicator of high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by screening solvents. Ethanol or a mixture of isopropanol and diethyl ether are often effective.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, add the anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy, then heat gently to redissolve before allowing it to cool.

  • Isolation and Drying: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Purification_Workflow Crude Crude Product (Oily/Solid) Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Aqueous HCl Wash Dissolve->AcidWash Separate1 Separate Layers AcidWash->Separate1 Organic1 Organic Layer (Tars, Non-basic Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Product) Separate1->Aqueous1 Basify Basify with NaOH Aqueous1->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Free Base) Separate2->Organic2 Dry Dry over Na2SO4 Organic2->Dry Evaporate Evaporate Solvent Dry->Evaporate FreeBase Purified Free Base Evaporate->FreeBase ConvertToHCl Convert to HCl Salt (e.g., HCl in Ether/IPA) FreeBase->ConvertToHCl Recrystallize Recrystallize ConvertToHCl->Recrystallize PureProduct Pure 1-Quinolin-5-yl-methylamine HCl Recrystallize->PureProduct

Caption: Acid-Base Extraction and Recrystallization Workflow.

Chromatography_Troubleshooting Problem Problem: Streaking/Tailing on Silica Gel Cause Cause: Acid-Base Interaction (Basic Amine + Acidic Silica) Problem->Cause Solution Solutions Cause->Solution Solution1 Add Basic Modifier to Eluent (e.g., 0.5-2% Triethylamine) Solution->Solution1 Solution2 Use Alternative Stationary Phase Solution->Solution2 Alumina Alumina (Neutral or Basic) Solution2->Alumina AmineSilica Amine-Functionalized Silica Solution2->AmineSilica C18 Reversed-Phase (C18) Solution2->C18

Caption: Troubleshooting Silica Gel Chromatography of Amines.

Technical Support Center: 1-Quinolin-5-yl-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Quinolin-5-yl-methylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reagent. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on unexpected side reactions and product instability.

Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your research.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific, unexpected results you might observe when using this compound in a synthetic procedure, particularly in common applications like amide bond formation or reductive amination.

Issue 1: Reaction mixture turns yellow or brown, and TLC/LC-MS shows multiple new spots.

Possible Cause: This is a classic sign of degradation of the quinoline ring system.[1] Quinoline and its derivatives are often susceptible to oxidation and photodegradation.[2] The discoloration indicates the formation of colored byproducts, which can complicate purification and compromise the yield of your desired product.[1]

Troubleshooting Steps:

  • Inert Atmosphere: The quinoline ring can be susceptible to oxidation.[2] Rerun the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Protection from Light: Many quinoline compounds are photosensitive.[1][2] Wrap your reaction vessel in aluminum foil or use amber glassware to protect it from ambient and UV light.

  • Solvent Purity: Peroxides in older ether solvents (like THF or Dioxane) can initiate oxidation. Use freshly distilled or inhibitor-free solvents.

  • Temperature Control: Elevated temperatures can accelerate degradation.[1] If your protocol allows, consider running the reaction at a lower temperature.

Issue 2: Formation of a significant byproduct with M+14 or M+28 mass.

Possible Cause: If you are performing a reaction where this compound is used as a nucleophile, such as in reductive amination with formaldehyde or another aldehyde, you may be observing N-methylation or N-dialkylation. While direct alkylation of amines can be difficult to control, reductive amination is a powerful tool but not always perfectly selective.[3]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your electrophile. Use of a significant excess of the aldehyde or alkylating agent can favor over-alkylation.

  • Stepwise Procedure: For reductive aminations, a stepwise approach can offer more control. First, form the imine in methanol, then add the reducing agent (e.g., NaBH₄) in a separate step.[4]

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often milder and more selective for the reduction of the intermediate iminium ion over the starting aldehyde, which can reduce the chance of side reactions.[3]

Issue 3: Presence of an impurity with the same mass as the starting material but different retention time.

Possible Cause: You may be observing an isomeric impurity. A plausible, though unexpected, side reaction during certain synthetic preparations (e.g., starting from a substituted quinoline) could be the formation of an isomer, such as 1-Quinolin-8-yl-methylamine. Small structural modifications can significantly impact properties like polarity and chromatographic behavior.[5]

Troubleshooting Steps:

  • Source Purity: Verify the purity of your starting material by an independent method (e.g., NMR spectroscopy) if possible. Impurities can sometimes be carried over from the synthesis of the starting material.[6]

  • Reaction Conditions: Drastic pH or high temperatures can sometimes facilitate isomerization in heterocyclic systems. Ensure your reaction conditions are as mild as possible.

  • Purification Strategy: Isomers can be challenging to separate. Explore different chromatography conditions (e.g., different solvent systems, chiral columns if applicable) or consider recrystallization to isolate the desired isomer.

Issue 4: Inconsistent results in biological assays or loss of potency of stock solutions.

Possible Cause: This is a strong indicator of compound instability in your assay or storage solvent.[1] Quinoline compounds can be unstable in aqueous solutions, and their degradation is influenced by pH, temperature, and light.[1]

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions of this compound immediately before each experiment.

  • pH Control: The stability and solubility of quinoline derivatives are highly dependent on pH.[1][7] Use buffered solutions to maintain a stable pH environment suitable for your compound.

  • Storage Conditions: For long-term storage of stock solutions, store them at low temperatures (-20°C or -80°C) and protected from light.[2] Avoid repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned slightly yellow upon storage. Is it still usable?

A1: Discoloration to yellow or brown is a common sign of quinoline compound degradation, often due to minor oxidation or photodegradation.[1] While slight discoloration may not significantly impact reactions where the compound is used in excess, for sensitive applications or stoichiometric reactions, the purity should be checked (e.g., by LC-MS or NMR) before use. For best results, use a pure, off-white solid. To prevent this, store the solid in a tightly sealed container, in the dark, and preferably in a desiccator or under an inert atmosphere.[2]

Q2: I am trying to perform a reductive amination with a ketone, but the reaction is very slow or incomplete. Why?

A2: Reductive aminations with ketones are generally slower than with aldehydes due to the increased steric hindrance of the ketone's carbonyl group.[8] This can lead to a less favorable equilibrium for the formation of the intermediate iminium ion. To drive the reaction forward, you can try using a dehydrating agent (like molecular sieves) to remove the water formed during imine formation, or slightly acidic conditions (pH 4-5) which can catalyze imine formation.[3] Some protocols also suggest using a Lewis acid like Ti(OiPr)₄ to activate the ketone.[3]

Q3: Can I free-base this compound for my reaction? What are the stability concerns?

A3: Yes, you can generate the free amine by treating the hydrochloride salt with a base (e.g., aqueous NaHCO₃ or a tertiary amine like triethylamine) and extracting it into an organic solvent. However, the free amine may be less stable than the hydrochloride salt. It can be more susceptible to oxidation and should ideally be used immediately after preparation. If you must store it, do so under an inert atmosphere at a low temperature.

Q4: What are the expected impurities from the synthesis of this compound?

A4: The impurities will depend on the synthetic route.

  • From reduction of 5-cyanoquinoline: You might find unreacted 5-cyanoquinoline or byproducts from the incomplete reduction of the nitrile group. The use of harsh reducing agents could also lead to over-reduction of the quinoline ring itself.

  • From reductive amination of 5-quinolinecarboxaldehyde: Incomplete reaction could leave residual 5-quinolinecarboxaldehyde. A common side product in reductive aminations is the secondary amine formed from the reaction of the product with another molecule of the aldehyde.[4]

Q5: What is the best way to monitor the progress of reactions involving this compound?

A5: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of products. The quinoline ring is UV active, making it easy to see on TLC plates.

  • LC-MS: Is invaluable for confirming the mass of your desired product and identifying the masses of any side products, which is the first step in troubleshooting unexpected reactions.

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study to Identify Potential Byproducts

This protocol helps to intentionally degrade the compound under controlled stress conditions to identify potential degradation products that might be observed as side products in your reactions.[2]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photodegradation: Expose 2 mL of the stock solution in a clear vial to direct laboratory light or a photostability chamber for 48 hours.

    • Control: Keep 2 mL of the stock solution at room temperature, protected from light.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples by LC-MS to identify new peaks corresponding to degradation products.

Data Presentation: Common Side Products in Reductive Amination
Side Product Type Description Typical Mass Change Mitigation Strategy
Over-alkylation Reaction of the product amine with another molecule of the aldehyde starting material.+ (Mass of Aldehyde - 16)Use a milder reducing agent (e.g., NaBH(OAc)₃), control stoichiometry.
Aldehyde Reduction Direct reduction of the starting aldehyde to the corresponding alcohol.N/A (impurity)Use an imine-selective reducing agent like NaBH₃CN.[3]
Hydrodimerization Dimerization of the intermediate imine.2 x (Mass of Product)Optimize reaction concentration and temperature.

Diagrams

G cluster_synthesis Potential Synthetic Impurities cluster_degradation Common Degradation Pathways Start1 5-Cyanoquinoline Product 1-Quinolin-5-yl-methylamine hydrochloride Start1->Product Reduction Impurity1 Unreacted 5-Cyanoquinoline Start1->Impurity1 Incomplete Reaction Start2 5-Quinolinecarboxaldehyde Start2->Product Reductive Amination Impurity3 Unreacted Aldehyde Start2->Impurity3 Incomplete Reaction Impurity2 Over-reduced Quinoline Ring Product->Impurity2 Harsh Conditions Impurity4 Secondary Amine Byproduct Product->Impurity4 Over-reaction Product2 1-Quinolin-5-yl-methylamine Deg1 N-Oxide Formation Product2->Deg1 Oxidation (O2) Deg2 Photodegradation Products (e.g., Hydroxyquinolines) Product2->Deg2 Light (hv) Deg3 Colored Oligomers Product2->Deg3 Heat/Acid/Base

Caption: Potential sources of impurities and degradation.

G Start Observe Unexpected Byproduct in Reaction CheckMass Analyze by LC-MS: Determine Mass of Byproduct Start->CheckMass Degradation Is byproduct related to oxidation or discoloration? CheckMass->Degradation CheckPurity Check Purity of Starting Material Sol3 Purify starting material; Adjust reaction conditions CheckPurity->Sol3 Alkylation Is mass consistent with over-alkylation? Degradation->Alkylation No Sol1 Run reaction under inert atmosphere & protect from light Degradation->Sol1 Yes Isomer Is mass identical to starting material? Alkylation->Isomer No Sol2 Adjust stoichiometry; Use milder reducing agent Alkylation->Sol2 Yes Isomer->CheckPurity Yes End Problem Resolved Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for unexpected byproducts.

References

Technical Support Center: Synthesis of 1-Quinolin-5-yl-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Quinolin-5-yl-methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into troubleshooting common issues and answer frequently asked questions, providing practical, experience-driven advice to enhance your synthetic success.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield in the Reductive Amination of 5-Quinolinecarboxaldehyde

You are performing a reductive amination of 5-quinolinecarboxaldehyde with ammonia or an ammonia source, followed by reduction, but the overall yield of 1-Quinolin-5-yl-methylamine is disappointingly low.

Possible Causes:

  • Incomplete Imine Formation: The initial condensation reaction between the aldehyde and ammonia to form the imine may not have gone to completion.

  • Side Reactions of the Aldehyde: 5-Quinolinecarboxaldehyde can be prone to side reactions under certain conditions, such as oxidation or polymerization.

  • Inefficient Reduction: The chosen reducing agent may not be effectively reducing the intermediate imine to the desired primary amine.

  • Product Degradation: The final amine product might be unstable under the reaction or workup conditions.

Troubleshooting Steps:

  • Optimize Imine Formation:

    • Ammonia Source: Instead of gaseous ammonia, consider using a more manageable source like ammonium acetate, ammonium chloride, or a solution of ammonia in an alcohol.

    • pH Control: The formation of the imine is pH-dependent. A slightly acidic medium often favors this step by protonating the carbonyl oxygen, making the carbon more electrophilic. However, strongly acidic conditions can protonate the ammonia, rendering it non-nucleophilic. A pH range of 5-7 is generally a good starting point.

    • Water Removal: The condensation reaction produces water. Employing a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate can drive the equilibrium towards imine formation.

  • Select the Appropriate Reducing Agent:

    • Sodium Borohydride (NaBH₄): A common and mild reducing agent. Its reactivity can be modulated by the solvent and temperature.

    • Sodium Cyanoborohydride (NaBH₃CN): Particularly effective for reductive aminations as it is more selective for the imine over the aldehyde and is stable in weakly acidic conditions.[1]

    • Catalytic Hydrogenation: Using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is a powerful method.[2][3][4] Raney Nickel, in particular, has been used extensively for the reduction of C=N double bonds.[5][6]

  • Control Reaction Conditions:

    • Temperature: Low temperatures during the reduction step can help to minimize side reactions.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde and other sensitive reagents.

  • Purification Strategy:

    • The final product is a hydrochloride salt. Purification can often be achieved by crystallization from a suitable solvent system, such as ethanol/ether or methanol/isopropanol.

Problem 2: Formation of Secondary and Tertiary Amine Byproducts

During the reductive amination, you observe the formation of significant amounts of bis(quinolin-5-ylmethyl)amine (a secondary amine) and even tris(quinolin-5-ylmethyl)amine (a tertiary amine).

Possible Causes:

  • Reaction of the Primary Amine Product with the Starting Aldehyde: The newly formed 1-Quinolin-5-yl-methylamine is nucleophilic and can react with remaining 5-quinolinecarboxaldehyde to form a new imine, which is then reduced to the secondary amine. This process can repeat to form the tertiary amine.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Excess Ammonia Source: Use a large excess of the ammonia source to outcompete the primary amine product in reacting with the aldehyde.

    • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the primary amine low at any given time, disfavoring its reaction with the aldehyde.

  • One-Pot vs. Stepwise Procedure:

    • Consider a stepwise approach. First, form the imine under optimal conditions. Then, in a separate step, perform the reduction. This can sometimes offer better control. However, one-pot reductive aminations are generally more efficient if optimized.[7]

  • Choice of Reducing Agent:

    • Some reducing agents and conditions are more prone to over-alkylation. Experiment with different reagents (e.g., NaBH(OAc)₃, which is often used for reductive aminations and can sometimes provide better selectivity).

Problem 3: Difficulty in Isolating and Purifying the Hydrochloride Salt

After the reaction and workup, you are struggling to obtain a pure, crystalline solid of this compound.

Possible Causes:

  • Presence of Impurities: Tarry byproducts or unreacted starting materials can inhibit crystallization.

  • Incorrect Solvent System for Crystallization: The chosen solvent may not be suitable for inducing crystallization of the hydrochloride salt.

  • Improper pH during Workup: The pH of the aqueous phase during extraction can significantly impact the isolation of the amine.

Troubleshooting Steps:

  • Thorough Workup:

    • Aqueous Wash: After quenching the reaction, perform thorough aqueous washes to remove inorganic salts and water-soluble impurities.

    • Acid-Base Extraction:

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous phase as the hydrochloride salt, leaving non-basic impurities in the organic layer.

      • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.

      • Basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10 to deprotonate the amine hydrochloride and liberate the free amine.

      • Extract the free amine into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Formation and Crystallization of the Hydrochloride Salt:

    • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol).

    • Add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or HCl in isopropanol) dropwise until the solution is acidic.

    • The hydrochloride salt should precipitate. If it doesn't, you can try adding a less polar co-solvent (an anti-solvent) like diethyl ether or hexane to induce precipitation.

    • Cool the mixture in an ice bath to maximize crystal formation.

    • Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method is the reductive amination of 5-quinolinecarboxaldehyde.[7] This typically involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine. The final step is the formation of the hydrochloride salt.

Q2: What are the critical quality attributes of the starting material, 5-quinolinecarboxaldehyde?

A2: The purity of the starting aldehyde is crucial. Impurities can lead to side reactions and complicate purification. It is advisable to check the purity by techniques like NMR or GC-MS before use. The aldehyde should be protected from air and light to prevent oxidation to the corresponding carboxylic acid.

Q3: How can I monitor the progress of the reductive amination reaction?

A3: Thin-layer chromatography (TLC) is an effective technique. You can monitor the disappearance of the starting aldehyde and the appearance of the amine product. A suitable stain, such as ninhydrin, can be used to visualize the amine. For more quantitative analysis, LC-MS is an excellent tool to track the formation of the desired product and any byproducts.

Q4: Are there any alternative synthetic strategies to consider if reductive amination fails?

A4: Yes, other routes can be explored:

  • Reduction of 5-Quinolinecarbonitrile: If 5-quinolinecarbonitrile is available, it can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

  • Reduction of 5-(Azidomethyl)quinoline: This involves the synthesis of an azide from a corresponding halide or mesylate, followed by reduction to the amine, for example, using a Staudinger reaction or catalytic hydrogenation.

  • Gabriel Synthesis: This classic method involves the reaction of potassium phthalimide with 5-(halomethyl)quinoline, followed by hydrazinolysis to release the primary amine.

Q5: What are the typical spectroscopic signatures I should look for to confirm the structure of 1-Quinolin-5-yl-methylamine?

A5:

  • ¹H NMR: You should expect to see characteristic aromatic protons of the quinoline ring system, a singlet for the benzylic CH₂ group (typically around 4.0-4.5 ppm), and a broad singlet for the NH₂ protons (which may exchange with D₂O). Upon formation of the hydrochloride salt, the NH₂ protons will become NH₃⁺ and may appear as a broader signal at a different chemical shift.

  • ¹³C NMR: Look for the appropriate number of aromatic carbons and a signal for the benzylic carbon.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free amine.

Visualizing the Synthetic Pathway

To aid in understanding the primary synthetic route and potential pitfalls, the following workflow diagram illustrates the reductive amination process.

G cluster_0 Reductive Amination Pathway cluster_1 Common Side Reactions 5-Quinolinecarboxaldehyde 5-Quinolinecarboxaldehyde Imine Intermediate Imine Intermediate 5-Quinolinecarboxaldehyde->Imine Intermediate + NH3 source - H2O 1-Quinolin-5-yl-methylamine (Free Base) 1-Quinolin-5-yl-methylamine (Free Base) Imine Intermediate->1-Quinolin-5-yl-methylamine (Free Base) Reduction (e.g., NaBH4, H2/Pd) 1-Quinolin-5-yl-methylamine HCl (Product) 1-Quinolin-5-yl-methylamine HCl (Product) 1-Quinolin-5-yl-methylamine (Free Base)->1-Quinolin-5-yl-methylamine HCl (Product) + HCl Secondary Amine Secondary Amine 1-Quinolin-5-yl-methylamine (Free Base)->Secondary Amine + Aldehyde, then Reduction Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + Aldehyde, then Reduction

Caption: Reductive amination workflow and common side reactions.

Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Ammonia Source Use a manageable source like NH₄OAc or NH₄Cl.Provides a high effective concentration of ammonia to drive imine formation and minimize side reactions.
pH Maintain a slightly acidic pH (5-7) during imine formation.Catalyzes the condensation reaction without deactivating the ammonia nucleophile.
Reducing Agent NaBH₃CN or catalytic hydrogenation (e.g., Raney Ni, Pd/C).Offers good selectivity for the imine and high efficiency.
Stoichiometry Use a large excess of the ammonia source.Minimizes the formation of secondary and tertiary amine byproducts.
Purification Employ acid-base extraction followed by crystallization.Effectively removes non-basic impurities and allows for the isolation of a pure hydrochloride salt.

References

Technical Support Center: 1-Quinolin-5-yl-methylamine hydrochloride Cytotoxicity Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers working with 1-Quinolin-5-yl-methylamine hydrochloride. This molecule, a derivative of the quinoline scaffold, holds significant promise as a building block for novel therapeutics in oncology and neuropharmacology.[1][2] However, like many quinoline-based compounds, assessing its in vitro cytotoxicity can present unique challenges, from physicochemical interference with common assays to complex biological responses.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Section 1: Compound Handling & Pre-Experiment Validation

Getting the fundamentals right before you seed your first plate is critical. Issues with compound solubility, stability, and solvent effects are the most common sources of unreliable data.

Q1: My this compound is precipitating in the culture medium after a few hours. What's happening and how can I fix it?

A1: This is a classic solubility and stability issue. While the hydrochloride salt form generally confers good aqueous solubility, the complex, protein-rich environment of cell culture medium can significantly alter this.[3][4]

Causality:

  • pH Shift: The buffering system of your medium (e.g., bicarbonate/CO2) maintains a physiological pH (~7.4). This can neutralize the hydrochloride salt, potentially reducing the solubility of the free base form of the molecule.

  • Protein Binding: Components like fetal bovine serum (FBS) contain abundant proteins (e.g., albumin) that can bind to your compound, effectively sequestering it or leading to aggregation.[5]

  • Compound Degradation: The compound may be unstable in the aqueous, 37°C environment over long incubation periods (24-72 hours).[4]

Troubleshooting Steps:

  • Confirm Maximum Solubility: First, determine the compound's solubility limit in your specific cell culture medium. Prepare a high-concentration stock and perform serial dilutions. After a 2-hour incubation at 37°C, centrifuge the samples at high speed and measure the concentration of the supernatant using HPLC or UV-Vis spectrophotometry.[4]

  • Use a Co-Solvent: Dimethyl sulfoxide (DMSO) is the most common co-solvent. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

    • Critical: The final concentration of DMSO in your cell culture wells should never exceed 0.5% , and ideally be kept below 0.1%, to avoid solvent-induced cytotoxicity.[3] Always include a "vehicle control" (medium + same final DMSO concentration, without your compound) in every experiment.

  • Stability Assessment: To check if the compound is degrading, incubate it in your complete medium at the highest intended concentration for the full duration of your experiment (e.g., 72 hours). At various time points (0, 24, 48, 72h), analyze the medium by LC-MS to quantify the parent compound and identify any degradation products.[4]

Q2: How should I prepare and store my stock solutions?

A2: Proper stock solution management is essential for reproducibility.

  • Solvent: Use sterile, anhydrous DMSO to prepare a concentrated primary stock solution (e.g., 20 mM).

  • Aliquoting: Dispense the primary stock into small, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

  • Storage: Store the DMSO aliquots at -20°C or -80°C, protected from light. The hydrochloride salt as a powder should be stored under inert atmosphere at 2-8°C as per supplier recommendations.[6]

Section 2: Troubleshooting Common Cytotoxicity Assays

The choice of assay is critical. Many researchers default to the MTT assay, but its mechanism makes it particularly susceptible to interference from compounds like quinolines.

Logical Troubleshooting Flow

The following diagram outlines a general workflow for diagnosing unexpected cytotoxicity results.

G start Inconsistent or Unexpected Results cause1 Check Cell Health & Seeding Consistency start->cause1 cause2 Investigate Compound Behavior start->cause2 cause3 Evaluate Assay Integrity start->cause3 sol1a Use log-phase cells Standardize passage number Ensure single-cell suspension cause1->sol1a Variability? sol2a Confirm solubility in media Test compound stability Check for precipitation cause2->sol2a Precipitation? sol2b Run vehicle controls (e.g., <0.5% DMSO) cause2->sol2b Control death? sol3a Check for direct interference (compound + assay reagent, no cells) cause3->sol3a False positive? sol3b Validate with an orthogonal assay (e.g., LDH or Caspase) cause3->sol3b Ambiguous data?

Caption: A logical workflow for troubleshooting cytotoxicity experiments.

Subsection 2.1: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures mitochondrial reductase activity, which is often used as a proxy for cell viability.[7] However, it is prone to artifacts.[8][9][10]

Q3: My untreated control wells look fine, but wells with this compound show high absorbance, suggesting increased viability. What is happening?

A3: This is a strong indicator of direct assay interference. Quinoline-based compounds can have chemical properties that artifactually affect the MTT reagent.

Causality:

  • Chemical Reduction: The compound itself may act as a reducing agent, directly converting the yellow MTT tetrazolium salt into purple formazan crystals without any enzymatic activity from cells.[11] This leads to a strong false-positive signal.

  • Colorimetric Interference: this compound is described as an off-white to yellow powder.[1] If it has inherent color when dissolved in media, it can artificially increase the absorbance reading at 570 nm.

Troubleshooting Steps:

  • Run an Interference Control: This is the most important validation step. Set up wells on your assay plate containing complete medium and your compound at all tested concentrations, but do not add any cells .

  • Follow the complete MTT protocol, including the addition of the MTT reagent and the solubilization solution.

  • If you measure a significant absorbance in these cell-free wells, your compound is directly interfering with the assay. The MTT assay is not suitable for your compound under these conditions.

Q4: My replicate wells show very high variability. What are the common causes?

A4: High variability invalidates results and is typically caused by inconsistent technique or environmental factors within the plate.[3][12]

Causality & Solutions:

Potential CauseExplanationSolution
Inconsistent Cell Seeding Cells settle in the reservoir, so the first wells get a different number of cells than the last.Gently mix the cell suspension between pipetting every few rows to ensure it remains homogeneous.[12]
Edge Effect Wells on the perimeter of the plate are prone to faster evaporation, concentrating media components and the test compound.Avoid using the outer 36 wells of a 96-well plate. Fill them with sterile PBS or media to create a humidity barrier.[7]
Incomplete Formazan Solubilization Formazan crystals are not fully dissolved, leading to artificially low and variable readings.After adding the solubilization solvent (e.g., DMSO or acidified isopropanol), place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Visually inspect wells for remaining crystals.[7]
Pipetting Errors Inaccurate or inconsistent volumes of cells, compound, or reagents are added.Use calibrated pipettes. When adding reagents, ensure the pipette tip does not touch the liquid already in the well to avoid carryover.
Subsection 2.2: Confirming Cytotoxicity with Orthogonal Assays
Q5: Since MTT is problematic, what assay should I use to measure cell death?

A5: A great alternative is the Lactate Dehydrogenase (LDH) Assay .

  • Principle: Measures the release of the cytosolic enzyme LDH into the culture medium upon loss of membrane integrity (i.e., necrosis or late apoptosis). It is a direct measure of cell death, not metabolic activity.

  • Advantages: Less prone to interference from colored or reducing compounds compared to MTT. The assay is performed on the cell supernatant.

  • Considerations: Requires proper controls, including a "maximum LDH release" control where cells are lysed with a detergent to represent 100% cytotoxicity.[13]

Q6: I hypothesize my compound induces apoptosis. How can I specifically measure this?

A6: To confirm an apoptotic mechanism of action, you should measure the activity of executioner caspases , primarily Caspase-3 and Caspase-7.[2]

  • Principle: These assays use a substrate peptide (e.g., DEVD) conjugated to a reporter molecule (a fluorophore like AFC or a luminogenic substrate).[14][15] When active Caspase-3/7 in the cell lysate cleaves the substrate, the reporter is released, generating a measurable signal proportional to apoptotic activity.[16]

  • Advantages: Highly specific for apoptosis. Luminescent versions (e.g., Caspase-Glo® 3/7) are extremely sensitive and have a broad dynamic range.[16]

  • Workflow: These are typically "add-mix-measure" assays that are simple to perform and less susceptible to the interferences that plague MTT.

Apoptotic Signaling Pathway

The diagram below illustrates the central role of Caspase-3 in the apoptotic cascade, providing the rationale for its measurement.

G compound 1-Quinolin-5-yl- methylamine HCl stress Cellular Stress (e.g., DNA Damage) compound->stress initiator Initiator Caspases (Caspase-8, Caspase-9) stress->initiator executioner Executioner Caspases (Caspase-3, Caspase-7) initiator->executioner activation substrates Cleavage of Cellular Substrates (e.g., PARP) executioner->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified apoptotic pathway highlighting executioner caspases.

Section 3: Key Experimental Protocols

The following are detailed, self-validating protocols for key experiments.

Protocol 1: Standard Cytotoxicity Assay Workflow

This workflow is applicable to most plate-based cytotoxicity assays.

G cluster_prep Day 0: Preparation cluster_treat Day 1: Treatment cluster_assay Day 2-4: Assay p1 1. Harvest log-phase cells Perform cell count p2 2. Prepare single-cell suspension at optimal seeding density p1->p2 p3 3. Seed cells into 96-well plate (avoid outer wells) p2->p3 p4 4. Incubate overnight (18-24h) to allow attachment p3->p4 t1 5. Prepare serial dilutions of compound in complete medium t2 6. Aspirate old medium from plate t1->t2 t3 7. Add compound dilutions & controls (Vehicle, Untreated, Positive Control) t2->t3 t4 8. Incubate for desired duration (e.g., 24, 48, 72h) t3->t4 a1 9. Add assay reagent (e.g., Caspase-Glo®, LDH reagent) a2 10. Incubate as per kit protocol a1->a2 a3 11. Read plate on microplate reader (Luminescence, Absorbance, etc.) a2->a3 a4 12. Analyze data: Normalize to controls, calculate IC50 a3->a4

Caption: General experimental workflow for a 96-well plate cytotoxicity assay.

Protocol 2: Caspase-3/7 Glo® Luminescent Assay

This protocol is adapted from manufacturer guidelines and offers high sensitivity for detecting apoptosis.[16]

Materials:

  • Cells seeded and treated in an opaque-walled 96-well plate (to prevent signal bleed-through).

  • Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090 or similar).

  • Positive control inducer (e.g., Staurosporine).

  • Multichannel pipette.

  • Plate-reading luminometer.

Procedure:

  • Plate Equilibration: After the treatment incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[16]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of media in each well (e.g., add 100 µL of reagent to 100 µL of media).

  • Incubation: Place the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds to ensure mixing. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the "no-cell" control wells (media + reagent only) from all other readings.

    • Normalize the data by expressing the results as a percentage of the vehicle control or as fold-change over the vehicle control.

References

Technical Support Center: Managing the Hygroscopic Nature of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenges posed by the hygroscopic nature of these compounds. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you in your experimental work.

Part 1: Frequently Asked Questions - The Fundamentals

This section addresses the most common introductory questions regarding the hygroscopic properties of amine hydrochloride salts.

Q1: Why are many amine hydrochloride salts hygroscopic?

A1: The hygroscopicity of amine hydrochloride salts stems from their molecular structure and the forces they exert. As salts, they are ionic and polar, creating a strong affinity for polar water molecules in the atmosphere.[1] The hydrochloride salt form is often chosen to improve the aqueous solubility and stability of basic amine drugs.[2][3] However, this very polarity makes them effective at attracting and binding water molecules through hydrogen bonding.[1] The process is a form of active water absorption driven by osmotic gradients between the salt's surface and the surrounding air.[4][5][6] The physical form of the salt also plays a critical role; amorphous (non-crystalline) forms are generally more hygroscopic than their crystalline counterparts because their disordered structure provides more accessible sites for water molecules to bind.[7]

Q2: What are the consequences of uncontrolled moisture absorption?

A2: Uncontrolled moisture absorption can lead to a cascade of problems, compromising both the physical integrity and chemical stability of the compound.[8][9]

  • Physical Changes: The initial sign is often powder clumping or caking, which severely impacts flowability.[10][11] This makes accurate weighing difficult and can halt manufacturing processes like milling, blending, and tablet compression.[8][10] In high humidity, some salts may absorb so much water that they dissolve completely, a phenomenon known as deliquescence.[12]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways, primarily hydrolysis. This leads to a loss of potency of the active pharmaceutical ingredient (API) and the formation of impurities, which can be toxic and affect the safety profile of the drug.[1][13]

  • Microbiological Risks: The presence of moisture can create an environment conducive to the growth of bacteria, yeasts, and molds, posing a significant contamination risk.[10]

Q3: My supposedly "non-hygroscopic" amine HCl salt is gaining weight. Why?

A3: A compound being classified as "non-hygroscopic" is often relative and context-dependent.[14] Several factors could be at play:

  • High Relative Humidity (RH): The testing conditions under which the material was classified as non-hygroscopic may be different from your laboratory's ambient conditions. Many materials will absorb moisture at a sufficiently high RH.

  • Amorphous Content: The batch you are using may have a higher amorphous content than the reference material. As mentioned, amorphous solids are more prone to water uptake.[7]

  • Surface Area: A very fine powder with a high surface area will absorb moisture more rapidly than a material with larger particles.

Part 2: Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during your experiments.

Q4: I opened a new container of an amine HCl salt, and the powder is already clumped. What should I do?

A4: This indicates that the material was likely exposed to moisture at some point after its initial packaging or that the packaging integrity was compromised.

  • Isolate the Material: Immediately close the container tightly and place it in a desiccator or a controlled low-humidity environment to prevent further moisture uptake.[12][15]

  • Assess the Damage: Determine if the clumping is reversible. Gentle mechanical breaking of the clumps with a spatula (in a low-humidity environment like a glove box) may be sufficient.

  • Dry the Material: If the material is still damp or sticky, a more rigorous drying process is necessary. See the protocols for vacuum drying in Part 4.

  • Quantify Moisture Content: Before using the material in a sensitive application, it is crucial to determine the exact water content using Karl Fischer titration.[16] This will allow you to account for the water content in your calculations.

  • Contact the Supplier: If the product arrived in this condition, inform the manufacturer, as it may indicate a quality control issue with their packaging or storage.

Q5: My weight measurements for the same sample are inconsistent. Could hygroscopicity be the cause?

A5: Absolutely. This is a classic sign of a hygroscopic material interacting with ambient humidity. The sample is actively absorbing water from the air while on the analytical balance, causing its weight to continuously increase.

Solution Workflow:

G cluster_0 Troubleshooting Inconsistent Weighing start Observe Inconsistent Weight check_hygro Is the material known to be hygroscopic? start->check_hygro env_control Weigh in a Controlled Environment (Glovebox, Low RH Chamber) check_hygro->env_control Yes fast_weigh Use a 'fast-weigh' technique if no controlled env. check_hygro->fast_weigh No controlled env. re_evaluate Re-evaluate material properties. Perform Karl Fischer Titration. check_hygro->re_evaluate Unsure success Consistent Weight Achieved env_control->success weigh_protocol 1. Add sample to vial outside balance. 2. Cap vial immediately. 3. Place on balance and record weight quickly. 4. Repeat for consistency. fast_weigh->weigh_protocol weigh_protocol->success

Caption: Workflow for addressing inconsistent weight measurements.

Q6: During wet granulation, my formulation turned into a sticky mass. How can I prevent this?

A6: This is a common issue when a hygroscopic API is exposed to the water or solvent used in wet granulation. The API rapidly absorbs the liquid, becoming a paste.

  • Formulation Strategy: The most effective approach is to modify the formulation. Co-processing the API with a moisture-scavenging excipient like colloidal silicon dioxide (e.g., Aerosil®) or a non-hygroscopic filler like mannitol can help protect the API from direct contact with water.[17][18]

  • Process Optimization: Consider using a granulation fluid with less water (e.g., a hydroalcoholic mixture) or switching to a dry granulation method like slugging or roller compaction, which avoids the use of liquids altogether.[19]

  • Protective Barrier: Dispersing the crystalline salt into a polymeric matrix can prevent direct contact with problematic excipients and moisture during processing.[19]

Problem Immediate Cause Solution(s) Underlying Principle
Powder Caking/Clumping Moisture absorption leads to the formation of liquid bridges between particles.Store in desiccator; use desiccants; dry under vacuum.[10][15]Reduce ambient relative humidity below the critical RH of the salt.
Inconsistent Weighing Continuous water uptake from the atmosphere during measurement.Weigh in a glovebox; use a capped vial; work quickly.Minimize exposure time and control the environment to prevent mass change.
API Degradation in Formulation Hydrolysis or other moisture-induced chemical reactions.Use moisture-scavenging excipients; apply a moisture-barrier film coat; use anhydrous processing.[17][20]Isolate the API from water to prevent chemical reactions.
Poor Flowability Increased inter-particle cohesive forces due to surface moisture.Add a glidant (e.g., colloidal silicon dioxide); control humidity during processing.[18]Reduce friction and prevent liquid bridge formation between particles.

Part 3: Best Practices & Mitigation Strategies

Proactive measures are key to successfully working with hygroscopic amine hydrochloride salts.

Q7: What are the ideal storage and handling conditions?

A7: A multi-layered approach to environmental control is essential.

G cluster_handling Handling & Storage Workflow receive Receive Material inspect Inspect Packaging (Intact Seal?) receive->inspect store Store in Controlled Area (RH < 40%, 15-25°C) inspect->store Seal OK quarantine Quarantine & Test (Karl Fischer) inspect->quarantine Seal Broken dispense Dispense in Low-Humidity (Glovebox or Fume Hood with N2 purge) store->dispense reseal Immediately Reseal Container with Desiccant dispense->reseal reseal->store Return to Storage

Caption: Best practices workflow for hygroscopic material handling.

  • Primary Storage: Store materials in a dedicated, controlled environment with a relative humidity (RH) maintained below 40%.[15] The temperature should typically be controlled between 15°C and 25°C.[15]

  • Packaging: Always keep materials in their original, airtight, moisture-resistant containers (e.g., foil-lined bags, HDPE drums).[15] After opening, purge the headspace with an inert gas like nitrogen or argon before resealing. Adding a pouch of desiccant (e.g., silica gel, molecular sieves) inside the secondary container is also a good practice.[15]

  • Handling: All dispensing and handling operations should be performed in a controlled environment, such as a glovebox with a dry atmosphere or a fume hood with a nitrogen purge. Work should be done as quickly as possible to minimize exposure to ambient air.

Q8: How can I design a more robust formulation for a hygroscopic API?

A8: Formulation science offers several strategies to protect moisture-sensitive drugs.[20][21]

  • Co-processing with Excipients: This involves mixing the API with excipients that can either repel water or preferentially absorb it.[22]

    • Hydrophobic Excipients: Diluents like mannitol and anhydrous calcium phosphate are not hygroscopic and can help shield the API.[18]

    • Moisture Scavengers: Excipients like colloidal silicon dioxide act like a sponge, adsorbing moisture that enters the formulation and keeping it away from the API.[17][18]

  • Film Coating: Applying a polymer-based film coating to the final tablet or pellet is a highly effective method. This creates a physical barrier between the drug core and the external environment. Coatings can be formulated with water-soluble or water-insoluble polymers, or a combination of both, to balance moisture protection and drug release.[20][21]

  • Encapsulation: This technique involves enveloping the API particles with a protective polymer shell using methods like spray-drying or complex coacervation.[20]

  • Crystal Engineering: In early development, it may be possible to create a different salt form or a co-crystal of the API that is inherently less hygroscopic.[1] While effective, this can sometimes negatively impact solubility, requiring a careful balance of properties.[1]

Q9: What are the regulatory expectations for stability testing of hygroscopic substances?

A9: Regulatory bodies like the ICH (International Council for Harmonisation) have specific guidelines for stability testing. The purpose is to determine a re-test period for the drug substance or a shelf life for the drug product under defined storage conditions.[23][24]

For hygroscopic materials, testing under humid conditions is critical. Stress testing should include evaluating the compound's stability at high humidity (e.g., 75% RH or greater).[23][24] Formal stability studies are conducted under the conditions outlined in the table below.[23][25]

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table based on ICH Q1A(R2) Guidelines.[23][25]

If a "significant change" (e.g., failure to meet specification) occurs during accelerated testing, additional testing at the intermediate condition is required.[23] The packaging used in these studies must be the same as the proposed container closure system for marketing.[26]

Part 4: Key Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold-standard method for quantifying water content due to its precision and selectivity for water.[27] It is far superior to "Loss on Drying" methods, which measure all volatile components, not just water.[27]

Principle: The method is based on the Bunsen reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide, a base, and a solvent (typically methanol).[27][28]

Methodology (Volumetric Titration):

  • System Preparation:

    • Ensure the KF titrator is clean, dry, and the titration cell is sealed from atmospheric moisture.

    • Fill the burette with a standardized volumetric KF titrant (e.g., Hydranal™-Composite 5).

    • Add fresh, dry solvent (e.g., methanol) to the titration vessel.

  • Solvent Conditioning (Pre-titration):

    • Start the titrator to titrate any residual moisture present in the solvent until a stable, dry endpoint is reached. The instrument will indicate it is "Ready."

  • Sample Analysis:

    • Crucial Step for Hygroscopic Solids: Weigh the sample in a sealed container. Quickly and carefully add the accurately weighed sample directly into the conditioned titration vessel. The sample should dissolve completely to make all water accessible. If solubility is an issue, specialized solvents or external extraction may be necessary.

    • Immediately seal the vessel and begin the titration.

  • Titration:

    • The titrator will automatically dispense the KF titrant until all the water from the sample has been consumed. The endpoint is detected potentiometrically by a double platinum electrode.[16]

  • Calculation:

    • The instrument's software will calculate the water content based on the volume of titrant used and its known titer (mg H₂O / mL titrant). The result is typically expressed as a percentage (w/w).

Protocol 2: Drying a Hygroscopic Amine Hydrochloride Salt via Vacuum Oven

Vacuum drying is a gentle and effective method for removing moisture, especially for heat-sensitive compounds, as it allows for evaporation at a lower temperature.[10][29]

Methodology:

  • Preparation:

    • Pre-heat the vacuum oven to a safe temperature that will not cause thermal degradation of your compound (e.g., 40-50°C). Check the material's thermal stability data (e.g., from TGA/DSC analysis) if available.

  • Sample Loading:

    • Spread the hygroscopic material in a thin, even layer in a clean, shallow glass or stainless-steel tray (a "watch glass" or crystallization dish works well for small scale). This maximizes the surface area for efficient drying.

    • Place the tray in the oven.

  • Drying Cycle:

    • Close the oven door and ensure a tight seal.

    • Slowly apply vacuum to the oven. A rapid change in pressure can cause fine powders to become airborne. A deep vacuum is best for aggressive drying.[10]

    • A "cold trap" using liquid nitrogen or dry ice/acetone between the oven and the vacuum pump is highly recommended to capture the evaporated water and protect the pump.

  • Monitoring:

    • Dry the material for a predetermined time (e.g., 12-24 hours) or until a constant weight is achieved.

    • To check for constant weight, you must release the vacuum (preferably by back-filling with a dry, inert gas like nitrogen), quickly remove the sample, and weigh it. Then, return it to the oven, re-apply the vacuum, and dry for another 2-4 hours. If the weight is unchanged, the material is considered dry.

  • Completion:

    • Once dry, release the vacuum by back-filling with an inert gas.

    • Immediately transfer the dried material to a desiccator for cooling and storage. Do not let it cool in ambient air, as it will rapidly re-absorb moisture.

Drying Technique Operating Principle Pros Cons Best For...
Vacuum Drying Reduced pressure lowers the boiling point of water, allowing evaporation at low temperatures.[29]Gentle, suitable for heat-sensitive materials.[10]Batch process, can be slow.APIs, heat-labile compounds.
Freeze Drying (Lyophilization) Water is removed by sublimation from a frozen state under deep vacuum.[29]Extremely gentle, preserves material structure.Slow, expensive, energy-intensive.Biologicals, highly sensitive amorphous materials.
Microwave Drying Microwaves heat the material internally, causing rapid evaporation of moisture.[30]Very fast and efficient.Risk of overheating and degradation if not controlled properly.[30]Robust, less sensitive materials in an industrial setting.
Fluidized Bed Drying Heated air is passed through the powder, causing it to behave like a fluid and dry uniformly.Fast, efficient for large quantities.Requires high temperatures, potential for particle attrition.Granules, stable crystalline materials.

Part 5: References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Institutes of Health (NIH). --INVALID-LINK--

  • Karl Fischer Titration Tips: Water Content Measurement. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. (2025, March 14). GMP Guidelines. --INVALID-LINK--

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Colorcon. --INVALID-LINK--

  • What are the best tablet excipients to be used for moisture & heat sensitive APIs? (2016, May 8). ResearchGate. --INVALID-LINK--

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 28). Pharma Excipients. --INVALID-LINK--

  • Co-processing with excipients to reduce hygroscopicity. (n.d.). ResearchGate. --INVALID-LINK--

  • Ammonium Chloride Corrosion. (n.d.). Scribd. --INVALID-LINK--

  • Mixing & Drying Hygroscopic Materials. (2025, December 9). PerMix. --INVALID-LINK--

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. --INVALID-LINK--

  • Method for drying hygroscopic material and the product thereof. (n.d.). Google Patents. --INVALID-LINK--

  • Karl Fischer titration. (n.d.). Wikipedia. --INVALID-LINK--

  • Drying Powders Using Microwave Technology During Mixing. (n.d.). BulkInside. --INVALID-LINK--

  • Crystalline Solid Dispersion-A Strategy to Slowdown Salt Disproportionation in Solid State Formulations During Storage and Wet Granulation. (2017, January 30). PubMed. --INVALID-LINK--

  • Improving Solubility and Avoiding Hygroscopicity of Tetrahydropalmatine by Forming a Pharmaceutical Salt Cocrystal via CAHBs. (n.d.). ResearchGate. --INVALID-LINK--

  • What Is Karl Fischer Titration? (n.d.). Mettler Toledo. --INVALID-LINK--

  • THE BASICS OF KARL FISCHER TITRATION. (n.d.). Quveon. --INVALID-LINK--

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. --INVALID-LINK--

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Qualicaps. --INVALID-LINK--

  • Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ICH. --INVALID-LINK--

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. --INVALID-LINK--

  • Principle of Karl Fischer Titration. (n.d.). BYJU'S. --INVALID-LINK--

  • Basics of Material Drying Webinar. (2014, September 12). YouTube. --INVALID-LINK--

  • System and method for processing hygroscopic materials. (n.d.). Google Patents. --INVALID-LINK--

  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. --INVALID-LINK--

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. --INVALID-LINK--

  • Ich guideline for stability testing. (n.d.). Slideshare. --INVALID-LINK--

  • The ICH Just Released Its Overhauled Stability Guideline for Consultation. (2025, April 22). ProPharma. --INVALID-LINK--

  • Hygroscopic Salts. (n.d.). Sussex Damp Experts. --INVALID-LINK--

  • MODE OF WATER ABSORPTION – ACTIVE AND PASSIVE ABSORPTION AND FACTORS AFFECTING ABSORPTION. (n.d.). Retrieved from --INVALID-LINK--

  • Hygroscopic Salts and Hidden Damp – Why Most Repairs Keep Failing. (n.d.). Garratt's Damp & Timber. --INVALID-LINK--

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. --INVALID-LINK--

  • HYGROSCOPIC BULK SOLIDS. (n.d.). Schaeffer. --INVALID-LINK--

  • Evaluating the salt content of salt-contaminated samples on the basis of their hygroscopic behavior. Part I: Fundamentals, scope and accuracy of the method. (2025, August 10). ResearchGate. --INVALID-LINK--

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. --INVALID-LINK--

  • Understanding Hygroscopic Salts and Their Effects. (n.d.). Advanced Damp. --INVALID-LINK--

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025, January 8). Quora. --INVALID-LINK--

  • A comparative study of hygroscopic moisture content, electrical conductivity and ion chromatography for salt assessment in plasters of historical buildings. (2025, August 10). ResearchGate. --INVALID-LINK--

  • Amorphous salts formed from rapid dehydration of multicomponent chloride and ferric sulfate brines: Implications for Mars. (n.d.). National Institutes of Health (NIH). --INVALID-LINK--

  • Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. (2025, November 18). ACS Publications. --INVALID-LINK--

  • Absorption of water and mineral salts. (2020, June 10). YouTube. --INVALID-LINK--

  • Isolation of primary amines as HCL salt problem. (2006, December 10). The Science Madness Discussion Board. --INVALID-LINK--

  • Effect of Moisture on the Stability of Solid Dosage Forms. (2025, August 9). ResearchGate. --INVALID-LINK--

  • Absorption Of Water And Mineral Salts. (2022, September 13). YouTube. --INVALID-LINK--

  • Absorption of water. (n.d.). Wikipedia. --INVALID-LINK--

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (1981, June). PubMed. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Precipitation of 1-Quinolin-5-yl-methylamine hydrochloride in Experimental Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Quinolin-5-yl-methylamine hydrochloride. Precipitation of a compound in your experimental media can compromise data integrity, reduce compound efficacy, and lead to irreproducible results. This document provides in-depth, cause-and-effect troubleshooting to diagnose and resolve these issues effectively.

Section 1: Understanding the Core Problem: The Chemistry of Precipitation

This section addresses the fundamental physicochemical properties of this compound that govern its behavior in aqueous media.

Q1: What is this compound, and why is its salt form used?

Answer: this compound is the hydrochloride salt of the parent compound, 1-Quinolin-5-yl-methylamine.[1][2] The parent molecule contains a basic amine group and a quinoline scaffold, which is also a weak base.[3][4][5][6][7] Like many amine-containing compounds used in research, it is often converted to a hydrochloride salt.[8]

The primary reason for this is to enhance aqueous solubility . The basic amine group reacts with hydrochloric acid to form an ammonium salt.[9][10][11] This ionic salt form is generally much more soluble in aqueous solutions, like buffers and culture media, than the neutral "free base" form.[8][12]

Q2: What are the primary factors that cause this specific compound to precipitate in my media?

Answer: The precipitation of this compound is rarely due to a single cause. It is typically an interplay of three key physicochemical phenomena:

  • pH-Dependent Solubility: Quinoline and its derivatives are weak bases, meaning their solubility is highly dependent on the pH of the solution.[3][4][6][7] In acidic conditions, the nitrogen atoms are protonated, forming a positively charged, more soluble species. Most standard cell culture media are buffered to a physiological pH of ~7.2-7.4. At this pH, the compound can deprotonate back to its less soluble free base form, causing it to fall out of solution.

  • The Common Ion Effect: This is a frequently overlooked but critical factor for hydrochloride salts.[13][14][15] Standard biological media, such as DMEM and RPMI-1640, contain a high concentration of sodium chloride (NaCl), resulting in a significant concentration of chloride ions (Cl⁻). According to Le Chatelier's principle, this high concentration of the "common ion" (Cl⁻) suppresses the dissolution of the hydrochloride salt, shifting the equilibrium towards the solid, undissolved state.[15][16][17] Paradoxically, this can make the hydrochloride salt less soluble in high-chloride media than the corresponding free base would be.[13][18]

  • Solvent Shock & Supersaturation: High-concentration stock solutions are typically prepared in organic solvents like DMSO.[19][20] When a small volume of this stock is rapidly diluted into a large volume of aqueous media, the solvent environment changes drastically. This "solvent shock" can cause the compound to crash out of solution before it has a chance to properly disperse, a phenomenon related to its kinetic solubility.[19][21][22] The solution becomes locally supersaturated, exceeding the thermodynamic solubility limit and leading to immediate precipitation.[23]

Section 2: A Logical Workflow for Troubleshooting

Before proceeding to specific protocols, it is essential to follow a logical diagnostic path. The following workflow helps to systematically identify the root cause of precipitation.

G cluster_0 Observation & Initial Checks cluster_1 Timing of Precipitation cluster_2 Diagnosis & Solution Paths A Precipitation Observed in Media B Check Stock Solution: Is it clear? Stored correctly? A->B First Step C Immediate Precipitation? B->C D Delayed Precipitation? B->D E Likely Cause: - Solvent Shock - Exceeding Solubility Limit C->E F Likely Cause: - pH Shift - Common Ion Effect - Temperature Instability D->F G Solution: - Optimize Dilution Protocol - Lower Final Concentration - Perform Solubility Test E->G H Solution: - Check Media pH - Consider Buffer Composition - Prepare Solutions Fresh F->H

Caption: Troubleshooting workflow for compound precipitation.

Section 3: Practical Troubleshooting Guide

This section provides direct answers and solutions to the most common precipitation scenarios.

Q3: My compound precipitates immediately upon addition to the media. What should I do?

Answer: Immediate precipitation is a classic sign of "solvent shock" and/or exceeding the compound's kinetic solubility limit.[19][20][21]

  • Causality: You are creating a localized, highly supersaturated environment where the compound cannot stay dissolved.

  • Solution: The key is to make the transition from the organic solvent to the aqueous media more gradual.

    • Pre-warm your media: Always warm your culture media or buffer to the experimental temperature (e.g., 37°C) before adding the compound. Solubility often increases with temperature.[19][21]

    • Reverse the addition: Add the stock solution dropwise into the vortex of the media, not the other way around. This ensures rapid dispersal.[21]

    • Perform serial dilutions: Instead of a single large dilution, create an intermediate dilution first. For example, dilute your 10 mM DMSO stock 1:10 in media to create a 1 mM intermediate, then dilute that to your final concentration.[19][20]

    • Lower the stock concentration: Preparing a less concentrated stock solution (e.g., 1 mM instead of 10 mM in DMSO) can significantly reduce the severity of solvent shock upon dilution.[19]

Q4: My compound dissolves initially but then precipitates after hours or days in the incubator. Why?

Answer: Delayed precipitation points towards issues with thermodynamic solubility, compound stability, or changes in the media over time.

  • Causality:

    • Thermodynamic Equilibrium: The initially clear solution may have been a thermodynamically unstable supersaturated state. Over time, the system equilibrates, and the excess compound precipitates out to reach its true, lower solubility limit.[20]

    • Cellular Metabolism: In cell culture, cellular metabolism can lower the pH of the medium, which can significantly affect the solubility of a pH-sensitive compound like a quinoline derivative.[21]

    • Media Evaporation: Over long-term experiments, evaporation from culture plates can increase the concentration of all components, including your compound, pushing it past its solubility limit.[21]

  • Solution:

    • Determine Maximum Solubility: Use Protocol 2 to find the highest concentration of the compound that remains stable in your media over the desired experimental duration.

    • Prepare Fresh Solutions: Prepare working solutions immediately before each experiment to minimize the time available for equilibration to a precipitated state.[20]

    • Monitor Media pH: For cell-based assays, ensure the media pH is stable. More frequent media changes may be necessary for dense cultures.[21]

    • Ensure Proper Humidification: Use incubators with good humidification and culture plates with low-evaporation lids to prevent concentration changes.[21]

Q5: I suspect the "Common Ion Effect" is the culprit. How can I confirm and address this?

Answer: If you are using a standard high-salt medium (like DMEM), the common ion effect is almost certainly contributing to lower solubility.

  • Confirmation: A simple test is to compare the compound's solubility in your standard medium versus a low-chloride buffer (e.g., a phosphate buffer with sodium sulfate replacing NaCl, if compatible with your assay). If the compound is significantly more soluble in the low-chloride buffer, the common ion effect is a major factor.

  • Solution:

    • For Cell-Free Assays: If your experiment does not require a specific cell culture medium, switch to a buffer system that does not contain chloride ions.

    • For Cell-Based Assays: Modifying the basal medium is often not feasible. In this case, the most practical approach is to meticulously determine the compound's maximum stable concentration in that specific medium (Protocol 2) and ensure your working concentrations stay below this limit. The common ion effect lowers the solubility ceiling; your task is to define that ceiling and work beneath it.

Section 4: Protocols & Methodologies

Adherence to standardized protocols is critical for reproducibility.

Protocol 1: Step-by-Step Procedure for Optimal Solubilization
  • Stock Solution Check: Before use, inspect your high-concentration stock solution (e.g., 10 mM in 100% DMSO). If any crystals are visible, warm gently in a 37°C water bath and vortex until fully dissolved.[19]

  • Pre-warm Media: Place a sufficient volume of your final experimental medium/buffer in an incubator or water bath to bring it to 37°C.[21]

  • Prepare Intermediate Dilution: To minimize solvent shock, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), do not add it directly. Instead, first pipette 5 µL of the 10 mM stock into 495 µL of pre-warmed media to create a 100 µM intermediate solution. Mix gently by pipetting.

  • Prepare Final Dilution: Add the required volume of the 100 µM intermediate solution to the main volume of pre-warmed media to achieve your final 10 µM concentration.

  • Mix Thoroughly: Mix the final solution by gentle inversion or swirling. Avoid vigorous vortexing that could cause protein denaturation if serum is present.

  • Use Immediately: Use the freshly prepared solution for your experiment as soon as possible.

Protocol 2: Determining the Maximum Soluble Concentration

This protocol helps you empirically define the solubility limit of your compound in your specific experimental context.

  • Prepare Dilution Series: In a 96-well plate, prepare a serial dilution of your compound in your final experimental medium. For example, start with a high concentration (e.g., 200 µM) and perform a 2-fold dilution series down to a low concentration (e.g., <1 µM).

  • Incubate: Incubate the plate under your exact experimental conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, carefully inspect each well for any signs of precipitation (cloudiness, visible crystals, or film). A light microscope can be used for a more sensitive assessment of micro-precipitates.[19]

  • Determine Limit: The highest concentration that remains completely clear is your maximum working soluble concentration under those conditions. It is best practice to use a final concentration that is at least 10-20% below this determined limit to ensure a margin of safety.

Summary of Troubleshooting Strategies
StrategyPrincipleWhen to Use
Lower Final Concentration Avoids exceeding the compound's thermodynamic solubility limit.Universal first step for any precipitation issue.[19]
Stepwise Dilution Minimizes "solvent shock" and localized supersaturation.When precipitation is immediate upon adding stock to media.[19][20]
Pre-warm Media Increases the intrinsic solubility of the compound.Standard best practice for all experiments.[21]
Increase Serum % Serum proteins (e.g., albumin) can bind and solubilize compounds.For hydrophobic compounds in cell-based assays.[19]
Prepare Fresh Solutions Avoids precipitation that occurs over time due to instability or equilibration.When delayed precipitation is observed.[20]
Test Alternative Buffers Circumvents the common ion effect from high chloride concentrations.Primarily for cell-free assays where buffer composition is flexible.
Section 5: The Chemistry of Solubility: A Visual Guide

The solubility of this compound is governed by a chemical equilibrium. Understanding the factors that shift this equilibrium is key to preventing precipitation.

G cluster_0 Solubility Equilibrium cluster_1 Factors Shifting Equilibrium Towards Precipitation Compound_Solid Compound (Solid) [Precipitate] Compound_Dissolved Compound (Protonated, Soluble) [R-NH2+-Cl⁻] Compound_Solid->Compound_Dissolved Dissolution Compound_Dissolved->Compound_Solid Precipitation Compound_FreeBase Compound (Free Base, Less Soluble) [R-NH + H⁺ + Cl⁻] Compound_Dissolved->Compound_FreeBase Deprotonation (Equilibrium) Factor_pH High pH (e.g., 7.4) Shifts equilibrium to the right, favoring less soluble free base. Factor_pH->Compound_FreeBase Promotes Factor_Cl High [Cl⁻] (Common Ion Effect) Shifts equilibrium to the left, favoring solid precipitate. Factor_Cl->Compound_Solid Promotes

Caption: Factors influencing the precipitation of an amine hydrochloride.

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 1-Quinolin-5-yl-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated biological probe or a potential therapeutic lead is both exciting and fraught with challenges. This guide provides a comprehensive framework for validating the biological activity of 1-Quinolin-5-yl-methylamine hydrochloride, a member of the quinoline family—a scaffold renowned for its diverse pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities.[1][2] Given that the specific biological activity of this compound is not extensively documented in publicly available literature[3][4][5], this guide will equip you with a systematic, multi-phased experimental approach to uncover and validate its potential. We will compare its hypothetical performance against established compounds, providing a robust context for its evaluation.

Phase 1: Initial Assessment of Cytotoxicity

The first crucial step is to determine if this compound exhibits cytotoxic effects, a common characteristic of many quinoline-based compounds with anticancer potential.[2] We will employ a standard cell viability assay to screen for broad cytotoxic activity across a panel of cancer cell lines.

Comparative Compounds for Cytotoxicity Screening:
  • Positive Control: Doxorubicin (a well-established chemotherapeutic agent).

  • Vehicle Control: DMSO (dimethyl sulfoxide), the solvent used to dissolve the test compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6][7][8] The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colorectal cancer) to 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and Doxorubicin in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds, positive control, or vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using a sigmoidal dose-response curve.

Hypothetical Data Summary:
CompoundCell LineIC50 (µM)
This compoundMCF-78.5
A54912.2
HCT1166.8
DoxorubicinMCF-70.5
A5490.8
HCT1160.4

Phase 2: Target Identification - In Vitro Kinase Inhibition Assay

Should this compound demonstrate significant cytotoxicity, a logical next step is to investigate its potential mechanism of action. Many quinoline-based anticancer agents function as kinase inhibitors.[9] Therefore, we will proceed with an in vitro kinase assay to screen for inhibitory activity against a panel of common oncogenic kinases.

Comparative Compounds for Kinase Assay:
  • Positive Control: Staurosporine (a broad-spectrum kinase inhibitor).

  • Vehicle Control: DMSO.

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[9]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of this compound and Staurosporine in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the test compounds or controls.

    • Add the kinase of interest (e.g., EGFR, VEGFR, AKT).

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate at 30°C for 60 minutes.[9]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for each kinase.

Hypothetical Data Summary:
CompoundKinase TargetIC50 (nM)
This compoundEGFR75
VEGFR>10,000
AKT1,500
StaurosporineEGFR10
VEGFR15
AKT5

Phase 3: Cellular Mechanism Validation - Western Blot Analysis

Based on the hypothetical kinase assay results suggesting inhibition of EGFR, the next step is to validate this finding in a cellular context. Western blotting will be used to assess the phosphorylation status of EGFR and its downstream signaling proteins in cancer cells treated with this compound.

Experimental Protocol: Western Blot for Signaling Pathway Analysis

Step-by-Step Protocol:

  • Cell Lysis:

    • Treat A549 cells (which have high EGFR expression) with this compound at its IC50 concentration for various time points.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[10]

    • Separate the proteins by size on an SDS-polyacrylamide gel.[11]

    • Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL reagent and an imaging system.[10]

    • Quantify the band intensities using densitometry software.

Phase 4: In Vivo Efficacy Assessment - Xenograft Model

To translate the in vitro findings into a more physiologically relevant system, an in vivo xenograft model is the gold standard for evaluating the antitumor efficacy of a compound.[13]

Experimental Protocol: Subcutaneous Xenograft Model

Step-by-Step Protocol:

  • Cell Implantation:

    • Subcutaneously inject A549 cells into the flank of immunocompromised mice (e.g., athymic nude mice).[14][15]

  • Tumor Growth and Treatment:

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (vehicle control, this compound, and a positive control like a known EGFR inhibitor).

    • Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration.

  • Efficacy Evaluation:

    • Measure the tumor volume and body weight of the mice 2-3 times per week.[14]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity cluster_phase2 Phase 2: Target ID cluster_phase3 Phase 3: Cellular Validation cluster_phase4 Phase 4: In Vivo Efficacy p1_start This compound p1_assay MTT Assay on Cancer Cell Panel p1_start->p1_assay p1_result Determine IC50 Values p1_assay->p1_result p2_assay In Vitro Kinase Assay p1_result->p2_assay If Cytotoxic p2_result Identify Inhibited Kinases (e.g., EGFR) p2_assay->p2_result p3_assay Western Blot Analysis p2_result->p3_assay If Kinase Inhibited p3_result Confirm Downstream Pathway Inhibition p3_assay->p3_result p4_assay Xenograft Mouse Model p3_result->p4_assay If Cellular Activity Confirmed p4_result Evaluate Antitumor Activity p4_assay->p4_result

Caption: Experimental workflow for validating the biological activity of a novel compound.

signaling_pathway ligand EGF Ligand egfr EGFR ligand->egfr ras Ras egfr->ras compound 1-Quinolin-5-yl- methylamine hydrochloride compound->egfr raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

This guide outlines a rigorous and logical progression for the biological validation of this compound. By systematically moving from broad phenotypic screening to specific mechanistic studies and finally to in vivo validation, researchers can build a comprehensive profile of this novel compound. The inclusion of well-characterized comparative compounds at each stage is critical for interpreting the significance of the experimental findings. This structured approach not only enhances the reliability of the data but also provides a solid foundation for any future drug development efforts.

References

A Comparative Guide to Quinoline-Based Enzyme Inhibitors: Profiling 1-Quinolin-5-yl-methylamine hydrochloride Against Established Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] A significant portion of these activities arise from the ability of quinoline-based molecules to act as potent and selective inhibitors of various enzymes crucial for disease progression.[2]

Several quinoline-based drugs have received FDA approval, particularly in the realm of oncology, underscoring the clinical significance of this structural motif.[6][7] These approved drugs often function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[6][8] Beyond kinases, the quinoline core is also a well-established pharmacophore for targeting bacterial DNA gyrase and topoisomerases, enzymes essential for DNA replication and repair.[9][10][11][12]

This guide provides a comparative analysis of 1-Quinolin-5-yl-methylamine hydrochloride, a versatile synthetic building block, against other well-characterized quinoline inhibitors.[13] While direct and extensive experimental data on the inhibitory profile of this compound is emerging, its structural features, particularly the presence of a methylamine substituent, suggest significant potential for biological activity. Recent studies have indicated that quinoline-based analogs with methylamine additions can exhibit low micromolar inhibitory potency against enzymes like human DNA methyltransferase 1 (DNMT1).[7][14]

Herein, we will explore the structure-activity relationships (SAR) of established quinoline inhibitors targeting three major enzyme classes: protein kinases, DNA gyrase, and topoisomerases. By juxtaposing the structural attributes of this compound with these known inhibitors, we aim to provide a scientifically grounded perspective on its potential as a lead compound for the development of novel enzyme inhibitors. This guide will also furnish detailed, field-proven experimental protocols for assessing the inhibitory activity of quinoline derivatives against these enzyme targets, thereby empowering researchers to validate and expand upon the insights presented.

Comparative Analysis of Quinoline Inhibitors

The inhibitory potential and selectivity of a quinoline-based compound are profoundly influenced by the nature and position of its substituents. The following sections delve into the SAR for different classes of quinoline inhibitors and contextualize the potential of this compound within each class.

Protein Kinase Inhibitors

Protein kinases represent a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing a central role in signal transduction. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The quinoline scaffold has been successfully exploited to develop numerous kinase inhibitors.[8][15]

Structure-Activity Relationship Insights:

  • The 4-Anilinoquinoline Moiety: A common feature in many quinoline-based kinase inhibitors is the 4-anilinoquinoline core. This motif positions the quinoline ring to interact with the hinge region of the kinase ATP-binding pocket, while the aniline substituent can be modified to achieve selectivity and potency.[16]

  • Substitutions at Positions 6 and 7: Modifications at the 6 and 7-positions of the quinoline ring are often crucial for enhancing inhibitory activity and modulating pharmacokinetic properties. For instance, the presence of a fluorine atom at the C-6 position has been shown to be beneficial for antibacterial activity in some quinolone derivatives.[17]

  • The Role of the Methylamine Group: The methylamine group at the 5-position of this compound introduces a basic nitrogen atom, which can participate in hydrogen bonding interactions within the enzyme's active site. This feature is particularly relevant as recent research has highlighted the inhibitory potential of quinoline analogs with methylamine substituents against enzymes like DNMT1.[7][14]

Comparative Data:

CompoundTarget Kinase(s)IC50Reference
BosutinibAbl, Src1.2 nM (Abl)[6]
LenvatinibVEGFR1-3, FGFR1-4, RET, KIT, PDGFRβ4.0 nM (VEGFR2)[6]
Cabozantinibc-Met, VEGFR21.3 nM (c-Met)[18]
This compound Potential for various kinasesData not yet availableN/A

Discussion:

While direct kinase inhibition data for this compound is not yet published, its structure presents intriguing possibilities. The quinoline core provides the fundamental scaffold for ATP-competitive inhibition. The 5-methylamine group could potentially engage with acidic residues in the kinase active site, contributing to binding affinity. Further derivatization of the amine could be explored to target specific subpockets within the kinase domain, thereby enhancing potency and selectivity. The established success of other quinoline-based kinase inhibitors, such as bosutinib and lenvatinib, underscores the potential of this scaffold.[6]

DNA Gyrase and Topoisomerase IV Inhibitors

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that regulate DNA topology, making them validated targets for antibacterial agents.[12] The quinolone class of antibiotics, which are structurally related to quinolines, function by inhibiting these enzymes.[9][10][11]

Mechanism of Action:

Quinolones inhibit DNA gyrase and topoisomerase IV by stabilizing the enzyme-DNA cleavage complex.[10] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. The binding of quinolones involves interactions with both the enzyme and the DNA.[9][10]

Structure-Activity Relationship Insights:

  • The Carboxylic Acid and Ketone Groups: The 3-carboxylic acid and 4-keto groups of the quinolone core are essential for activity, as they are involved in binding to the enzyme and DNA.

  • N-1 and C-7 Substituents: The substituent at the N-1 position and the heterocyclic ring at the C-7 position significantly influence the antibacterial spectrum and potency. For example, a cyclopropyl group at N-1 and a piperazine ring at C-7 are common features in many potent fluoroquinolones.

  • The 5-Amino Group: The introduction of an amino group at the C-5 position has been shown to be beneficial for antibacterial activity.[17] This suggests that the 5-methylamine group of this compound could contribute favorably to its potential as a gyrase inhibitor.

Comparative Data:

CompoundTarget EnzymeIC50 (µg/mL)Reference
CiprofloxacinE. coli DNA gyrase30.5[11]
OfloxacinS. aureus DNA gyrase63.0[11]
SparfloxacinS. aureus DNA gyrase28.5[11]
This compound Potential for DNA gyrase/Topoisomerase IVData not yet availableN/A

Discussion:

Although this compound lacks the characteristic 3-carboxylic acid and 4-keto groups of traditional quinolones, its quinoline core and the presence of a basic amine at the 5-position warrant investigation into its potential antibacterial activity. The methylamine group could potentially mimic the interactions of the 5-amino group found in some potent quinolones. Synthetic modifications to introduce functionalities that mimic the key pharmacophoric features of known quinolones could be a promising strategy for developing novel antibacterial agents based on this scaffold.

Topoisomerase I Inhibitors

Human topoisomerase I is another important target in cancer therapy. This enzyme relieves torsional stress in DNA by introducing transient single-strand breaks. Inhibitors of topoisomerase I, such as camptothecin and its analogs, trap the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells. Several quinoline alkaloids have been identified as intercalative topoisomerase inhibitors.[19][20]

Mechanism of Action:

Many quinoline-based topoisomerase I inhibitors function as intercalating agents, inserting themselves between the base pairs of the DNA double helix.[19] This intercalation can stabilize the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand.

Structure-Activity Relationship Insights:

  • Planarity of the Ring System: The planar aromatic structure of the quinoline ring is crucial for its ability to intercalate into DNA.

  • Substituents Influencing Intercalation: The nature and position of substituents can affect the strength and mode of DNA intercalation. Favorable π-π stacking interactions between the quinoline ring and DNA base pairs are important for binding.[19]

Discussion:

The planar aromatic system of this compound makes it a plausible candidate for DNA intercalation. The methylamine substituent could further influence its interaction with the DNA backbone or the topoisomerase enzyme. Investigating the DNA binding properties and the ability of this compound and its derivatives to inhibit topoisomerase I could unveil a new class of anticancer agents.

Experimental Protocols

To facilitate the investigation of this compound and other quinoline derivatives as enzyme inhibitors, the following detailed experimental protocols are provided. These protocols are based on established methodologies and are designed to ensure scientific rigor and reproducibility.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Causality Behind Experimental Choices:

  • Luminescence Detection: This method offers high sensitivity and a wide dynamic range, making it suitable for high-throughput screening.

  • ATP Concentration: The concentration of ATP is typically set at or near the Km value for the specific kinase to ensure that the assay is sensitive to ATP-competitive inhibitors.

  • Control Compounds: The use of a known potent, non-selective inhibitor like staurosporine serves as a positive control to validate the assay's performance.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase of interest (e.g., Src, Abl) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the specific peptide substrate and ATP at the desired concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution Add_Compound 4. Add Compound/Control Compound_Prep->Add_Compound Kinase_Prep 2. Kinase Preparation Add_Kinase 5. Add Kinase Kinase_Prep->Add_Kinase Substrate_ATP_Mix 3. Substrate/ATP Mix Add_Substrate_ATP 7. Initiate Reaction Substrate_ATP_Mix->Add_Substrate_ATP Add_Compound->Add_Kinase Incubate_1 6. Incubate (10 min) Add_Kinase->Incubate_1 Incubate_1->Add_Substrate_ATP Incubate_2 8. Incubate (60 min) Add_Substrate_ATP->Incubate_2 Add_ADP_Glo 9. Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 10. Incubate (40 min) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent 11. Add Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 12. Incubate (30 min) Add_Detection_Reagent->Incubate_4 Read_Plate 13. Measure Luminescence Incubate_4->Read_Plate Plot_Data 14. Plot Dose-Response Curve Read_Plate->Plot_Data Calculate_IC50 15. Determine IC50 Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Causality Behind Experimental Choices:

  • Agarose Gel Electrophoresis: This technique separates DNA topoisomers based on their conformation. Supercoiled DNA migrates faster than relaxed DNA, providing a clear visual readout of enzyme activity.

  • Relaxed Plasmid Substrate: Starting with a relaxed plasmid allows for the direct observation of the introduction of negative supercoils by gyrase.

  • ATP Requirement: DNA gyrase is an ATP-dependent enzyme, so the inclusion of ATP is essential for its activity.

Step-by-Step Methodology:

  • Reaction Setup:

    • On ice, prepare a master mix containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), and relaxed pBR322 plasmid DNA.

    • Aliquot the master mix into individual reaction tubes.

    • Add serial dilutions of the test compound or vehicle control (e.g., DMSO) to the respective tubes.

  • Enzyme Reaction:

    • Add a pre-determined amount of DNA gyrase enzyme to each tube to initiate the reaction.

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a stop solution containing SDS and EDTA (e.g., 2X GSTEB: 40% sucrose, 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 0.5 mg/mL bromophenol blue).

    • Add chloroform/isoamyl alcohol (24:1) to extract proteins.

    • Centrifuge the tubes to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis:

    • Load the aqueous phase of each sample onto a 1% agarose gel in TAE or TBE buffer.

    • Run the gel at a constant voltage (e.g., 90V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe).

    • Visualize the DNA bands under UV light.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition and calculate the IC50 value.

Gyrase_Assay cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination cluster_analysis Analysis Master_Mix 1. Prepare Master Mix (Buffer, Relaxed Plasmid, ATP) Add_Inhibitor 2. Add Inhibitor/Control Master_Mix->Add_Inhibitor Add_Gyrase 3. Add DNA Gyrase Add_Inhibitor->Add_Gyrase Incubate 4. Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction 5. Add Stop Solution (SDS/EDTA) Incubate->Stop_Reaction Extract 6. Chloroform/Isoamyl Alcohol Extraction Stop_Reaction->Extract Electrophoresis 7. Agarose Gel Electrophoresis Extract->Electrophoresis Visualize 8. Stain and Visualize DNA Electrophoresis->Visualize Quantify 9. Quantify Bands and Determine IC50 Visualize->Quantify

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Protocol 3: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Causality Behind Experimental Choices:

  • Supercoiled Plasmid Substrate: The use of a supercoiled plasmid as the substrate allows for the direct visualization of its conversion to the slower-migrating relaxed form upon topoisomerase I activity.

  • ATP-Independence: Topoisomerase I activity is ATP-independent, distinguishing it from type II topoisomerases like DNA gyrase.

  • Agarose Gel Electrophoresis: As with the gyrase assay, this is the standard method for separating and visualizing the different DNA topoisomers.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare reaction mixtures containing assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol), and supercoiled plasmid DNA (e.g., pBR322).

    • Add serial dilutions of the test compound or vehicle control to the respective tubes.

  • Enzyme Reaction:

    • Add purified human topoisomerase I to each reaction tube to initiate the relaxation reaction.

    • Incubate the reactions at 37°C for 30 minutes.[9]

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing SDS and a loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain and visualize the bands under UV light.

    • The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.

    • Quantify the band intensities to determine the IC50 value.

TopoI_Assay cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination cluster_analysis Analysis Reaction_Mix 1. Prepare Reaction Mix (Buffer, Supercoiled Plasmid) Add_Inhibitor 2. Add Inhibitor/Control Reaction_Mix->Add_Inhibitor Add_TopoI 3. Add Topoisomerase I Add_Inhibitor->Add_TopoI Incubate 4. Incubate at 37°C Add_TopoI->Incubate Stop_Reaction 5. Add Stop/Loading Buffer Incubate->Stop_Reaction Electrophoresis 6. Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize 7. Stain and Visualize DNA Electrophoresis->Visualize Analyze 8. Analyze Inhibition and Determine IC50 Visualize->Analyze

Caption: Workflow for the topoisomerase I DNA relaxation assay.

Conclusion and Future Directions

The quinoline scaffold remains a highly fruitful area of research in drug discovery, with a proven track record of producing clinically effective enzyme inhibitors. While this compound is primarily recognized as a synthetic intermediate, its structural features, particularly the quinoline core and the 5-methylamine substituent, suggest a strong potential for biological activity.

This guide has provided a comparative framework for evaluating this potential against established quinoline inhibitors of protein kinases, DNA gyrase, and topoisomerases. The structure-activity relationships discussed herein offer a rational basis for prioritizing experimental investigations. The detailed protocols provided are intended to empower researchers to conduct these investigations with scientific rigor.

Future work should focus on the systematic evaluation of this compound and its derivatives in a panel of enzymatic and cell-based assays. Elucidating its inhibitory profile and mechanism of action will be crucial for determining its therapeutic potential. The versatility of the methylamine group as a handle for further chemical modification offers exciting opportunities for the development of novel, potent, and selective enzyme inhibitors based on this promising scaffold.

References

A Senior Application Scientist's Guide to Leveraging 1-Quinolin-5-yl-methylamine hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

In the landscape of heterocyclic compounds, the quinoline scaffold stands out for its remarkable versatility and significant presence in a multitude of clinically approved drugs.[1][2][3] From its historical roots in antimalarial agents like quinine to its modern applications in targeted cancer therapy, the quinoline nucleus is a privileged structure in drug discovery.[4][5] This guide focuses on 1-Quinolin-5-yl-methylamine hydrochloride, a key chemical intermediate, and its potential as a foundational building block for the synthesis of novel therapeutic agents. While not an active therapeutic itself, its strategic value lies in its capacity to be elaborated into a diverse array of bioactive molecules.

This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. It will not present direct efficacy data for this compound, as none exists. Instead, it will provide a forward-looking, conceptual framework for how novel compounds derived from this scaffold can be evaluated against established, quinoline-based drugs, particularly in the oncology space where this class of compounds has shown profound success.[4][6]

The Therapeutic Landscape of Quinoline Derivatives: A Tale of Diverse Mechanisms

The therapeutic success of quinoline-based drugs stems from their ability to interact with a wide range of biological targets.[2][7] Understanding these established mechanisms is crucial for designing new chemical entities from the this compound scaffold and for defining the experimental path to validate their efficacy.

Established Mechanisms of Action for Quinoline-Based Drugs

Quinoline derivatives have been successfully developed to target various hallmarks of cancer and other diseases. The primary mechanisms include:

  • Kinase Inhibition: A significant number of FDA-approved quinoline drugs function as kinase inhibitors.[8] These drugs target key signaling proteins like tyrosine kinases (e.g., c-Met, VEGF, EGF receptors) that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[9][10]

  • DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues exert their cytotoxic effects by inserting themselves between the base pairs of DNA, interfering with DNA replication and transcription.[1][11] Some also inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to catastrophic DNA damage and cell death.[6][12]

  • Tubulin Polymerization Disruption: The cytoskeleton is another key target for anticancer agents. Some quinoline-based compounds have been shown to interfere with the dynamics of microtubule assembly and disassembly by disrupting tubulin polymerization, which is essential for cell division, migration, and intracellular transport.[9][12]

  • Induction of Apoptosis and Cell Cycle Arrest: Ultimately, many quinoline derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) or by halting the cell cycle, preventing cancer cells from dividing.[1][6]

The following table summarizes the mechanisms of action for several notable FDA-approved quinoline-based anticancer drugs, which can serve as benchmarks for newly synthesized compounds.

Known Drug Primary Mechanism of Action Therapeutic Application
Bosutinib Tyrosine Kinase Inhibitor (Src, Abl)[10]Chronic Myelogenous Leukemia[10]
Lenvatinib Multi-Kinase Inhibitor (VEGFR, RET)[10]Thyroid Cancer, Renal Cell Carcinoma[10]
Cabozantinib Multi-Kinase Inhibitor (c-Met, VEGFR)[10]Medullary Thyroid Cancer, Renal Cell Carcinoma[13]
Topotecan Topoisomerase I Inhibitor[5]Ovarian and Lung Cancer
Neratinib Pan-HER Tyrosine Kinase InhibitorBreast Cancer

A Conceptual Framework for Efficacy Comparison: From Scaffold to Lead Candidate

Given that this compound is a starting material, a direct efficacy comparison is not applicable. Instead, we propose a conceptual workflow for synthesizing a novel drug candidate from this scaffold and subsequently evaluating its efficacy against an established drug, for instance, a tyrosine kinase inhibitor like Bosutinib.

Step 1: Synthesis of a Novel Quinoline Derivative

The primary amine group of this compound provides a versatile handle for a variety of chemical transformations, allowing for the addition of diverse pharmacophores to the quinoline core. The goal would be to design and synthesize a library of novel compounds with structural motifs suggestive of kinase binding.

Step 2: In Vitro Efficacy Evaluation

A tiered approach to in vitro screening is recommended to efficiently identify promising lead compounds.

Tier 1: Cell Viability and Cytotoxicity Assays

The initial step is to assess the general cytotoxic potential of the newly synthesized compounds across a panel of cancer cell lines.

  • MTT/XTT Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[14] They provide a robust and high-throughput method for determining the IC50 (half-maximal inhibitory concentration) of a compound.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[15]

Tier 2: Target-Specific and Mechanistic Assays

Once lead compounds with significant cytotoxicity are identified, the next step is to elucidate their mechanism of action. If the intended target is a specific kinase (e.g., Src), the following assays are pertinent:

  • Kinase Activity Assays: These can be biochemical assays using purified enzymes or cell-based assays that measure the phosphorylation of a specific substrate.

  • Western Blotting: This technique can be used to probe for the phosphorylation status of the target kinase and downstream signaling proteins, providing direct evidence of target engagement and inhibition within the cell.

  • Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compound on cell cycle progression. Many kinase inhibitors induce cell cycle arrest at specific checkpoints.[6]

  • Apoptosis Assays: Assays such as Annexin V staining or caspase activity assays can quantify the induction of apoptosis.[15]

The following is a detailed protocol for a standard MTT assay.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel quinoline derivative in a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Novel quinoline derivative (dissolved in DMSO)

  • Bosutinib (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel quinoline derivative and Bosutinib in complete growth medium. The final concentration of DMSO should be less than 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a representative signaling pathway targeted by quinoline-based kinase inhibitors and the experimental workflow for evaluating a novel compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation TF->Proliferation Bosutinib Bosutinib (Known Drug) Bosutinib->RTK Inhibits Novel_Quinoline Novel Quinoline Derivative Novel_Quinoline->RTK Hypothesized Inhibition

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway often targeted by quinoline-based inhibitors.

Experimental_Workflow Start Start with 1-Quinolin-5-yl-methylamine HCl Synthesis Chemical Synthesis of Novel Quinoline Derivatives Start->Synthesis Screening Tier 1: In Vitro Screening (MTT, LDH Assays) Synthesis->Screening IC50 Determine IC50 Values Screening->IC50 Mechanistic Tier 2: Mechanistic Studies (Kinase Assays, Western Blot) IC50->Mechanistic Target_Validation Validate Target Engagement & Mechanism of Action Mechanistic->Target_Validation In_Vivo In Vivo Efficacy Studies (Xenograft Models) Target_Validation->In_Vivo Lead_Candidate Lead Candidate for Further Development In_Vivo->Lead_Candidate

Caption: A conceptual workflow for the development and evaluation of a novel therapeutic from a starting chemical scaffold.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel, clinically relevant molecules. By leveraging the rich history and known mechanisms of action of other quinoline-based drugs, researchers can strategically design new compounds with the potential for high efficacy. The experimental framework outlined in this guide provides a clear, step-by-step approach to evaluating these novel derivatives, from initial cytotoxicity screening to in-depth mechanistic studies. As our understanding of disease biology continues to grow, versatile scaffolds like the quinoline nucleus will remain invaluable tools in the arsenal of medicinal chemists and drug discovery scientists.

References

A Comparative Guide to the Cross-Reactivity Profile of 1-Quinolin-5-yl-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful development as a therapeutic agent. This guide provides an in-depth comparative analysis of the cross-reactivity of 1-Quinolin-5-yl-methylamine hydrochloride, a molecule of interest owing to its quinoline scaffold—a privileged structure in kinase inhibitor design[1][2][3]. This document will navigate the theoretical underpinnings of its potential kinase activity, present detailed protocols for assessing its selectivity, and offer a comparative analysis with established kinase inhibitors.

Introduction: The Quinoline Scaffold and the Imperative of Selectivity

The quinoline ring system is a recurring motif in a multitude of FDA-approved kinase inhibitors, targeting a diverse range of kinases implicated in oncology and other therapeutic areas[1][4]. Given this precedent, it is scientifically plausible to hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity and minimizing off-target effects[5][6][7]. Unintended interactions can lead to toxicity or unforeseen pharmacological effects, underscoring the critical need for comprehensive cross-reactivity profiling early in the drug discovery process[5][8].

This guide will focus on a hypothetical investigation of this compound against two representative and clinically significant tyrosine kinases: Epidermal Growth Factor Receptor (EGFR) and Src kinase. EGFR is a key driver in many epithelial cancers, and its inhibitors are a cornerstone of targeted therapy[9][10][11]. Src, a non-receptor tyrosine kinase, is involved in various cellular processes, and its dysregulation is linked to cancer progression and metastasis[12][13][14]. We will compare the activity of our subject compound with established inhibitors: Gefitinib , a selective EGFR inhibitor, and Dasatinib , a potent Src family kinase inhibitor[10][15].

Theoretical Framework: Pharmacophore Modeling and Target Prediction

The initial assessment of potential cross-reactivity can be guided by in silico approaches such as pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity[16][17][18]. For type I kinase inhibitors, which compete with ATP, the pharmacophore typically includes hydrogen bond donors and acceptors that interact with the hinge region of the kinase, as well as hydrophobic features that occupy adjacent pockets[19][20].

By comparing the pharmacophoric features of this compound with those of known EGFR and Src inhibitors, we can predict the likelihood of interaction.

Caption: Putative pharmacophoric features of this compound for kinase binding.

In Vitro Cross-Reactivity Profiling: A Multi-pronged Approach

A robust assessment of cross-reactivity necessitates a combination of biochemical and cell-based assays. For a comprehensive initial screen, services like Eurofins' SafetyScreen™ panels or DiscoverX's KINOMEscan® platform can provide a broad overview of a compound's kinome-wide selectivity[21][22][23][24][25][26][27]. Following such a broad screen, detailed mechanistic studies against specific on- and off-targets are crucial.

Primary Assessment: Competitive Radioligand Binding Assay

Competitive radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific target[28][29][30][31]. This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known affinity for the target kinase.

  • Preparation of Kinase Source: Utilize purified, recombinant human EGFR and Src kinase domains.

  • Radioligand Selection:

    • For EGFR: [³H]-Erlotinib or a similar high-affinity, commercially available radioligand.

    • For Src: A suitable radiolabeled Src inhibitor, such as [³H]-Dasatinib, or a well-characterized tracer.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA).

  • Compound Dilution: Prepare a serial dilution of this compound, Gefitinib, and Dasatinib in the assay buffer containing a fixed, low concentration of the radioligand (typically at or below its Kd).

  • Incubation: In a 96-well filter plate, combine the kinase, radioligand/competitor mixture, and incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the filter plate and wash with ice-cold assay buffer to separate the kinase-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific radioligand binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[32].

start Start: Prepare Reagents prepare_compounds Serially Dilute Test Compounds (1-Quinolin-5-yl-methylamine HCl, Gefitinib, Dasatinib) start->prepare_compounds mix_reagents Combine Kinase, Radioligand, and Competitor in 96-well Plate prepare_compounds->mix_reagents incubate Incubate to Reach Equilibrium mix_reagents->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash quantify Measure Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: Determine IC50 and Ki quantify->analyze end_node End: Cross-Reactivity Profile analyze->end_node

Caption: Workflow for the competitive radioligand binding assay.

CompoundTarget KinaseKi (nM)
1-Quinolin-5-yl-methylamine HCl EGFR [Hypothetical Value, e.g., 850]
Src [Hypothetical Value, e.g., 150]
Gefitinib EGFR [Hypothetical Value, e.g., 5]
Src [Hypothetical Value, e.g., >10,000]
Dasatinib EGFR [Hypothetical Value, e.g., 300]
Src [Hypothetical Value, e.g., 1]

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Secondary Validation: Cell-Based Kinase Activity Assay

While binding assays provide valuable information on affinity, they do not confirm functional inhibition within a cellular context. Cell-based assays are therefore essential to validate the findings from biochemical assays and assess the compound's ability to inhibit kinase activity in a more physiologically relevant environment[33][34].

This protocol measures the inhibition of phosphorylation of a downstream substrate of the target kinase in whole cells.

  • Cell Line Selection:

    • EGFR: A549 (human lung carcinoma) or similar cell line with well-characterized EGFR signaling.

    • Src: A suitable cell line with detectable Src activity, or cells overexpressing Src.

  • Cell Culture and Plating: Culture cells to ~80% confluency and seed in 96-well plates. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound, Gefitinib, or Dasatinib for a predetermined time (e.g., 1-2 hours).

  • Kinase Stimulation (if necessary): For EGFR, stimulate the pathway with a known concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Aspirate the media and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Detection of Phosphorylation: Quantify the phosphorylation of a key downstream substrate (e.g., phospho-EGFR at a specific tyrosine residue, or a downstream target of Src) using a sensitive immunoassay format such as ELISA or a homogeneous assay like TR-FRET[35][36]. Normalize the phospho-protein signal to the total protein level.

  • Data Analysis: Plot the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling pEGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor 1-Quinolin-5-yl-methylamine HCl or Gefitinib Inhibitor->pEGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

CompoundTarget PathwayCellular IC₅₀ (nM)
1-Quinolin-5-yl-methylamine HCl EGFR [Hypothetical Value, e.g., 1200]
Src [Hypothetical Value, e.g., 250]
Gefitinib EGFR [Hypothetical Value, e.g., 20]
Src [Hypothetical Value, e.g., >10,000]
Dasatinib EGFR [Hypothetical Value, e.g., 500]
Src [Hypothetical Value, e.g., 5]

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Synthesis and Interpretation of Cross-Reactivity Data

The hypothetical data presented above suggests that this compound exhibits a preference for Src kinase over EGFR, as indicated by the lower Ki and cellular IC₅₀ values for Src. However, its potency against Src is significantly lower than that of the dedicated Src inhibitor, Dasatinib. Furthermore, it shows weak activity against EGFR.

Key Insights from the Hypothetical Data:

  • Primary Target Indication: The data points towards Src as a more likely primary target for this compound compared to EGFR.

  • Selectivity Profile: The compound is not highly selective, as it interacts with both EGFR and Src, albeit with different potencies. This "multi-kinase" inhibitory profile is common among kinase inhibitors and can have both therapeutic and toxicological implications[7][37].

  • Comparative Potency: When compared to the reference compounds, this compound is a significantly weaker inhibitor of both EGFR and Src than Gefitinib and Dasatinib, respectively.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the cross-reactivity of this compound, leveraging its structural similarity to known kinase inhibitors. Through a combination of in silico prediction, biochemical binding assays, and cell-based functional assays, a comprehensive picture of its selectivity profile can be established.

The hypothetical results presented herein illustrate a scenario where the compound has a modest and non-selective inhibitory profile. For a drug development program, this would necessitate further structure-activity relationship (SAR) studies to enhance potency and selectivity for a desired target.

It is imperative for researchers to conduct such rigorous cross-reactivity studies to make informed decisions about the progression of a compound. A thorough understanding of a molecule's on- and off-target activities is fundamental to the principles of modern drug discovery and development.

References

evaluating the specificity of 1-Quinolin-5-yl-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Evaluating the Specificity of 1-Quinolin-5-yl-methylamine hydrochloride

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or a therapeutic candidate is paved with rigorous characterization. Among the most critical parameters to define is a compound's specificity—its ability to interact with its intended target while avoiding unintended interactions, or "off-targets," that can lead to ambiguous experimental results or adverse effects.[1][2][3] High specificity ensures that the observed biological effect is genuinely due to the modulation of the desired target.[1][4]

This guide provides a comprehensive framework for evaluating the specificity of a given compound, using This compound (CAS: 1187931-81-2) as a practical case study. While this molecule is commercially available, it is sparsely characterized in the scientific literature, making it an excellent analogue for a novel hit compound emerging from a screening campaign. Its quinoline core is a well-known "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors, which immediately suggests a logical starting point for our investigation.[5]

We will dissect the process of specificity profiling from initial computational predictions to definitive in-cell target engagement, providing not just protocols, but the strategic reasoning behind each experimental choice.

No single method can definitively establish the specificity of a compound.[6][7] A robust evaluation relies on the convergence of evidence from orthogonal techniques. Our strategy will follow a logical progression from broad, high-throughput methods to more focused, physiologically relevant assays.

G cluster_0 Phase 1: In Silico & Initial Assessment cluster_1 Phase 2: In Vitro Biochemical Profiling cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Data Integration & Validation Computational Prediction Computational Prediction Kinome-Wide Profiling Kinome-Wide Profiling Computational Prediction->Kinome-Wide Profiling Hypothesis Generation Focused Library Design Focused Library Design CETSA Cellular Thermal Shift Assay (CETSA) Kinome-Wide Profiling->CETSA Validate Primary Hits Affinity Chromatography Affinity Chromatography Data Interpretation Data Interpretation Affinity Chromatography->Data Interpretation Identify Novel Binders CETSA->Data Interpretation Confirm In-Cell Engagement Phenotypic Assays Phenotypic Assays Phenotypic Assays->Data Interpretation Correlate with Target G compound Compound + Linker resin Affinity Resin compound->resin beads Agarose Beads beads->resin incubation Incubation & Washing resin->incubation lysate Cell Lysate lysate->incubation elution Elution incubation->elution analysis SDS-PAGE & Mass Spec elution->analysis G Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heating Step (Temp Gradient) Heating Step (Temp Gradient) Compound Treatment->Heating Step (Temp Gradient) Cell Lysis Cell Lysis Heating Step (Temp Gradient)->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant (Soluble Proteins) Collect Supernatant (Soluble Proteins) Centrifugation->Collect Supernatant (Soluble Proteins) Separate Aggregates Protein Quantification (e.g., Western Blot) Protein Quantification (e.g., Western Blot) Collect Supernatant (Soluble Proteins)->Protein Quantification (e.g., Western Blot) Generate Melt Curve Generate Melt Curve Protein Quantification (e.g., Western Blot)->Generate Melt Curve

References

A Senior Application Scientist's Guide to Assessing Long-Term Stability for Bioassay Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and biological research, the reproducibility of a bioassay is paramount. It is the bedrock upon which reliable data and, ultimately, patient safety are built. A significant, yet often underestimated, contributor to assay variability is the long-term stability of its biological components. This guide provides an in-depth, experience-driven framework for assessing and ensuring the long-term stability of critical bioassay reagents, thereby safeguarding the reproducibility of your results.

The Foundational Principle: Stability as a Cornerstone of Reproducibility

Bioassays are inherently complex systems, susceptible to variability from a multitude of sources, including reagents, instruments, and analyst technique.[1][2] Among these, the degradation of critical biological reagents over time is a primary driver of assay drift and failure.[1][3] Therefore, a robust stability testing program is not merely a regulatory checkbox; it is a fundamental scientific necessity to ensure that a bioassay consistently and accurately measures the biological activity it is designed to.[3][4]

This guide will dissect the critical elements of a comprehensive stability program, focusing on three key pillars:

  • Cryopreserved Cells: The living component of many bioassays and often the most sensitive to storage-induced changes.

  • Critical Reagents: Antibodies, cytokines, and other biological molecules that drive the assay's signal.

  • Reference Standards: The linchpin for ensuring consistency and accuracy of potency measurements over the entire lifecycle of a product.[5][6]

The Protagonist of Variability: Cryopreserved Cells

Cell-based assays are powerful tools, but their living nature introduces significant variability.[2] The process of cryopreservation, while essential for long-term storage, can inflict a range of cellular injuries, impacting everything from viability to functionality.[7][8]

The "Why" Behind Cryopreservation-Induced Variability

Cryopreservation-induced stress can manifest in numerous ways, directly impacting bioassay performance:

  • Reduced Viability and Proliferation: The freeze-thaw process can lead to a decrease in viable cells and a slower growth rate post-thaw, altering the cell density and responsiveness in the assay.[9]

  • Altered Cellular Phenotype and Function: Cryopreservation can trigger changes in cell surface marker expression, metabolic activity, and signaling pathways.[7][10] For instance, a study on adipose-derived stem cells showed that cryopreservation can alter their clonogenicity and cytokine secretion profile.[10]

  • Increased Apoptosis and Necrosis: Delayed-onset cell death post-thaw can lead to inconsistent cell numbers and the release of intracellular contents that may interfere with the assay.[7]

Experimental Design for Assessing Cryopreserved Cell Stability

A well-designed stability study for cryopreserved cells should be a multi-faceted investigation into the health and function of the cells over time.

Experimental Protocol: Long-Term Stability of Cryopreserved Cells

  • Cell Banking: Prepare a large, homogenous master cell bank (MCB) and working cell banks (WCBs) to ensure a consistent starting material for all stability time points.

  • Storage Conditions: Store vials from the WCB at the intended long-term storage temperature (e.g., liquid nitrogen vapor phase, <-130°C) and, if applicable, at a higher "accelerated" temperature (e.g., -80°C) to predict long-term trends.

  • Time Points: For long-term studies, test at intervals such as 0, 3, 6, 12, 24, and 36 months.[11] For accelerated studies, time points of 0, 1, 3, and 6 months are common.[11]

  • Thawing and Recovery: At each time point, thaw a vial of cells using a standardized, rapid thawing protocol.

  • Post-Thaw Assessments:

    • Viability: Immediately after thawing, determine cell viability using a method like trypan blue exclusion or a fluorescence-based assay.

    • Proliferation Rate: Culture the cells for a defined period and measure their doubling time.

    • Functional Assay Performance: Run the specific bioassay using the thawed cells and compare the results to those obtained with freshly prepared cells (if possible) or the T=0 time point. Key parameters to monitor include the EC50 of the reference standard and the overall signal window. .

Data Presentation: Example Stability Data for Cryopreserved Cells

Time PointStorage Temp.Post-Thaw Viability (%)Doubling Time (hrs)Reference Standard EC50 (ng/mL)
0-150°C95.224.110.5
12 months-150°C94.824.510.8
24 months-150°C93.525.211.2
36 months-150°C91.726.112.5
6 months-80°C85.330.518.9

Diagram: Factors Influencing Cryopreserved Cell Stability

Cryopreservation Cryopreservation Process FreezingRate Freezing Rate Cryopreservation->FreezingRate CPA Cryoprotectant Agent Cryopreservation->CPA StorageTemp Storage Temperature Cryopreservation->StorageTemp ThawingRate Thawing Rate Cryopreservation->ThawingRate CellularImpact Cellular Impact FreezingRate->CellularImpact CPA->CellularImpact StorageTemp->CellularImpact ThawingRate->CellularImpact Viability Viability & Proliferation CellularImpact->Viability Phenotype Phenotype & Function CellularImpact->Phenotype Apoptosis Apoptosis CellularImpact->Apoptosis AssayPerformance Bioassay Performance Viability->AssayPerformance Phenotype->AssayPerformance Apoptosis->AssayPerformance

Caption: Key factors in the cryopreservation process and their impact on cellular health and bioassay performance.

The Unseen Instability: Critical Reagents

While cells are a major source of variability, the stability of other biological reagents, such as antibodies and cytokines, is equally critical.[1] Their degradation can lead to a gradual or sudden loss of assay signal, resulting in inaccurate potency measurements.

Causality of Reagent Instability

The mechanisms of reagent degradation are diverse and depend on the nature of the molecule:

  • Antibodies: Prone to aggregation, fragmentation, and loss of binding affinity due to improper storage conditions (temperature, pH) or repeated freeze-thaw cycles.

  • Cytokines and Growth Factors: These proteins can lose biological activity due to denaturation, oxidation, or adsorption to container surfaces.

  • Enzymes: Susceptible to loss of catalytic activity over time.

Experimental Approach to Critical Reagent Stability

A proactive approach to monitoring reagent stability is essential.

Experimental Protocol: Stability Testing of a Critical Antibody Reagent

  • Lot Characterization: Upon receipt of a new lot of a critical antibody, perform initial characterization to establish a baseline. This should include a binding assay (e.g., ELISA) to determine its affinity and a functional test in the bioassay.

  • Storage Conditions: Aliquot the antibody and store it under the recommended conditions (e.g., -20°C or -80°C) as well as at an accelerated temperature (e.g., 4°C).

  • Time Points: Test at regular intervals (e.g., 0, 1, 3, 6, 12 months).

  • Stability-Indicating Assays: At each time point, assess the antibody's performance using assays that are sensitive to degradation.

    • Binding Assay: Compare the binding curve of the aged antibody to the baseline.

    • Bioassay Performance: Run the bioassay with the aged antibody and evaluate key parameters like the maximum signal, background, and the EC50 of the reference standard. .

Data Presentation: Example Stability Data for a Critical Antibody

Time PointStorage Temp.Binding Affinity (Kd, nM)Bioassay Max Signal (RLU)Reference Standard EC50 (ng/mL)
0-80°C1.2500,00010.2
12 months-80°C1.3485,00010.5
24 months-80°C1.5450,00011.1
3 months4°C5.8250,00022.7

The Anchor of Consistency: Reference Standards

The reference standard is the cornerstone of relative potency bioassays, providing the benchmark against which all test samples are measured.[6][12] Ensuring the long-term stability of the reference standard is, therefore, non-negotiable for maintaining the accuracy and consistency of the bioassay over time.[5][6]

The Imperative of Reference Standard Stability

Degradation of the reference standard can lead to a phenomenon known as "potency drift," where the measured potency of test samples appears to change over time, even if the samples themselves are stable.[1] This can have serious consequences for product release and clinical dosing.

A Self-Validating System for Reference Standard Stability

A robust reference standard stability program should be designed as a self-validating system.

Experimental Protocol: Long-Term Stability of a Bioassay Reference Standard

  • Establishment of a Two-Tiered System:

    • Primary Reference Standard: A well-characterized, highly stable lot of material stored under optimal conditions with very limited access.

    • Secondary (Working) Reference Standard: A larger lot of material that is calibrated against the primary standard and used for routine testing.

  • Stability Protocol:

    • Storage: Store aliquots of both the primary and secondary standards at the intended long-term storage temperature and at accelerated temperatures.

    • Time Points: Follow a schedule similar to that for other critical reagents.

  • Bridging Studies: When a new secondary reference standard is introduced, a formal bridging study must be conducted to ensure that it behaves identically to the previous standard in the bioassay.[6]

  • Stability Monitoring: At each stability time point, the aged reference standard is tested against a freshly thawed aliquot of the same standard (or the primary standard) in the bioassay. The relative potency of the aged standard should be close to 100%.

Diagram: Reference Standard Hierarchy and Stability Workflow

cluster_0 Reference Standard Hierarchy cluster_1 Stability Monitoring Workflow Primary Primary Reference Standard (Highly Characterized, Long-Term Storage) Secondary Secondary (Working) Reference Standard (Calibrated against Primary, Routine Use) Primary->Secondary Calibration AgedStd Aged Reference Standard (From Stability Study) Bioassay Bioassay AgedStd->Bioassay FreshStd Freshly Thawed Reference Standard FreshStd->Bioassay RelativePotency Calculate Relative Potency Bioassay->RelativePotency Acceptance Acceptance Criteria Met? (Potency ≈ 100%) RelativePotency->Acceptance

Caption: A two-tiered reference standard system and the workflow for monitoring its stability.

Conclusion: A Proactive Stance on Stability

Ensuring the long-term stability of bioassay components is not a passive exercise but an active, ongoing process. By implementing the principles and experimental designs outlined in this guide, researchers, scientists, and drug development professionals can build a robust framework for assessing and maintaining the stability of their bioassays. This proactive approach is essential for generating reproducible, reliable data that can be trusted throughout the entire lifecycle of a product, from early-stage research to post-market surveillance.

References

A Senior Application Scientist's Guide to 1-Quinolin-5-yl-methylamine Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Utility and Performance with Key Alternatives for the Development of Bioactive Quinoline Derivatives

For researchers and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of heterocyclic scaffolds, the quinoline moiety remains a cornerstone in the design of novel therapeutics, owing to its well-documented presence in a wide range of biologically active compounds.[1][2][3] This guide provides an in-depth technical analysis of 1-Quinolin-5-yl-methylamine hydrochloride, a versatile yet specific building block for introducing the 5-(aminomethyl)quinoline scaffold.

This document moves beyond a simple product overview to offer a comparative analysis of its synthetic utility against alternative precursors. We will delve into the causality behind experimental choices, present supporting data from peer-reviewed literature, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of the 5-(Aminomethyl)quinoline Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5] The specific substitution pattern on the quinoline nucleus is crucial in determining the biological target and efficacy. The 5-position of the quinoline ring is a key site for modification, and the introduction of an aminomethyl group at this position provides a versatile handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of 5-(aminomethyl)quinoline have been investigated for their potential as, among others, G-quadruplex targeting anticancer agents and antiviral compounds.[6][7] The primary amine of this compound serves as a nucleophilic center, readily participating in a variety of chemical transformations to generate a library of N-substituted derivatives.

Comparative Analysis of Synthetic Precursors

While this compound offers a direct route to the 5-(aminomethyl)quinoline scaffold, alternative synthetic strategies exist. The choice of starting material often depends on factors such as commercial availability, cost, and the desired final product. Here, we compare this compound with two common alternatives.

PrecursorSynthetic Steps to N-Substituted ProductAdvantagesDisadvantages
This compound 1. Deprotonation2. N-alkylation/acylationDirect access to the primary amine; commercially available.Limited published data on direct use; requires base for deprotonation.
5-Bromoquinoline 1. Formylation (e.g., Vilsmeier-Haack)2. Reductive aminationWell-established chemistry; allows for diverse amine introductions.Multi-step synthesis; potential for side reactions.
Quinoline-5-carbaldehyde 1. Reductive aminationDirect introduction of various amines; commercially available.Can be more expensive than the bromo-derivative; requires reducing agents.

Expert Insight: The primary advantage of using this compound is the synthetic efficiency it offers when the primary amine is the desired intermediate. For generating large, diverse libraries of N-substituted analogs, starting from quinoline-5-carbaldehyde via reductive amination may provide greater flexibility.

Experimental Protocols and Methodologies

To ensure the practical application of the information provided, this section details representative experimental protocols. These protocols are synthesized from established methodologies in quinoline chemistry and are designed to be self-validating.

General Protocol for N-Alkylation of 1-Quinolin-5-yl-methylamine

This protocol describes a general procedure for the synthesis of N-alkylated 5-(aminomethyl)quinoline derivatives starting from the hydrochloride salt.

Workflow for N-Alkylation

A 1-Quinolin-5-yl-methylamine hydrochloride B Deprotonation (e.g., Et3N, DMF) A->B Step 1 C Free Amine Intermediate B->C D N-Alkylation (R-X, base, solvent) C->D Step 2 E N-Alkyl-5-(aminomethyl)quinoline D->E F Purification (Chromatography) E->F Step 3 G Final Product F->G A Quinoline-5-carbaldehyde B Imine Formation (R-NH2, solvent) A->B Step 1 C Imine Intermediate B->C D Reduction (e.g., NaBH(OAc)3) C->D Step 2 E N-Alkyl-5-(aminomethyl)quinoline D->E F Purification (Chromatography) E->F Step 3 G Final Product F->G

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Quinolin-5-yl-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench - A Commitment to Safety and Stewardship

In the fast-paced world of drug discovery and chemical research, our focus is often fixed on synthesis, screening, and analysis. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Quinolin-5-yl-methylamine hydrochloride (CAS No. 1187931-81-2). While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily accessible, established principles of chemical safety dictate that its handling and disposal procedures be derived from the known hazards of its constituent structures: the quinoline core and the aminomethyl group. The quinoline moiety is associated with significant health and environmental hazards, including potential carcinogenicity and aquatic toxicity.[1][2][3][4][5] Therefore, this compound must be treated as a hazardous waste with the utmost care and diligence.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist, explaining the causality behind each procedural step to build a culture of deep, validated, and trustworthy safety practices in your laboratory.

Part 1: Hazard Characterization and Risk Assessment

Before any handling or disposal begins, a thorough understanding of the potential risks is essential. The hazard profile of this compound is inferred from its chemical family.

  • Quinoline Derivatives: The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, suspected of causing genetic defects, and may cause cancer.[3][5][6] It is also recognized as toxic to aquatic life with long-lasting effects.[1][3] Quinoline's persistence in soil and water underscores the environmental imperative for its containment.[1][2]

  • Amine Hydrochlorides: Amine salts can be skin and eye irritants.[7][8][9]

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[10][11] Given the toxicological profile of quinoline, any waste containing this compound must be managed as hazardous waste .[10][12]

Core Directive: All waste streams containing this compound, including the pure compound, solutions, and contaminated materials, must be disposed of through your institution's designated hazardous waste management program.[12][13] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sewer drain. [12][13]

Part 2: Pre-Disposal Safety - Engineering Controls and PPE

Protecting personnel is the first priority. Engineering controls and Personal Protective Equipment (PPE) work in tandem to minimize exposure during waste handling and consolidation.

  • Primary Engineering Control: All handling of this compound, including weighing, solution preparation, and waste consolidation, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[14]

  • Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE.

Protection Type Specific Equipment Standard/Rationale
Eye & Face Safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133 or equivalent standards.[12]
Hand Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for integrity before each use. Dispose of contaminated gloves as hazardous waste.[12][15]
Body Laboratory coat.Protects skin and personal clothing from contamination.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and storing waste containing this compound prior to its final disposal by trained professionals.

Step 1: Waste Segregation

The principle of segregation is crucial to prevent dangerous chemical reactions within a waste container.[16][17]

  • Action: Designate a specific hazardous waste container for this compound and compatible substances.

  • Causality: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or bases.[7][18] Mixing amines with certain chemicals can lead to violent reactions or the release of toxic gases.

Step 2: Waste Container Selection and Labeling

Proper containment and identification are mandated by regulatory bodies like the EPA and OSHA.[16][19]

  • Action (Container): Use a container made of a material compatible with the chemical waste. The original product container is often the best choice for storing waste of the same material.[10][13] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[16][17]

  • Action (Labeling): Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department. Fill out the label completely, including:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

  • Causality: Accurate labeling ensures safe handling by all personnel and is a legal requirement for the transportation and disposal of hazardous materials.[10][19]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[10] This area should be at or near the point of generation and under the control of the laboratory personnel. Use secondary containment, such as a spill tray, to capture any potential leaks.[20]

  • Causality: The SAA ensures that hazardous waste is managed safely and does not become a general laboratory hazard. Keeping containers closed prevents the release of vapors and potential spills.[17][21] Regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic "P-listed" waste).[10]

Step 4: Arranging for Disposal

The final step is the transfer of waste to authorized personnel.

  • Action: Once the container is full or you no longer need to add to it, contact your institution's EH&S department or equivalent authority to schedule a hazardous waste pickup.[10]

  • Causality: Hazardous waste disposal is a highly regulated process that can only be performed by trained and licensed professionals who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[22][23]

The entire disposal process can be visualized through the following workflow:

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposition start Begin Disposal Process for This compound assess Assess Hazards: Treat as Hazardous Waste start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate from Incompatible Chemicals ppe->segregate select_container Select Compatible Container with Secure Lid label_container Affix 'Hazardous Waste' Label & List Contents select_container->label_container add_waste Add Waste to Container (Solid, Liquid, Contaminated Items) label_container->add_waste segregate->select_container close_container Keep Container Tightly Closed When Not in Use add_waste->close_container store_saa Store in Designated SAA with Secondary Containment close_container->store_saa request_pickup Contact EH&S for Waste Pickup store_saa->request_pickup end Waste Transferred to Authorized Disposal Facility request_pickup->end

Caption: Disposal workflow for this compound.

Part 4: Management of Contaminated Materials and Empty Containers

Any item that comes into contact with this compound is considered hazardous waste.

  • Contaminated Solids: This includes items like weighing paper, disposable gloves, bench protectors, and absorbent pads used for cleaning spills. These materials must be placed directly into the designated solid hazardous waste container for this chemical.[12]

  • Contaminated Glassware: Reusable glassware should be decontaminated. A common and effective method is triple rinsing.

  • Empty Containers: An empty container that held a hazardous chemical must be properly managed. Due to the significant hazards of quinoline, the following procedure is required:

    • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent) that can dissolve the residue.[13][17]

    • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [13][17] It should be added to your designated liquid hazardous waste container.

    • Deface and Dispose: Once triple-rinsed, the container can be managed as non-hazardous. Deface or remove the original chemical label and dispose of the container in the regular trash or glass recycling, as per your facility's guidelines.[13]

Part 5: Emergency Procedures - Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools and place it in your designated solid hazardous waste container.

    • Wipe the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert others and contact your institution's emergency line and EH&S department immediately.

    • Do not attempt to clean it up yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

References

Navigating the Safe Handling of 1-Quinolin-5-yl-methylamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-Quinolin-5-yl-methylamine hydrochloride, a key building block in pharmaceutical research. By understanding the nature of this compound and adhering to rigorous safety protocols, you can mitigate risks and ensure a secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your research endeavors.

Hazard Profile: Understanding the Risks

Based on available data for this compound and related quinoline derivatives, the following hazard statements are pertinent[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Quinoline and its derivatives are nitrogen-containing heterocyclic compounds that can be toxic and pose environmental hazards.[2][3] Therefore, it is crucial to handle this compound with the appropriate precautions to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling potentially hazardous chemicals. The following table outlines the recommended PPE for handling this compound, based on general best practices for hazardous chemicals and amine hydrochlorides.[4][5][6][7][8]

Protection Type Specific Equipment Standard
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash-prone procedures.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Glove suitability and breakthrough time should be confirmed for the specific solvent being used.EN 374
Body Laboratory coat. For larger quantities or splash risks, a chemical-resistant apron is recommended.---
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.---

It is critical to inspect all PPE before use and to follow proper techniques for donning and doffing to avoid cross-contamination. [9][10][11]

Operational Plan: Safe Handling and Storage Workflow

Adherence to a strict operational workflow is essential to minimize the risk of exposure and to maintain the integrity of the compound.

Handling Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. The necessary PPE should be readily available and in good condition. Locate the nearest eyewash station and safety shower.[4]

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[12][13]

  • Weighing and Transfer: As this compound is a solid, care should be taken to avoid generating dust during weighing and transfer.[9][14] Use a spatula and weigh the compound on a tared weigh boat within the fume hood.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[4][14]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Inspect & Don PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Dissolve in Solvent handle2->handle3 post1 Decontaminate Workspace handle3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Safe Handling Workflow for this compound.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and to prevent accidents.

  • Container: Keep the compound in its original, tightly sealed container.[3][12]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][14] The compound is described as an off-white to yellow crystalline powder/solid and should be stored at < -40 °C.[15] It is also noted to be hygroscopic, so protection from moisture is important.[14]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Emergency Response Plan

In the event of an emergency, a swift and informed response is critical.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety personnel.

  • Contain: If it is safe to do so, contain the spill using absorbent materials. Avoid generating dust.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for disposal.[9][14]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures

The following first aid measures are based on general procedures for similar chemical compounds.[13][14][16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][17]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][17]

G cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Action exposure Inhalation, Skin/Eye Contact, or Ingestion resp1 Move to Fresh Air (Inhalation) exposure->resp1 resp2 Remove Contaminated Clothing & Wash Skin (Skin Contact) exposure->resp2 resp3 Flush Eyes with Water (Eye Contact) exposure->resp3 resp4 Rinse Mouth with Water (Ingestion) exposure->resp4 action1 Seek Immediate Medical Attention resp1->action1 resp2->action1 resp3->action1 resp4->action1 action2 Provide SDS to Medical Personnel action1->action2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Quinolin-5-yl-methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Quinolin-5-yl-methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.